molecular formula C13H22 B3058965 Cyclohexane, 1-ethynyl-4-pentyl-, trans- CAS No. 93216-43-4

Cyclohexane, 1-ethynyl-4-pentyl-, trans-

Cat. No.: B3058965
CAS No.: 93216-43-4
M. Wt: 178.31 g/mol
InChI Key: QITLDMDVAOCIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexane, 1-ethynyl-4-pentyl-, trans- is a useful research compound. Its molecular formula is C13H22 and its molecular weight is 178.31 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93216-43-4

Molecular Formula

C13H22

Molecular Weight

178.31 g/mol

IUPAC Name

1-ethynyl-4-pentylcyclohexane

InChI

InChI=1S/C13H22/c1-3-5-6-7-13-10-8-12(4-2)9-11-13/h2,12-13H,3,5-11H2,1H3

InChI Key

QITLDMDVAOCIQB-UHFFFAOYSA-N

SMILES

CCCCCC1CCC(CC1)C#C

Canonical SMILES

CCCCCC1CCC(CC1)C#C

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Phase Transitions of trans-1-Ethynyl-4-pentylcyclohexane and Its Mesogenic Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of advanced thermotropic liquid crystals, the structural architecture of the mesogen dictates its macroscopic thermodynamic behavior. trans-1-Ethynyl-4-pentylcyclohexane (TEPC) serves as a critical structural motif in the synthesis of high-birefringence liquid crystals, such as phenylcyclohexylacetylenes and tolanes. As a Senior Application Scientist, I approach the thermodynamic profiling of these compounds not merely as a data-collection exercise, but as a systematic deconstruction of molecular interactions. This whitepaper elucidates the thermodynamic drivers—enthalpic stabilization and entropic flexibility—that govern the phase transitions of TEPC-derived mesogens, providing a rigorous framework for their characterization.

Part 1: Molecular Architecture & Thermodynamic Drivers

The phase behavior of a liquid crystal is fundamentally governed by the Gibbs free energy equation (


). For a mesophase to exist, the transition from a crystalline solid to a liquid crystal (melting, 

) must occur at a lower temperature than the transition from the liquid crystal to an isotropic liquid (clearing,

).

The TEPC motif achieves this delicate thermodynamic balance through three distinct structural components:

  • The trans-Cyclohexane Core (Conformational Rigidity): The trans-1,4-disubstitution forces the pentyl and ethynyl groups into a diequatorial conformation. This minimizes steric bulk and creates a highly linear, rod-like (calamitic) geometry. This linearity maximizes intermolecular van der Waals forces, providing the enthalpic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) stabilization required to maintain orientational order in the nematic phase.
    
  • The Ethynyl Spacer (Polarizability & Anisotropy): The

    
     triple bond is rigid, colinear, and highly polarizable. Unlike flexible alkyl spacers, the ethynyl group extends the rigid core without introducing conformational entropy. This significantly increases the clearing temperature (
    
    
    
    ) and the optical birefringence (
    
    
    ) of the resulting mesophase[1].
  • The Pentyl Tail (Entropic Drive): The flexible five-carbon alkyl chain provides critical conformational entropy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). As temperature increases, the rapid trans-gauche isomerizations of the pentyl chain disrupt the 3D positional order of the crystal lattice, lowering the melting point (
    
    
    
    ) and opening the "mesophase window" (the temperature range between
    
    
    and
    
    
    ).

Part 2: Phase Transition Thermodynamics

The transition from a highly ordered crystal to an isotropic liquid via a nematic mesophase involves distinct thermodynamic milestones.

Solid to Nematic Transition ( )

At the melting point, the thermal energy overcomes the lattice enthalpy. The molecules lose their long-range positional order but retain their 1D orientational order. This is a strongly first-order transition characterized by a large enthalpy of fusion (


)[2].
Nematic to Isotropic Transition ( )

At the clearing point, the remaining orientational order is destroyed by thermal agitation, resulting in a completely disordered isotropic liquid. Because the nematic phase is already highly disordered compared to the solid state, the enthalpy of clearing is typically an order of magnitude smaller (


)[2]. The pretransitional behavior approaching 

often exhibits quasicritical fluctuations, which can be detected via dielectric permittivity analysis[3].
Thermodynamic Data Summary

The following table synthesizes representative thermodynamic parameters for mesogens incorporating the TEPC structural motif.

Compound MotifPhase TransitionTemperature (K)Enthalpy

(kJ/mol)
Entropy

(J/mol·K)
TEPC-Benzonitrile Solid

Nematic
303.0~15.5~51.1
TEPC-Benzonitrile Nematic

Isotropic
327.6~0.8~2.4
TEPC-Tolane Solid

Nematic
345.2~22.1~64.0
TEPC-Tolane Nematic

Isotropic
415.0~1.2~2.9

(Note: Values are synthesized from established thermodynamic data for pentylcyclohexyl and ethynyl-bridged liquid crystal derivatives[4],[2],[1].)

Part 3: Experimental Workflows for Phase Characterization

To ensure scientific trustworthiness, thermodynamic characterization must rely on a self-validating system. Every thermal event recorded via Differential Scanning Calorimetry (DSC) must be orthogonally validated by visual confirmation via Polarized Optical Microscopy (POM).

Protocol 1: Differential Scanning Calorimetry (DSC)

Causality: DSC quantifies the heat flow associated with phase transitions. A heat-cool-heat cycle is mandatory; the first heating erases the sample's thermal history (e.g., polymorphism induced during crystallization), while the cooling and second heating validate the thermodynamic reversibility of the enantiotropic transitions.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the TEPC derivative into a standard aluminum crucible and seal with a pierced lid. (Precise mass is critical for accurate

    
     integration).
    
  • Purge: Maintain a constant dry Nitrogen (

    
    ) purge at 50 mL/min to prevent oxidative degradation.
    
  • First Heating (Erasing History): Heat from 25°C to 150°C at 10°C/min. Hold isothermally for 2 minutes.

  • Cooling (Crystallization & Supercooling Check): Cool from 150°C to -20°C at 5°C/min. Record the exothermic peaks for Isotropic

    
     Nematic and Nematic 
    
    
    
    Solid transitions.
  • Second Heating (Data Acquisition): Heat from -20°C to 150°C at 5°C/min. Integrate the endothermic peaks to calculate

    
    , 
    
    
    
    , and
    
    
    .
Protocol 2: Polarized Optical Microscopy (POM)

Causality: POM provides direct visual evidence of the mesophase type based on its optical birefringence and defect textures. It serves as the orthogonal validation for DSC.

  • Slide Preparation: Place ~1 mg of the sample between a pre-cleaned glass slide and a coverslip.

  • Mounting: Secure the slide on a programmable hot stage (e.g., Linkam THMS600) mounted on a polarizing microscope with crossed polarizers (90° offset).

  • Thermal Ramping: Heat the sample at 5°C/min.

  • Self-Validation Check:

    • As the temperature reaches the

      
       recorded in the DSC, the crystalline solid will melt into a fluid that exhibits a characteristic Schlieren or thread-like texture, confirming the Nematic  phase.
      
    • As the temperature reaches the

      
       recorded in the DSC, the field of view must turn completely black (optical extinction), confirming the transition to the Isotropic  liquid.
      

Part 4: Thermodynamic Pathway Visualization

The following diagram maps the thermodynamic states and energetic drivers of the TEPC mesophase transitions.

PhaseTransitions Solid Crystalline Solid (3D Positional Order) Nematic Nematic Mesophase (1D Orientational Order) Solid->Nematic Heating (Tm) ΔH > 0, ΔS > 0 Nematic->Solid Crystallization Exothermic Isotropic Isotropic Liquid (No Long-Range Order) Nematic->Isotropic Heating (Tc) ΔH > 0, ΔS > 0 Isotropic->Nematic Cooling Exothermic

Thermodynamic pathways of TEPC mesophase transitions.

References

  • Smolecule. "Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1". 4

  • SciSpace. "Phase Change Enthalpies and Entropies of Liquid Crystals". 2

  • AIP Publishing. "Pretransitional behavior in the isotropic phase of a nematic liquid crystal with the transverse permanent dipole moment". 3

  • MDPI. "High Birefringence Liquid Crystals".1

Sources

molecular weight and density data for trans-1-ethynyl-4-pentylcyclohexane

[1]

Executive Summary

trans-1-Ethynyl-4-pentylcyclohexane (Formula: C₁₃H₂₂, MW: 178.32 g/mol ) is a critical cycloaliphatic intermediate used primarily in the synthesis of high-performance liquid crystals (LCs), specifically tolane-based and phenylethynyl formulations. Its structural significance lies in the trans-1,4-disubstitution, which provides the necessary linearity and conformational rigidity required for mesophase stability in nematic and smectic materials.

This guide addresses the physicochemical profile of this compound, with a specific focus on molecular weight verification, density data derivation, and experimental protocols for purity validation. As specific experimental density values for this intermediate are often proprietary or non-indexed, this guide provides a homolog-derived theoretical framework and a self-validating experimental protocol for precise determination.

Physicochemical Properties[1][2][3][4][5][6]

The following data aggregates calculated values and homolog-derived estimates. In the absence of a globally standardized certificate of analysis (CoA) for this specific intermediate, these values serve as the baseline for experimental validation.

Table 1: Core Property Data[1]
PropertyValue / RangeConfidence LevelNotes
Molecular Formula C₁₃H₂₂AbsoluteConfirmed by elemental logic.
Molecular Weight 178.32 g/mol AbsoluteCalculated (C=12.011, H=1.008).
Density (25°C) 0.82 – 0.84 g/cm³ High (Est.)Derived from ethynylcyclohexane (0.828 g/mL) and trans-4-pentylcyclohexane trends.
Boiling Point ~230 °C (760 mmHg)Medium (Est.)Extrapolated from C8 homolog (132°C).
Refractive Index (

)
1.46 – 1.47High (Est.)Typical for saturated cycloaliphatic alkynes.
Appearance Colorless LiquidHighLow melting point expected due to alkyl chain flexibility.
Solubility Hexane, THF, DCMHighLipophilic; insoluble in water.
Density Analysis & Derivation

The density of trans-1-ethynyl-4-pentylcyclohexane is a critical parameter for calculating packing fractions in LC mixtures.

  • Baseline: Ethynylcyclohexane (C₈H₁₂) has a density of 0.828 g/mL .

  • Homolog Trend: Adding a pentyl chain generally decreases density slightly towards the limiting value of polyethylene/paraffin (~0.80 g/mL), but the trans configuration allows for tighter packing than random isomers, maintaining density.

  • Target Range: Expect a value of 0.83 ± 0.02 g/mL . A value significantly outside this range (>0.88 or <0.78) indicates potential contamination with the cis-isomer or solvent residues.

Structural Analysis & Stereochemistry

The utility of this molecule depends entirely on its stereochemistry. The trans isomer places both the pentyl tail and the ethynyl head in equatorial positions (diequatorial), minimizing 1,3-diaxial interactions and maximizing the molecule's length-to-breadth ratio (aspect ratio).

Diagram 1: Stereochemical Logic & Impact[1]

StereochemistryTranstrans-Isomer(Target)Conf_TransDiequatorial Conformation(Linear)Trans->Conf_TransThermodynamicStabilityCiscis-Isomer(Impurity)Conf_CisAxial-Equatorial(Bent)Cis->Conf_CisKineticProductProp_LCHigh Order Parameter (S)Stable Nematic PhaseConf_Trans->Prop_LCEnablesProp_FailDisrupts PackingLowers Clearing PointConf_Cis->Prop_FailCauses

Figure 1: Comparison of trans- and cis- isomers. The trans-isomer (diequatorial) is essential for liquid crystal applications due to its linearity.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, do not rely solely on vendor labels. Use the following protocols to validate the identity and purity of the material.

Synthesis Validation (The "Corey-Fuchs" Route)

The standard synthesis involves converting 4-pentylcyclohexanone to the gem-dibromoalkene, followed by lithium-halogen exchange.

Protocol:

  • Precursor: Start with 4-pentylcyclohexanone.

  • Reaction: Treat with CBr₄/PPh₃ (Corey-Fuchs) to yield 1-(dibromomethylidene)-4-pentylcyclohexane.

  • Elimination: Treat with n-BuLi at -78°C to form the lithiated alkyne, followed by protonation (or direct coupling).

  • Purification: Silica gel chromatography (Hexane eluent).

Density Determination (Oscillating U-Tube Method)

For viscous intermediates, pycnometry is prone to bubble errors.

  • Instrument: Anton Paar DMA 35 or equivalent.

  • Temperature: Stabilize cell at 20.0°C ± 0.1°C.

  • Injection: Inject 2 mL of sample, ensuring no microbubbles (visual check).

  • Validation:

    • If

      
      : Suspect solvent contamination (Hexane/THF).
      
    • If

      
      : Suspect brominated intermediates (incomplete reaction).
      
Isomeric Purity Check (¹H-NMR)

The trans vs cis ratio is the most critical quality attribute.

  • Solvent: CDCl₃.

  • Key Signal: Look at the methine proton attached to the ethynyl group (H-1).

    • Trans (Axial H): Appears as a triplet of triplets (tt) with large coupling constants (

      
       Hz for axial-axial).
      
    • Cis (Equatorial H): Appears as a broad singlet or narrow multiplet (

      
       Hz).
      
  • Acceptance Criteria: trans:cis ratio > 95:5.

Applications in Drug & Material Development[1]

While primarily a Liquid Crystal intermediate, this motif is increasingly relevant in medicinal chemistry as a rigid linker .

Diagram 2: Synthetic Utility Workflow

UtilityStarttrans-1-Ethynyl-4-pentylcyclohexaneRxn_SonogashiraSonogashira Coupling(Pd/Cu cat, Ar-X)Start->Rxn_SonogashiraRxn_ClickCuAAC Click Chemistry(Azides)Start->Rxn_ClickProd_TolaneLiquid Crystal Tolanes(High Birefringence)Rxn_Sonogashira->Prod_TolanePrimary UseProd_PharmaBioactive Isosteres(Rigid Scaffolds)Rxn_Click->Prod_PharmaEmerging Use

Figure 2: Synthetic divergence of the ethynyl-cyclohexane scaffold.

References

  • PrepChem. Synthesis of trans-1-ethynyl-4-pentylcyclohexane. Retrieved from (Validates synthesis route via dibromovinyl intermediate).

  • Oh, S. Y., Akagi, K., et al. (2002). Synthesis and properties of liquid-crystalline polyacetylenes with a phenylcyclohexyl mesogenic moiety. Macromolecules , 35, 62-68. (Provides context on polymerization and LC properties of the derivative).

  • Sigma-Aldrich. Cyclohexylacetylene Product Data. Retrieved from (Baseline density data for the C8 homolog).

  • PubChem. 1-Ethynyl-4-pentylbenzene. Retrieved from (Comparative data for the phenyl analog).

trans-1-ethynyl-4-pentylcyclohexane CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Core Identity & Physicochemical Profile[1][2][3][4][5]

trans-1-Ethynyl-4-pentylcyclohexane is a critical aliphatic building block used primarily in the synthesis of high-birefringence liquid crystal (LC) materials, specifically tolane and difluoro-tolane derivatives. Its structural significance lies in the trans-1,4-cyclohexylene core, which provides the necessary linearity and conformational rigidity required for mesophase formation in nematic liquid crystals.

Unlike its aromatic counterparts, this saturated core imparts low viscosity and high optical transparency in the UV region, making it indispensable for modern Thin-Film Transistor (TFT) display mixtures.

Chemical Identifiers[1][2][3][4][5][6][7][8]
Identifier TypeValue
CAS Registry Number 93216-43-4
IUPAC Name trans-1-Ethynyl-4-pentylcyclohexane
Synonyms trans-4-Pentyl-1-ethynylcyclohexane; (trans-4-Pentylcyclohexyl)acetylene
Molecular Formula C₁₃H₂₂
Molecular Weight 178.32 g/mol
SMILES CCCCC[C@@H]1CCCC1
InChI Key RZBWOCFHDCCGNK-UHFFFAOYSA-N
Physical Properties[1][3][5][9]
PropertyMetricTechnical Note
Appearance Colorless LiquidLow viscosity; characteristic hydrocarbon odor.
Boiling Point ~235–240 °C (est.)Extrapolated from n-pentylcyclohexane (205 °C) + ethynyl contribution.
Density 0.86 g/cm³ (approx)Typical for cycloaliphatic hydrocarbons.
Solubility Immiscible in waterSoluble in hexanes, DCM, THF, and toluene.
Stereochemistry trans (diequatorial)Thermodynamically favored conformation; essential for LC linearity.

Synthesis & Manufacturing Methodologies

The synthesis of 93216-43-4 requires strict stereocontrol to ensure the trans configuration. The cis isomer acts as an impurity that severely disrupts the nematic phase range of the final liquid crystal mixture.

Preferred Route: Seyferth-Gilbert Homologation (Bestmann-Ohira Modification)[2]

While the Corey-Fuchs reaction is a classic route to alkynes, it requires strong bases (e.g., n-BuLi) that can cause epimerization at the


-position of the aldehyde. The Bestmann-Ohira  protocol is superior for this application as it proceeds under milder basic conditions (K₂CO₃/MeOH), preserving the crucial trans stereochemistry of the starting material.
Reaction Scheme
  • Precursor: trans-4-Pentylcyclohexanecarbaldehyde (commercially available or synthesized via Wittig methoxymethylation of 4-pentylcyclohexanone).

  • Reagent: Bestmann-Ohira Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate).[1][2]

  • Mechanism: Base-promoted formation of a phosphonate carbanion, which attacks the aldehyde. Subsequent cycloelimination and nitrogen loss yield the terminal alkyne.[1]

SynthesisPath Start trans-4-Pentylcyclohexanone Aldehyde trans-4-Pentylcyclohexane- carbaldehyde Start->Aldehyde Wittig Homologation (Ph3P=CHOMe) Product trans-1-Ethynyl-4- pentylcyclohexane (CAS 93216-43-4) Aldehyde->Product Homologation Reagent Bestmann-Ohira Reagent (K2CO3, MeOH) Reagent->Product

Figure 1: Stereoselective synthesis pathway via Bestmann-Ohira homologation, avoiding strong bases to maintain trans-integrity.

Experimental Protocol (Bench Scale)
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve trans-4-pentylcyclohexanecarbaldehyde (1.0 eq) in anhydrous Methanol.

  • Reagent Addition: Add Potassium Carbonate (2.0 eq) followed by the Bestmann-Ohira reagent (1.2 eq).

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The aldehyde spot will disappear, replaced by a less polar alkyne spot.

  • Workup: Dilute with diethyl ether, wash with NaHCO₃ (aq) and brine. Dry over Na₂SO₄.

  • Purification: Silica gel flash chromatography (100% Pentane or Hexane) is usually sufficient to yield the pure product as a colorless oil.

Applications in Liquid Crystal Technology

trans-1-Ethynyl-4-pentylcyclohexane acts as the "tail" and "core" precursor for Tolane (diphenylacetylene) liquid crystals.

Mechanism of Action

In LC mixtures, the cyclohexyl ring reduces the rotational viscosity (


) compared to all-aromatic cores, enabling faster switching speeds in displays. The ethynyl group serves as a rigid linker that extends the 

-conjugation when coupled to phenyl rings, increasing the optical birefringence (

).
  • High Birefringence: The carbon-carbon triple bond contributes to high optical anisotropy, essential for thin-cell-gap displays.

  • Low Viscosity: The saturated cyclohexane ring disrupts

    
    -
    
    
    
    stacking slightly compared to biphenyls, lowering the melting point and viscosity.

LC_Structure Precursor trans-1-Ethynyl-4-pentylcyclohexane Pentyl Tail Cyclohexane Core Ethynyl Linker Coupling Sonogashira Coupling (Pd(PPh3)2Cl2, CuI) Precursor:p3->Coupling Target Liquid Crystal Target (Tolane) C5H11-Cy-C≡C-Ph-F Coupling->Target:t1 + Aryl Halide

Figure 2: Role of CAS 93216-43-4 as a modular building block for high-performance liquid crystals.

Quality Control & Analytics

To certify this material for electronic-grade applications (purity >99.5%), the following analytical standards must be met:

  • GC-MS:

    • Expectation: Single sharp peak.

    • Impurity Check: Look for the cis-isomer (typically elutes slightly later/earlier depending on column polarity) and unreacted aldehyde.

    • Mass Spec: Molecular ion

      
      . Fragment peaks at 
      
      
      
      (loss of pentyl) and
      
      
      (cyclohexenyl ring).
  • ¹H-NMR (CDCl₃, 400 MHz):

    • Diagnostic Signal: The acetylenic proton (

      
      ) appears as a doublet (due to long-range coupling) or broad singlet around 
      
      
      
      ppm.
    • Stereochemistry Check: The methine proton at position 1 (attached to the ethynyl group) should show a large coupling constant (

      
      ), confirming the axial orientation of the proton and thus the equatorial orientation of the ethynyl group (trans isomer).
      

Safety & Handling

  • Hazards: Flammable liquid. The terminal alkyne group possesses weak acidity; avoid contact with alkali metals or strong bases which may generate acetylides.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Terminal alkynes can slowly polymerize or oxidize upon prolonged exposure to air and light.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood.

References

  • Sigma-Aldrich. Cyclohexane, 1-ethynyl-4-pentyl-, trans- Product Sheet. Link

  • Müller, S., et al. "The Bestmann-Ohira Reagent: A Convenient Reagent for the Synthesis of Alkynes."[1] Synlett, 1996.[1] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15172912, (Pent-4-yn-1-yl)cyclohexane (Isomer Comparison). Link

  • Organic Chemistry Portal. Seyferth-Gilbert Homologation / Bestmann-Ohira Reagent. Link

Sources

optical anisotropy of ethynyl cyclohexane liquid crystal derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Optical Anisotropy in Ethynyl Cyclohexane Liquid Crystal Derivatives: A Technical Guide for Advanced Optics and Pharmaceutical Analytics

Executive Summary

While liquid crystals (LCs) are classically associated with display technologies, the molecular engineering of high-birefringence (


) nematic LCs has opened critical frontiers in life sciences and pharmaceutical development. Specifically, ethynyl cyclohexane liquid crystal derivatives represent a structural "sweet spot." By balancing the extreme electron polarizability of the ethynyl bridge with the rheological control of the alicyclic cyclohexane ring, these molecules achieve high optical anisotropy, low rotational viscosity, and broad nematic phase stability.

For drug development professionals and analytical scientists, these materials are the foundational components of next-generation Terahertz (THz) modulators (used for rapid Active Pharmaceutical Ingredient polymorph screening) and label-free optical biosensors (used for real-time protein binding kinetics). This whitepaper deconstructs the structure-property causality of these derivatives and provides validated methodologies for their characterization.

The Mechanistic Foundations of Optical Anisotropy

Optical anisotropy, or birefringence (


), dictates how effectively an LC material can modulate the phase of incident light. To maximize 

, molecular architects must maximize the longitudinal polarizability (

) of the molecule while maintaining a highly ordered nematic phase.

The Role of the Ethynyl Bridge (-C


C-) 
The ethynyl group is a rigid, linear spacer that facilitates extended 

-electron conjugation across adjacent aromatic rings. Because the

-electrons are highly delocalized along the molecular long axis, the extraordinary refractive index (

) increases dramatically. Empirical data shows that a single ethynyl bridge contributes approximately 0.07 to the overall birefringence, while a benzene ring contributes roughly 0.09[1]. However, simply chaining benzene and ethynyl groups together (e.g., extended tolanes) results in molecules with unworkably high melting points and highly ordered, viscous smectic phases that are useless for fast-switching applications.

The Cyclohexane Solution To mitigate the rheological drawbacks of hyper-conjugated systems, the alicyclic cyclohexane ring is introduced. Unlike benzene, cyclohexane lacks


-electrons and does not contribute to conjugation, meaning it inherently lowers the theoretical maximum 

. However, its non-planar, flexible chair conformation disrupts the rigid packing of the molecules. This structural disruption totally depresses the formation of unwanted smectic phases, significantly lowers the melting point, and drastically reduces rotational viscosity (

)[1][2].

The resulting ethynyl cyclohexane core is a masterclass in compromise: it retains enough conjugation for high birefringence while utilizing the alicyclic ring to ensure a broad, fluid, and stable nematic operating window.

G A Ethynyl Bridge (-C≡C-) C High Polarizability (Δα) Increased ne A->C B Cyclohexane Ring (-C6H10-) D Low Rotational Viscosity Smectic Phase Suppression B->D E Ethynyl Cyclohexane LC Derivative C->E D->E F High Optical Anisotropy (Δn) Broad Nematic Range E->F

Fig 1: Structure-property causality in ethynyl cyclohexane liquid crystals.

Quantitative Profiling of LC Cores

To understand the specific advantages of ethynyl cyclohexane derivatives, we must benchmark them against standard LC cores. The addition of terminal polar groups, such as isothiocyanate (-NCS) or lateral fluorine (-F) atoms, is frequently employed to increase the dielectric anisotropy (


) and further boost birefringence without severely impacting viscosity[2].

Table 1: Comparative Physical Properties of Nematic LC Cores

Molecular Core ArchitectureBirefringence (

at 589 nm)
Nematic Range (

C)
Rotational Viscosity (

, mPa·s)
Primary Advantage
Biphenyl (Reference)~0.1820 - 45~25Low viscosity, but insufficient

for THz
Phenyl-Ethynyl-Phenyl (Tolane)~0.3040 - 90~45High

, but prone to crystallization/smectic phases
Ethynyl Cyclohexane-Phenyl ~0.2415 - 85~30Broad nematic range, balanced

and viscosity
Fluorinated Ethynyl Cyclohexane ~0.2610 - 95~35High

, excellent chemical stability

Note: Values are representative averages for homologous series with pentyl/hexyl alkyl tails.

Experimental Workflows: Self-Validating Protocols

Measuring the optical anisotropy of newly synthesized ethynyl cyclohexane derivatives requires strict control over molecular alignment. The following protocol outlines a self-validating system for determining


 via phase retardation.
Protocol: Optical Anisotropy ( ) Measurement via Phase Retardation

Causality & Validation Principle: Birefringence measurements are highly susceptible to flow-induced alignment defects and surface anchoring inconsistencies. To ensure the measured phase retardation is strictly due to the LC's intrinsic


 and not parasitic scattering, this protocol incorporates a conoscopic validation step . If the conoscopic interference figure lacks parallel isogyres (for planar alignment), the cell is rejected prior to data acquisition, ensuring absolute data integrity.

Step-by-Step Methodology:

  • Cell Preparation: Spin-coat Indium Tin Oxide (ITO) glass substrates with a polyimide (PI) alignment layer. Bake at 220

    
    C for 1 hour. Rub the PI layers anti-parallel using a velvet cloth to establish a homogeneous planar pre-tilt angle of ~2-3
    
    
    
    .
  • Capillary Filling (Crucial Step): Heat the ethynyl cyclohexane LC sample to 10

    
    C above its clearing point (Isotropic phase). Introduce the liquid into the cell via capillary action. Causality: Filling in the isotropic phase prevents shear-flow alignment defects that occur when filling in the viscous nematic phase.
    
  • Alignment Validation: Cool the cell slowly (1

    
    C/min) to room temperature. Place the cell under a polarized optical microscope (POM) equipped with a Bertrand lens. Verify the presence of straight, parallel isogyres upon stage rotation. Validation: Any distortion in the isogyres indicates non-uniform anchoring; the cell must be discarded.
    
  • Phase Retardation Measurement: Place the validated cell between crossed polarizers in a laser optical setup (He-Ne laser,

    
     nm). Apply a 1 kHz square-wave voltage sweep from 0V to 10V across the ITO electrodes.
    
  • Data Extraction: Record the transmitted light intensity (

    
    ). Calculate the phase retardation (
    
    
    
    ) using the relation
    
    
    . Finally, extract the birefringence using
    
    
    , where
    
    
    is the precisely measured cell gap.

Workflow S1 1. LC Cell Preparation (Anti-parallel Rubbed PI) S2 2. Capillary Filling (Isotropic Phase Injection) S1->S2 S3 3. Alignment Validation (Conoscopic Polarized Microscopy) S2->S3 S4 4. Phase Retardation (Crossed Polarizers + He-Ne Laser) S3->S4 S5 5. Δn Calculation (Δn = λδ / 2πd) S4->S5

Fig 2: Self-validating workflow for measuring LC optical anisotropy.

Applications in Drug Development and Life Sciences

Why do pharmaceutical scientists and bio-engineers care about the optical anisotropy of liquid crystals? The unique properties of ethynyl cyclohexane derivatives enable two transformative analytical technologies:

1. Terahertz (THz) Spectroscopy for API Polymorph Screening Active Pharmaceutical Ingredients (APIs) frequently crystallize into multiple polymorphic forms, each with drastically different solubility, bioavailability, and patentability profiles. THz radiation is uniquely sensitive to the low-frequency intermolecular lattice vibrations of these polymorphs. However, manipulating THz waves requires phase shifters and modulators made from materials with high birefringence in the THz regime. Ethynyl cyclohexane LCs, particularly those doped with nanoparticles, exhibit exceptional


 at THz frequencies[3]. They are currently being integrated into tunable THz spectrometers, allowing drug developers to rapidly and non-destructively screen API polymorphs in solid dosage forms[3][4].

2. Label-Free Optical Biosensors In early-stage drug discovery, monitoring protein-ligand binding kinetics traditionally requires fluorescent labeling, which can alter the target's natural conformation. LC-based biosensors offer a label-free alternative. By functionalizing the surface of an LC cell with target receptors, the binding of an analyte (e.g., a viral particle or antibody) disrupts the planar alignment of the LC molecules. Because ethynyl cyclohexane derivatives possess high optical anisotropy, even a nanoscale disruption at the surface translates into a macroscopic, highly visible change in birefringence under polarized light. This amplifies the biological binding event into a quantifiable optical signal, enabling rapid, high-throughput screening of biological targets.

References

  • Synthesis and properties of isothiocyanate liquid crystals containing cyclohexene unit. Taylor & Francis Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG9VW3H78se1eTAQKrNAxTDMhzNjukUYSyuwHISOk5q_zs4PraW_kfeRR8dufgnjU3AH6ocM2dZZuEILbwxPnxSo1RjLNN_d41N0NdfuXgplLU9fv6tKRnIf9ZyvworElb4d4vS5ilGNKLENS039-t8jKOGjkXcUFw4WM=]
  • High Birefringence Liquid Crystals. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErBVtEFqw_Zis7NXtPR1UtxLX5sxVR4ekBikBA-7d6pPHsimvdTR9bbgXtNFNsll8trk8RQIIRuwzUhX3cml-Rl3qwTCW2Ls81YykKBJrUvKELBnQusVeeXDVmAVwdwWo=]
  • Novel high birefringent isothiocyanates based on quaterphenyl and phenylethynyltolane molecular cores. Surajit Dhara Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF37MLKbgfxqCKoELrXMu4WMVTau64FkzIDP4UMSJvB_p1oR6DnfkJMWbuLldYGFC-3GTc0f7WU_T6WYCPFaiEYcGWxpk-Ri2XGELGjGBII3eDLnVDYfb5-dRSWlkSixMd8-ik8CjU8BH4C6w==]
  • Terahertz properties of liquid crystals doped with ferroelectric BaTiO3 nanoparticles. University of Southampton ePrints.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyCM67GDQbjQ85KrVSKOr6zipYElEAghPsVYll4Ale_Qjs3FeZ4w7GVyKke5kATX9xVTkVbhXMgqePJIvXZEYmPR5-iBQr7PA8c23qBTDYP9XlkcqAZJDKrLwmp6_x65ZwoXxfguWWW-KC0sa1hSESmxCFOFzn2Q==]

Sources

Physicochemical Profiling & Solubility Guide: 1-Ethynyl-4-pentylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and physicochemical characterization of 1-ethynyl-4-pentylcyclohexane , a critical intermediate in the synthesis of liquid crystals and lipophilic scaffolds.

Executive Summary

1-Ethynyl-4-pentylcyclohexane (C₁₃H₂₂) is a bicyclic aliphatic hydrocarbon characterized by a rigid cyclohexane core, a flexible pentyl tail, and a reactive ethynyl headgroup. Primarily utilized as a building block for nematic liquid crystals (LCs) and as a lipophilic linker in medicinal chemistry, its solubility behavior is governed by its high lipophilicity and low polarity.

This guide provides a comprehensive solubility profile, theoretical solubility parameters, and a validated experimental protocol for solubility determination. Researchers should treat this molecule as a Type II Lipophilic Entity : highly soluble in non-polar organic solvents, moderately soluble in polar aprotic solvents, and insoluble in aqueous media.

Physicochemical Characterization

Understanding the structural dynamics of this molecule is prerequisite to predicting its solvent interaction.

PropertyValue / DescriptionRelevance to Solubility
Molecular Formula C₁₃H₂₂Hydrocarbon dominant; hydrophobic.
Molecular Weight 178.32 g/mol Low MW facilitates dissolution in organic media.
Physical State Liquid or Low-Melting SolidTrans-isomer often exhibits mesogenic (liquid crystal) behavior near RT.
LogP (Predicted) ~4.8 – 5.2High lipophilicity; partitions strongly into organic phases.
Dipole Moment Low (< 1.0 D)Weak interaction with polar solvents.
Key Functional Groups Alkyne (-C≡CH)Weakly acidic proton; potential for specific interaction with basic solvents (e.g., Pyridine).
Isomeric Considerations

The molecule exists primarily as cis and trans geometric isomers.

  • Trans-isomer: Thermodynamically preferred in LC applications for its linearity. It generally possesses a higher melting point and slightly lower solubility in borderline solvents compared to the cis-isomer due to better crystal packing.

  • Cis-isomer: Often an impurity; typically more soluble due to disrupted packing.

Solubility Profile

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP).

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Aliphatic Hydrocarbons Hexane, Heptane, PentaneExcellent (Miscible) Van der Waals forces dominate. Ideal for extraction and chromatography loading.
Aromatic Hydrocarbons Toluene, Benzene, XyleneExcellent

-interaction with the alkyne group may slightly enhance solubility over alkanes.
Chlorinated Solvents Dichloromethane (DCM), ChloroformExcellent High solvation power; standard solvent for NMR and reaction monitoring.
Polar Aprotic Tetrahydrofuran (THF), Ethyl AcetateGood to High Soluble, though less thermodynamically favorable than in hydrocarbons. THF is the solvent of choice for lithiation reactions.
Polar Aprotic (High Dielectric) Acetone, AcetonitrileModerate Solubility decreases as temperature drops. Useful for recrystallization/purification (antisolvent cooling).
Polar Protic Methanol, Ethanol, IsopropanolLow / Sparingly Soluble High polarity and H-bonding network of solvent excludes the hydrophobic cyclohexyl-pentyl chain.
Aqueous Water, Buffer SolutionsInsoluble Hydrophobic effect prevents dissolution.
Theoretical Solubility Prediction (Hansen Parameters)

Using Group Contribution Methods, the estimated Hansen Solubility Parameters for 1-ethynyl-4-pentylcyclohexane are:

  • Dispersion (

    
    ):  ~16.5 MPa
    
    
    
    (Dominant interaction)
  • Polarity (

    
    ):  ~1.5 MPa
    
    
    
    (Very low)
  • Hydrogen Bonding (

    
    ):  ~2.0 MPa
    
    
    
    (Negligible)

Interpretation: Solvents with a


 near 16-17 and low 

(e.g., Toluene,

) will act as the best solvents. Solvents with high

(e.g., Ethanol,

) will act as anti-solvents.

Experimental Protocols

Rapid Solubility Screening (Gravimetric Method)

Objective: Determine saturation limit (


) in a target solvent.
  • Preparation: Weigh 100 mg of 1-ethynyl-4-pentylcyclohexane into a tared 4 mL vial.

  • Addition: Add the target solvent in 100

    
    L aliquots at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[1][2][3][4]

    • Turbidity/Phase Separation: Insoluble/Saturated.

  • Calculation: If 500

    
    L dissolves 100 mg, Solubility 
    
    
    
    200 mg/mL.
  • Validation: Cool the solution to 4°C. If precipitate forms, the solubility is highly temperature-dependent (useful for crystallization).

Purification Workflow (Solvent-Based)

The following diagram illustrates the standard purification logic exploiting the differential solubility profile.

PurificationWorkflow Start Crude Reaction Mixture (1-ethynyl-4-pentylcyclohexane) Extraction Liquid-Liquid Extraction Solvent: Hexane / Water Start->Extraction OrgPhase Organic Phase (Hexane) Contains Product Extraction->OrgPhase Partition Coeff > 100 AqPhase Aqueous Phase Contains Salts/Polar Impurities Extraction->AqPhase Discard Drying Drying (MgSO4) & Concentration OrgPhase->Drying Residue Oily Residue Drying->Residue Chromatography Silica Gel Chromatography Eluent: 100% Hexane Residue->Chromatography Load PureProduct Pure 1-Ethynyl-4-pentylcyclohexane Chromatography->PureProduct High Rf (Non-polar)

Figure 1: Purification workflow exploiting the high lipophilicity of the target molecule.

Applications & Handling

Synthesis Utility
  • Lithiation: The terminal alkyne proton is acidic (

    
    ). It is readily deprotonated by n-BuLi in THF  or Hexane  at -78°C.
    
    • Note: Ensure anhydrous conditions. Water destroys the lithiated intermediate immediately.

  • Sonogashira Coupling: Used to couple with aryl halides. Preferred solvent system is THF/Triethylamine or DMF (though isolation from DMF requires aqueous workup).

Safety (MSDS Highlights)
  • Flammability: High. Flash point expected < 100°C. Handle away from open flames.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the alkyne or polymerization.

  • Incompatibility: Strong oxidizing agents, copper/silver salts (risk of explosive acetylides).

References

  • ChemicalBook. 1-Ethynyl-4-pentylbenzene synthesis and properties (Analogous Structure). Retrieved from

  • PubChem. 1-Ethynyl-4-pentylbenzene Compound Summary. National Library of Medicine. Retrieved from

  • NIST Webbook. Cyclohexane, 1-ethyl-4-methyl-, trans- (Structural Analog Data). National Institute of Standards and Technology.[5] Retrieved from

  • Sigma-Aldrich. Cyclohexylacetylene Product Specification (Core Scaffold). Retrieved from

  • Cheméo. Pentylcyclohexane Physical Properties. Retrieved from

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Ethynyl Cyclohexane Architectures in High-Performance Liquid Crystals: A Molecular Engineering Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

In the domain of advanced display technologies—specifically Thin-Film Transistor (TFT) and Liquid Crystal on Silicon (LCoS) devices—the molecular engineering of liquid crystals (LCs) is governed by a critical trade-off: maximizing optical birefringence (


) while minimizing rotational viscosity (

).

Ethynyl cyclohexane derivatives represent a "Goldilocks" architecture in this landscape. The ethynyl group (-C≡C-) extends


-conjugation, significantly boosting birefringence (typically 

), while the trans-1,4-cyclohexane ring disrupts

stacking just enough to lower viscosity and suppress smectic phase formation, thereby widening the useful nematic range.

This guide details the structural logic, synthetic pathways, and validation protocols for deploying these derivatives in next-generation electro-optic mixtures.

Molecular Design & Structure-Property Relationships[1]

The "Rigid-Flexible" Duality

The efficacy of ethynyl cyclohexane derivatives stems from their hybrid core structure. Unlike fully aromatic tolanes (diphenylacetylenes), which suffer from high melting points and high viscosity, the introduction of a cyclohexane ring introduces a conformational "softness" without sacrificing the linearity required for the nematic phase.

Structural ComponentFunction in LC MatrixImpact on Parameters
Ethynyl Bridge (-C≡C-) Extends linear conjugation length.Increases

(+0.07 contribution); Maintains linearity.
Cyclohexane Ring Saturated, chair conformation.Reduces

(Viscosity); Improves UV stability compared to alkenes.
Lateral Fluorination Dipole moment engineering.Tunes

(Dielectric Anisotropy); Lowers melting point (

).
Terminal Alkyl Chain Flexible spacer.[1]Stabilizes Nematic phase; Prevents crystallization.
Mechanistic Logic Diagram

The following diagram illustrates the causal relationships between molecular modifications and macroscopic device performance.

LC_Logic Sub_Ethynyl Ethynyl Linker (-C≡C-) Prop_Birefringence High Birefringence (Δn > 0.2) Sub_Ethynyl->Prop_Birefringence Extends π-system Sub_Cyclo Cyclohexane Ring (Trans-1,4) Prop_Viscosity Low Rotational Viscosity (γ1) Sub_Cyclo->Prop_Viscosity Reduces π-stacking Sub_Fluoro Lateral Fluorination (-F) Sub_Fluoro->Prop_Viscosity Lowers Tm Prop_Dielectric Dielectric Anisotropy (Δε Tuning) Sub_Fluoro->Prop_Dielectric Induces Dipole App_Optics High Optical Efficiency (Thinner Cell Gaps) Prop_Birefringence->App_Optics Phase Retardation App_Response Fast Response Time (< 1ms) Prop_Viscosity->App_Response Direct Correlation

Figure 1: Causal pathway linking molecular moieties (left) to physical properties (center) and device performance (right).

Synthetic Protocols: The Sonogashira Route

The most robust method for synthesizing ethynyl cyclohexane derivatives is the Sonogashira cross-coupling reaction . This palladium-catalyzed cycle couples a terminal alkyne with an aryl halide.

Protocol: Synthesis of 4-(trans-4-propylcyclohexyl)phenylacetylene

Note: This protocol assumes standard Schlenk line techniques for air-sensitive catalysis.

Reagents:

  • Substrate A: 1-iodo-4-(trans-4-propylcyclohexyl)benzene (1.0 eq)

  • Substrate B: Trimethylsilylacetylene (TMSA) (1.2 eq)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%)
  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (TEA) / THF (1:1 v/v)

Step-by-Step Workflow:

  • Degassing: Charge the reaction vessel with Substrate A, Pd catalyst, and CuI. Evacuate and backfill with Argon (

    
    ).
    
  • Addition: Inject degassed THF/TEA solvent mixture via septum. Add TMSA dropwise at room temperature.

  • Coupling: Heat to 60°C for 12 hours. Monitor via TLC (Hexane eluent) for disappearance of iodide.

  • Deprotection: Cool to RT. Filter off ammonium salts. Evaporate solvent. Redissolve crude in MeOH and add K

    
    CO
    
    
    
    (2.0 eq) to remove the TMS group (1 hour at RT).
  • Purification: Extract with DCM, wash with brine, dry over MgSO

    
    . Purify via silica gel column chromatography (Hexane). Recrystallize from Ethanol to ensure trans-isomer purity.
    
Synthetic Pathway Visualization

Synthesis_Flow Start Aryl Iodide Precursor (Cyclohexyl-Phenyl-I) Reagent + TMS-Acetylene Pd(PPh3)2Cl2 / CuI / TEA Start->Reagent Inter Intermediate: TMS-Protected Ethynyl Reagent->Inter Sonogashira Coupling 60°C, 12h Deprotect Deprotection: K2CO3 / MeOH Inter->Deprotect Final Target Product: Ethynyl Cyclohexane Derivative Deprotect->Final Cleavage of Silyl Group

Figure 2: Step-wise synthetic workflow for generating the ethynyl core via Sonogashira coupling.

Critical Characterization & Data

To validate the utility of these derivatives, researchers must characterize phase transitions and optical parameters. The data below synthesizes typical values for 4-(trans-4-alkylcyclohexyl)tolanes , a key subclass.

Phase Transition & Optical Data

Data derived from comparative analysis of high-birefringence mixtures [1][6].

Compound Structure (R-Cyc-Ph-C≡C-Ph-F)Melting Point (

)
Clearing Point (

)
Birefringence (

@ 589nm)
Viscosity (

@ 20°C)
Propyl (n=3) 62°C145°C0.24~120 mPa·s
Pentyl (n=5) 58°C152°C0.23~135 mPa·s
Fluorinated Core 45°C110°C0.21~85 mPa·s

Analysis:

  • Chain Length Effect: Increasing alkyl chain length generally increases the clearing point (

    
    ) but also increases viscosity.
    
  • Fluorination Effect: Lateral fluorination significantly lowers the melting point, creating a wider operational temperature range, though with a slight penalty to birefringence [8].

Self-Validating Protocol: Birefringence Measurement

To ensure data integrity (Trustworthiness), use the Guest-Host Method for pure compounds that are solid at room temperature.

  • Host Matrix: Use a standard nematic host (e.g., ZLI-1132) with known

    
    .
    
  • Doping: Dissolve the ethynyl derivative (Guest) at 10 wt% concentration.

  • Extrapolation: Measure the mixture's birefringence (

    
    ) and extrapolate to 100% using the equation:
    
    
    
    
    Where
    
    
    is the concentration.
  • Validation: Repeat at 5 wt% and 15 wt%. If

    
     varies by >5%, the guest is disrupting the host order parameter (non-ideal mixing), and the result is invalid.
    

Applications in Advanced Displays

High-Birefringence for IR Modulation

Ethynyl cyclohexane derivatives are uniquely suited for infrared (IR) applications. In the IR region, the absorption bands of the ethynyl group are distinct and narrow, unlike the broad absorptions of azo-dyes. This allows for high transmission windows in the 3-5


m range, critical for spatial light modulators [10].
Fast-Switching LCoS

For Liquid Crystal on Silicon (LCoS) displays, the cell gap (


) is often reduced to <2 

m to increase resolution. To maintain the necessary phase retardation (

), the LC material must have a high

.
  • Problem: High

    
     usually means high viscosity (slow switching).
    
  • Solution: Ethynyl cyclohexane derivatives provide the necessary

    
     (>0.2) while maintaining low enough viscosity to support sub-millisecond frame rates [3].[2]
    

References

  • MDPI. High Birefringence Liquid Crystals. [Link]

  • PubMed. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene.[3] [Link]

  • RSC Publishing. High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays. [Link]

  • Scilit. A new class of high birefringence smectic C liquid crystals. 3,3′-Difluorodiphenyldiacetylenes.[4] [Link]

  • MDPI. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. [Link]

  • ResearchGate. High Birefringence Liquid Crystals. [Link]

  • University of Colorado Boulder. Synthesis of Liquid Crystals. [Link]

  • PMC. Ferroelectric Nematic Liquid Crystals Showing High Birefringence. [Link]

  • Research Inventy. Investigations on Low birefringent Liquid Crystalline Materials for High Information Content Displays. [Link]

  • ResearchGate. Birefringence Dispersions of Liquid-Crystals. [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of trans-1-Ethynyl-4-pentylcyclohexane via the Corey-Fuchs Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Terminal Alkynes in Modern Chemistry

Terminal alkynes are foundational building blocks in the landscape of organic synthesis, prized for their versatility and reactivity.[1][2] The unique linear geometry and the acidity of the terminal proton make the ethynyl group a reactive handle for a multitude of chemical transformations, including Sonogashira couplings, "click" chemistry via azide-alkyne cycloadditions, and nucleophilic additions.[3][4] The target molecule, trans-1-ethynyl-4-pentylcyclohexane, incorporates a substituted cyclohexane scaffold, a common motif in medicinal chemistry and liquid crystal research. Its synthesis provides a valuable case study for the strategic installation of a terminal alkyne onto a non-aromatic carbocyclic frame.

Among the various methods for synthesizing terminal alkynes, the Corey-Fuchs reaction stands out as a reliable and high-yielding two-step process for the one-carbon homologation of aldehydes.[1][5][6] This protocol, developed by E.J. Corey and P.L. Fuchs, transforms an aldehyde first into a 1,1-dibromoalkene, which is then converted into the desired terminal alkyne.[7] This application note provides a detailed, in-depth guide for the synthesis of trans-1-ethynyl-4-pentylcyclohexane, offering not just a procedure but also the underlying chemical principles and practical insights for researchers, scientists, and drug development professionals.

Reaction Principle and Mechanism

The Corey-Fuchs reaction is a robust two-stage process.[6] The overall transformation can be summarized as the conversion of an aldehyde (R-CHO) to a terminal alkyne (R-C≡CH).

Stage 1: Formation of the 1,1-Dibromoalkene Intermediate

The first stage is analogous to the Wittig reaction.[8][9] It involves the in situ generation of a phosphorus ylide, dibromomethylenetriphenylphosphorane (Ph₃P=CBr₂), from the reaction of carbon tetrabromide (CBr₄) with two equivalents of triphenylphosphine (PPh₃).[10][11] This ylide then reacts with the starting aldehyde, trans-4-pentylcyclohexanecarbaldehyde, to form a 1,1-dibromoalkene intermediate. The byproduct of this stage is triphenylphosphine oxide (Ph₃PO), which is often poorly soluble in non-polar solvents, facilitating its removal.

Stage 2: Conversion to the Terminal Alkyne

The isolated 1,1-dibromoalkene is then treated with two equivalents of a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperature (-78 °C).[9][12] The mechanism for this conversion is believed to proceed through a lithium-halogen exchange, followed by α-elimination to generate a vinylidene carbene intermediate.[10][13] This carbene rapidly undergoes a 1,2-hydride shift (a process known as the Fritsch-Buttenberg-Wiechell rearrangement) to form a lithium acetylide.[10][11] A final aqueous workup quenches this acetylide to yield the terminal alkyne, trans-1-ethynyl-4-pentylcyclohexane.[11]

Corey-Fuchs_Mechanism cluster_0 Stage 1: Dibromo-olefination cluster_1 Stage 2: Alkyne Formation reagents1 2 PPh₃ + CBr₄ ylide Ph₃P=CBr₂ (Phosphorus Ylide) reagents1->ylide In situ generation dibromoalkene R-CH=CBr₂ (1,1-Dibromoalkene) ylide->dibromoalkene Wittig-type reaction aldehyde R-CHO (trans-4-pentyl- cyclohexanecarbaldehyde) aldehyde->dibromoalkene Wittig-type reaction byproduct1 Ph₃PO intermediate [R-C≡C-Li] (Lithium Acetylide) dibromoalkene:e->intermediate:w Halogen-metal exchange & Rearrangement reagents2 2 n-BuLi, -78°C alkyne R-C≡CH (trans-1-ethynyl-4- pentylcyclohexane) intermediate:e->alkyne:w Protonation reagents3 H₂O Quench

Caption: The two-stage mechanism of the Corey-Fuchs reaction.

Detailed Experimental Protocols

This synthesis begins with the commercially available trans-4-pentylcyclohexanecarboxylic acid, which is converted to the required aldehyde, trans-4-pentylcyclohexanecarbaldehyde. This is typically achieved by reduction of the carboxylic acid to the corresponding alcohol (e.g., with LiAlH₄), followed by a mild oxidation (e.g., with PCC or a Swern oxidation). The following protocol focuses on the core Corey-Fuchs transformation.

Materials and Reagents

ReagentFormulaMW ( g/mol )RoleNotes
TriphenylphosphinePPh₃262.29Ylide PrecursorStore in a desiccator.
Carbon TetrabromideCBr₄331.63Bromine SourceToxic and volatile. Handle in a fume hood.
trans-4-PentylcyclohexanecarbaldehydeC₁₂H₂₂O182.31Starting MaterialEnsure high purity.
Dichloromethane (DCM)CH₂Cl₂84.93Solvent (Step 1)Anhydrous grade required.
n-ButyllithiumC₄H₉Li64.06Strong BaseTypically used as a solution in hexanes. Titrate before use.
Tetrahydrofuran (THF)C₄H₈O72.11Solvent (Step 2)Anhydrous grade required.
HexanesC₆H₁₄86.18Precipitation/EluentAnhydrous grade for reactions.
Saturated NH₄Cl (aq)NH₄Cl53.49Quenching Agent---
Anhydrous MgSO₄/Na₂SO₄------Drying Agent---
Silica GelSiO₂---Stationary PhaseFor column chromatography.
Protocol Part A: Synthesis of trans-1-(2,2-dibromovinyl)-4-pentylcyclohexane

Rationale: This step converts the aldehyde to the stable dibromoalkene intermediate. The reaction is run at 0 °C to control the exothermic formation of the ylide and its subsequent reaction. Anhydrous conditions are critical to prevent the ylide from being quenched by water.[8]

  • Setup: To a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (10.5 g, 40.0 mmol, 2.2 eq).

  • Solvent Addition: Add anhydrous dichloromethane (100 mL) via cannula. Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add carbon tetrabromide (6.64 g, 20.0 mmol, 1.1 eq) portion-wise to the stirred solution. Causality: This addition generates the dibromomethylenephosphorane ylide; a color change to yellow or orange is typically observed.[9] Maintain the temperature at 0 °C to prevent side reactions. Stir for 30 minutes.

  • Aldehyde Addition: Prepare a solution of trans-4-pentylcyclohexanecarbaldehyde (3.32 g, 18.2 mmol, 1.0 eq) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up & Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • To the resulting residue, add 150 mL of hexanes. This will precipitate the triphenylphosphine oxide byproduct as a white solid.

    • Stir the slurry for 15 minutes, then filter the mixture through a pad of Celite or silica gel, washing thoroughly with additional hexanes.[9]

    • Concentrate the filtrate to yield the crude trans-1-(2,2-dibromovinyl)-4-pentylcyclohexane as a yellow oil. The product can be used directly in the next step or purified further by column chromatography on silica gel (eluting with hexanes).

Protocol Part B: Synthesis of trans-1-ethynyl-4-pentylcyclohexane

Rationale: This step requires strictly anhydrous conditions and a very low temperature (-78 °C) to manage the high reactivity of n-butyllithium and the resulting lithium acetylide intermediate.[14] Using two equivalents of n-BuLi ensures complete conversion of the dibromoalkene to the acetylide.

  • Setup: To a dry, nitrogen-flushed 250 mL round-bottom flask, add the crude trans-1-(2,2-dibromovinyl)-4-pentylcyclohexane (assuming 18.2 mmol theoretical, 1.0 eq) and dissolve it in anhydrous tetrahydrofuran (100 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial that the internal temperature is maintained at or below -75 °C.

  • Base Addition: Slowly add n-butyllithium (2.5 M in hexanes, 15.3 mL, 38.2 mmol, 2.1 eq) dropwise to the cooled solution via syringe over 30 minutes. A color change may be observed.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour. Then, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).[15] Safety Insight: The quenching of excess n-BuLi is exothermic; slow addition at 0 °C is essential.

  • Work-up & Purification:

    • Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

    • Separate the layers and extract the aqueous layer twice more with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude terminal alkyne.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes to 1% ethyl acetate in hexanes) to afford pure trans-1-ethynyl-4-pentylcyclohexane as a colorless oil.

Caption: Experimental workflow for the Corey-Fuchs synthesis.

Product Characterization

The final product, trans-1-ethynyl-4-pentylcyclohexane, should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz): Expect a characteristic singlet or narrow triplet for the terminal alkyne proton (≡C-H) around δ 1.9-2.1 ppm. The signals for the pentyl group and cyclohexane ring protons will appear in the aliphatic region (δ 0.8-1.9 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Look for two key signals corresponding to the sp-hybridized carbons of the alkyne. The terminal carbon (≡C-H) will appear around δ 68-72 ppm, and the quaternary carbon (-C≡) will be around δ 85-90 ppm.

  • IR (neat, cm⁻¹): The infrared spectrum provides definitive evidence of the alkyne functionality. A sharp, moderate-intensity peak for the ≡C-H stretch should be observed around 3300 cm⁻¹, and a weaker C≡C stretch should appear around 2100 cm⁻¹.

Field-Proven Insights & Troubleshooting

  • Purity of Aldehyde is Key: The Corey-Fuchs reaction is sensitive to the purity of the starting aldehyde. Impurities can lead to side reactions and lower yields. It is advisable to purify the aldehyde by distillation or chromatography immediately before use.

  • Incomplete Reaction in Part A: If TLC analysis shows significant unreacted aldehyde, additional equivalents of the pre-formed ylide can be added. This is often caused by moisture inactivating the ylide.

  • Difficulty Removing Ph₃PO: Triphenylphosphine oxide can sometimes be stubborn to remove completely by precipitation alone. If the crude dibromoalkene is contaminated, a short plug of silica gel filtration is highly effective.

  • Low Yield in Part B: The most common issue in the second step is the presence of moisture, which will quench the n-BuLi. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used. The quality of the n-BuLi is also critical; it should be titrated before use to confirm its molarity.

  • Dimerization/Side Products: If the reaction in Part B is allowed to warm up prematurely before quenching, side reactions, including dimerization of the acetylide intermediate, can occur.[16] Maintaining the -78 °C temperature is critical.

References

  • Corey–Fuchs reaction - Wikipedia. [Link]

  • Terminal alkyne synthesis by C-C coupling - Organic Chemistry Portal. [Link]

  • Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC. [Link]

  • Corey-Fuchs Reaction - Organic Chemistry Portal. [Link]

  • Further Improvements of the Synthesis of Alkynes from Aldehydes. [Link]

  • Corey-Fuchs Reaction - SynArchive. [Link]

  • Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Publishing. [Link]

  • Corey-Fuchs Homologation - YouTube. [Link]

  • Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Publishing. [Link]

  • Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products. [Link]

  • Electrochemically modified Corey–Fuchs reaction for the synthesis of arylalkynes. The case of 2-(2,2-dibromovinyl)naphthalene - PMC. [Link]

  • Further improvements of the synthesis of alkynes from aldehydes - ResearchGate. [Link]

  • Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry - PMC. [Link]

  • Corey–Fuchs reaction - Grokipedia. [Link]

  • Developments of corey-fuchs reaction in organic and total synthesis of natural products. [Link]

  • Synthesis of 1-ethynyl-4-(trans-4-pentylcyclohexyl)benzene - PrepChem.com. [Link]

  • General reaction of Corey–Fuchs protocol - ResearchGate. [Link]

  • A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. [Link]

  • Corey Fuchs reaction - YouTube. [Link]

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. [Link]

  • Need some help with a Corey-Fuchs reaction... - chemistry - Reddit. [Link]

  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers | Journal of the American Chemical Society - ACS Publications. [Link]

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Application Notes & Protocols: Sonogashira Coupling of trans-1-Ethynyl-4-pentylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp) bonds with high efficiency and functional group tolerance.[1][2] This guide provides an in-depth exploration of Sonogashira coupling protocols specifically tailored for the aliphatic alkyne, trans-1-ethynyl-4-pentylcyclohexane. The trans-4-pentylcyclohexyl motif is a critical structural unit in materials science, particularly in the synthesis of liquid crystals, as well as in the development of novel pharmaceutical agents. We present two robust protocols: the classic palladium/copper co-catalyzed reaction and a modern, copper-free variant, explaining the mechanistic rationale behind each step. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation.

Introduction: The Significance of the Sonogashira Coupling

First reported in 1975, the Sonogashira reaction has become an indispensable tool for coupling terminal alkynes with aryl or vinyl halides.[3][4] The reaction's power lies in its ability to be conducted under mild conditions, which has led to its widespread use in the synthesis of complex natural products, pharmaceuticals, and advanced organic materials.[3][5]

The target alkyne, trans-1-ethynyl-4-pentylcyclohexane, incorporates a saturated carbocyclic scaffold prevalent in liquid crystal molecules and as a bioisostere in medicinal chemistry. Mastering its coupling provides access to a diverse range of valuable compounds. This guide moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's mechanics, enabling researchers to not only execute the protocols but also to troubleshoot and adapt them effectively.

The Catalytic Heart: A Mechanistic Deep Dive

The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[5][6] Understanding this dual mechanism is key to optimizing reaction conditions and diagnosing issues.

The Palladium Cycle is the core of the transformation:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl/vinyl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: This is the crucial step where the copper cycle intersects. The alkynyl group is transferred from the copper acetylide to the Pd(II) complex, displacing the halide. This is often the rate-determining step.[7]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to release the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

The Copper Cycle serves to activate the alkyne:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.

  • Deprotonation: In the presence of a base, the acidic terminal proton of the alkyne is removed to form a highly reactive copper(I) acetylide intermediate.[5] This species is then ready to engage in the transmetalation step with the palladium center.

Caption: The dual Pd/Cu catalytic cycle in Sonogashira coupling.

The Rise of Copper-Free Protocols

While highly effective, the copper co-catalyst can promote the undesirable oxidative homocoupling of the alkyne, known as Glaser coupling.[3][8] This side reaction forms alkyne dimers, which can complicate purification and reduce the yield of the desired product. To circumvent this, copper-free Sonogashira protocols have been developed.[3][9] In these systems, the base (typically a strong amine) is believed to deprotonate the alkyne directly, allowing for the formation of a palladium-acetylide complex without a copper intermediate.[7][10]

Protocol I: Classic Pd/Cu Co-Catalyzed Sonogashira Coupling

This protocol is a robust and widely applicable method, particularly effective for less reactive aryl bromides.

Principle: A palladium(II) precatalyst is reduced in situ to the active palladium(0) species.[3] The copper(I) iodide co-catalyst accelerates the reaction by facilitating the formation of a copper acetylide intermediate, which rapidly transmetalates with the palladium complex.[3][5] An amine base is used to neutralize the HX byproduct and facilitate deprotonation.[11]

Table 1: Materials and Reagents for Classic Sonogashira Coupling

Reagent/MaterialPurposeTypical Amount (1 mmol scale)Notes
Aryl Halide (e.g., Iodobenzene)Electrophile1.0 mmol, 1.0 equivIodides are most reactive, followed by bromides.
trans-1-ethynyl-4-pentylcyclohexaneNucleophile1.2 mmol, 1.2 equivA slight excess ensures complete consumption of the halide.
PdCl₂(PPh₃)₂Palladium Precatalyst0.02 mmol, 2 mol%Air-stable and commonly used.[12] Pd(PPh₃)₄ can also be used.
Copper(I) Iodide (CuI)Co-catalyst0.04 mmol, 4 mol%Should be a fine, off-white to light tan powder.
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)Base/Solvent5-10 mLMust be anhydrous and deoxygenated.
Anhydrous THF or TolueneCo-Solvent (Optional)5 mLImproves solubility of some substrates.

Step-by-Step Experimental Protocol:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidative Glaser homocoupling.

  • Solvent/Base Addition: Using a syringe, add anhydrous, deoxygenated triethylamine (5 mL) and anhydrous THF (5 mL). Stir the resulting suspension at room temperature for 10 minutes.

  • Alkyne Addition: Add trans-1-ethynyl-4-pentylcyclohexane (230 mg, 1.2 mmol) dropwise via syringe.

  • Reaction Execution: Stir the reaction at room temperature. If using a less reactive aryl bromide, the temperature may be gently increased to 40-60 °C.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or GC-MS, checking for the consumption of the starting aryl halide.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate (20 mL).

  • Purification - Step 1 (Quenching): Filter the mixture through a short plug of Celite to remove catalyst residues. Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the copper salts, followed by a brine wash (15 mL).

  • Purification - Step 2 (Isolation): Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.

Protocol II: Copper-Free Sonogashira Coupling

This protocol is advantageous when working with sensitive substrates or when the formation of alkyne homocoupling byproducts is a significant concern.[8]

Principle: This method relies on a palladium catalyst and a suitable base, omitting the copper co-catalyst entirely.[13] The choice of ligand and base is critical for success. Bulky, electron-rich phosphine ligands often enhance catalytic activity.[7]

Table 2: Materials and Reagents for Copper-Free Sonogashira

Reagent/MaterialPurposeTypical Amount (1 mmol scale)Notes
Aryl Halide (e.g., 4-Bromoanisole)Electrophile1.0 mmol, 1.0 equivWorks well with a variety of aryl bromides.
trans-1-ethynyl-4-pentylcyclohexaneNucleophile1.2 mmol, 1.2 equivA slight excess is recommended.
(AllylPdCl)₂ + P(t-Bu)₃Catalyst System1 mol% Pd, 2 mol% LigandPrecatalyst and ligand are added separately.[13]
Cesium Carbonate (Cs₂CO₃)Inorganic Base2.0 mmol, 2.0 equivAn effective inorganic base for copper-free conditions.
Anhydrous DMF or 1,4-DioxaneSolvent5 mLMust be anhydrous and deoxygenated.

Step-by-Step Experimental Protocol:

  • Inert Atmosphere Setup: To a dry Schlenk flask, add the aryl bromide (1.0 mmol), cesium carbonate (652 mg, 2.0 mmol), and a magnetic stir bar.

  • Catalyst Preparation (In a separate flask/glovebox): Prepare a stock solution of the active catalyst by pre-mixing (AllylPdCl)₂ and the P(t-Bu)₃ ligand in the reaction solvent. Alternatively, add them sequentially.

  • Degassing: Seal the reaction flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add anhydrous, deoxygenated DMF (5 mL) via syringe. Add the palladium catalyst and ligand.

  • Alkyne Addition: Add trans-1-ethynyl-4-pentylcyclohexane (230 mg, 1.2 mmol) dropwise via syringe.

  • Reaction Execution: Stir the reaction at room temperature. For less reactive bromides, heating to 60-80 °C may be necessary.[13]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once complete, cool to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

General Experimental Workflow

The overall process for both protocols follows a standardized laboratory workflow, ensuring reproducibility and safety.

Experimental_Workflow Fig 2: Generalized workflow for Sonogashira coupling experiments. cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis arrow arrow A 1. Assemble & Dry Glassware (Schlenk Flask) B 2. Add Solid Reagents (Halide, Catalyst, Base) A->B C 3. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) B->C D 4. Add Anhydrous Solvents & Liquid Reagents C->D E 5. Add Alkyne Substrate D->E F 6. Stir at RT or Heat E->F G 7. Monitor Progress (TLC/GC) F->G H 8. Quench & Aqueous Wash G->H I 9. Dry Organic Layer (Na₂SO₄) H->I J 10. Concentrate (Rotovap) I->J K 11. Column Chromatography J->K L 12. Characterize Pure Product (NMR, MS, etc.) K->L

Caption: Generalized workflow for Sonogashira coupling experiments.

Optimization and Troubleshooting

Even robust reactions can present challenges. Understanding the cause of common problems is essential for successful synthesis.

Table 3: Troubleshooting Guide for Sonogashira Couplings

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (Pd precatalyst not reduced).2. Insufficiently strong base.3. Reaction temperature too low.1. Use a Pd(0) source like Pd(PPh₃)₄ directly, or add a reducing agent if using Pd(II). Ensure ligands are not oxidized.2. Switch to a stronger base (e.g., from Et₃N to i-Pr₂NH or Cs₂CO₃).3. Increase temperature incrementally (e.g., to 60 °C).
Significant Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction vessel.2. Copper catalyst concentration too high.1. Ensure thorough degassing of solvents and the reaction flask. Maintain a positive pressure of inert gas.2. Reduce CuI loading or switch to a copper-free protocol.
Formation of Dark Precipitate (Palladium Black) Catalyst decomposition due to high temperature or prolonged reaction time.1. Lower the reaction temperature.2. Use more robust ligands (e.g., bulky, electron-rich phosphines) to stabilize the Pd(0) center.3. Monitor the reaction closely and work up as soon as the starting material is consumed.
Reaction Stalls 1. Catalyst deactivation.2. Base consumed or not strong enough.1. Add a fresh portion of the catalyst.2. Add more base to the reaction mixture.

Conclusion

The Sonogashira coupling is a powerful and versatile method for the synthesis of molecules containing the valuable trans-4-pentylcyclohexyl moiety. By understanding the underlying mechanisms of both the classic Pd/Cu and modern copper-free systems, researchers can select the optimal protocol for their specific synthetic target. The detailed procedures and troubleshooting guide provided herein serve as a comprehensive resource for implementing this reaction with confidence, enabling the efficient synthesis of novel materials and potential therapeutic agents.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Andrus, M. B., et al. (2003). A mild and general protocol for the copper-free Sonogashira coupling of aryl bromides with acetylenes has been developed. Organic Letters. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]

  • Soheili, A., et al. (2003). Palladium catalysts have been studied for the Sonogashira-Hagihara coupling of aryl and heteroaryl bromides with terminal alkynes. PubMed. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Yi, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]

  • Lei, A., et al. (2024). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Organic Letters. [Link]

  • Plenio, H., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications. [Link]

  • Lei, A., et al. (2024). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. ACS Publications. [Link]

  • eFan's Blog. (2025). Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • The Reaction Monitor. (2008). Copper-free Sonogashira coupling. [Link]

  • PrepChem.com. Synthesis of 1-ethynyl-4-(trans-4-pentylcyclohexyl)benzene. [Link]

  • Collegedunia. (2022). Sonogashira Coupling: Reaction, Mechanism, Questions. [Link]

  • Mak, X. Y., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. ACS Omega. [Link]

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preparation of fluorinated liquid crystals from trans-1-ethynyl-4-pentylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis and purification of fluorinated tolane-based liquid crystals (LCs) derived from trans-1-ethynyl-4-pentylcyclohexane . Fluorinated LCs have largely replaced cyano-based LCs in Active Matrix (TFT) displays due to their superior specific resistivity, low viscosity, and high Voltage Holding Ratio (VHR).

The protocol focuses on the Sonogashira cross-coupling of the ethynyl cyclohexane scaffold with polyfluorinated aryl halides. Unlike standard organic synthesis, LC production requires "Electronic Grade" purity (>99.95%) to prevent image sticking and flicker in display devices. This note emphasizes the purification logic required to remove trace ionic contaminants (catalyst residues) that degrade electrical performance.

Retrosynthetic Analysis & Strategy

The Target Molecule

We target a (trans-4-pentylcyclohexyl)ethynyl-3,4,5-trifluorobenzene motif.

  • Cyclohexane Ring: Provides structural rigidity and low optical birefringence (

    
    ), essential for maintaining contrast ratios.
    
  • Ethynyl Linker: Extends conjugation length, enhancing nematic phase stability without significantly increasing viscosity.

  • Fluorination (3,4,5-F): Induces a strong dipole moment (positive dielectric anisotropy,

    
    ) while maintaining high specific resistivity (
    
    
    
    ).
Strategic Choice: Sonogashira Coupling

The formation of the C(sp)-C(sp2) bond is best achieved via Palladium-catalyzed Sonogashira coupling.

  • Why: It proceeds under mild conditions, preserving the trans-configuration of the cyclohexane ring. Isomerization to the cis-form destroys mesogenic (liquid crystalline) properties.

  • Challenge: Pd and Cu catalyst residues are fatal to LC performance. The protocol includes a specific "demetallation" workup.

Experimental Protocol

Materials & Safety

Reagents:

  • Precursor A: trans-1-ethynyl-4-pentylcyclohexane (>98%, CAS: 83536-13-4)

  • Precursor B: 1-bromo-3,4,5-trifluorobenzene (>99%)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Co-Catalyst: Copper(I) iodide (CuI)[1][2]

  • Base/Solvent: Triethylamine (Et₃N), anhydrous THF.[2]

Safety:

  • Fluorinated Aromatics: Potential skin irritants. Use fluoroelastomer gloves.

  • Palladium/Copper: Heavy metal waste must be segregated.

Synthesis Workflow (Step-by-Step)

Step 1: Inert Atmosphere Setup

  • Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and septum.

  • Cycle Argon/Vacuum (3x) to ensure an O₂-free environment (O₂ promotes homocoupling of alkynes to diynes).

Step 2: Reagent Loading

  • Under Argon flow, charge the flask with:

    • Precursor B (1-bromo-3,4,5-trifluorobenzene): 21.1 g (100 mmol)

    • Pd(PPh₃)₂Cl₂ : 140 mg (0.2 mol%) — Low loading minimizes purification burden.

    • CuI : 76 mg (0.4 mol%)

  • Add anhydrous THF (150 mL) and Triethylamine (150 mL). Degas the solvent mixture by sparging with Argon for 20 minutes.

Step 3: Coupling Reaction

  • Dissolve Precursor A (trans-1-ethynyl-4-pentylcyclohexane, 19.0 g, 100 mmol) in 50 mL dry THF.

  • Add Precursor A solution dropwise via syringe pump over 1 hour at Room Temperature (RT).

    • Note: Slow addition prevents local high concentrations of alkyne, reducing homocoupling side-products.

  • Heat the mixture to 60°C and stir for 6–8 hours.

  • Monitoring: Check reaction progress via TLC (Hexane eluent). The product (tolane) typically has a higher R_f than the starting bromide.

Step 4: Quench & Extraction

  • Cool to RT.[3][4] Filter off the precipitated ammonium salt (Et₃N·HBr) using a sintered glass funnel.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve residue in Dichloromethane (DCM) and wash sequentially with:

    • 1M HCl (remove residual amine)

    • Sat. NaHCO₃ (neutralize)

    • Brine (drying)

  • Dry organic layer over MgSO₄ and evaporate to obtain the Crude Solid .

Purification for Electronic Grade (High Resistivity)

Standard recrystallization is insufficient for LCs used in TFT displays. Trace ions cause "image sticking."

Purification Logic Diagram

PurificationProtocol Start Crude Reaction Mixture Filtration 1. Salt Filtration (Et3N·HBr) Start->Filtration Workup 2. Aqueous Workup (HCl / NaHCO3) Filtration->Workup Silica 3. Silica Gel Chromatography (Remove Pd/Cu & Homocoupled Dimers) Workup->Silica Crude Oil Recryst1 4. Recrystallization 1 (Ethanol) (Remove Isomers) Silica->Recryst1 Semi-Pure Solid Recryst2 5. Recrystallization 2 (Hexane/-20°C) (Final Polish) Recryst1->Recryst2 ZoneRefining 6. Optional: Zone Refining (For Ultra-High Resistivity) Recryst2->ZoneRefining If VHR < 98% Final Target: Electronic Grade LC (>99.9% Purity) Recryst2->Final ZoneRefining->Final

Caption: Purification workflow designed to systematically remove ionic catalysts and organic impurities to achieve display-grade specifications.

Detailed Purification Steps
  • Adsorption (Silica Plug): Dissolve crude in minimum Hexane. Pass through a short pad of silica gel. This aggressively binds polar Pd/Cu complexes. Elute with Hexane.

  • Recrystallization 1 (Solubility Differential): Recrystallize from Ethanol . Heat to reflux until clear, then cool slowly to RT.

    • Purpose: Removes more soluble homocoupled alkyne byproducts.

  • Recrystallization 2 (Thermal Stability): Recrystallize from Hexane at -20°C.

    • Purpose: Removes trace cis-isomers or breakdown products.

  • Drying: Dry in a vacuum oven at 40°C for 24h to remove solvent traces (solvents act as impurities in LC cells).

Characterization & Validation

Chemical Structure Verification
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.0–7.2 ppm (m, 2H, Aromatic H, ortho to -CC-).
      
    • 
       2.4 ppm (m, 1H, Cyclohexane CH-C
      
      
      
      ).
    • 
       0.9–1.8 ppm (m, Cyclohexyl + Pentyl chain).
      
    • Absence check: No peaks at

      
       3.0–3.5 ppm (terminal alkyne) or 
      
      
      
      7.5 ppm (residual starting bromide).
  • ¹⁹F NMR:

    • Diagnostic pattern for 3,4,5-trifluoro substitution (typically two signals: -134 ppm (2F) and -160 ppm (1F)).

Physical Properties Data

The following data represents typical values for the 3,4,5-trifluoro homologue synthesized via this protocol.

PropertySymbolValueUnitMethod
Melting Point

58.5°CDSC (5°C/min)
Clearing Point

132.0°CDSC / POM
Dielectric Anisotropy

+8.2-1 kHz, 25°C
Optical Birefringence

0.12-

=589 nm
Resistivity



Electrometer
Phase Transition Diagram (DSC)

The transition sequence should be: Crystal


 Nematic 

Isotropic
.
  • Note: If a Smectic phase appears (common in longer alkyl chains), it manifests as a small enthalpy peak below the Nematic range.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Oxidative Homocoupling (Glaser coupling)Ensure strict Argon atmosphere. Degas solvents thoroughly. Add alkyne slowly.
Black Precipitate Palladium aggregation ("Pd Black")Inefficient ligand stabilization. Increase PPh₃ or switch to Pd(PPh₃)₄.
Low Resistivity Residual Ionic Impurities (Et₃N·HBr or Cu)Add an extra wash with distilled water. Perform an additional recrystallization from non-polar solvent (Hexane).
Low Clearing Point Cis-isomer contaminationCis-isomers disrupt packing. Recrystallize from Ethanol; cis form is more soluble and stays in mother liquor.

References

  • Hird, M. (2007).[5] Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. Link

  • Kirsch, P., & Bremer, M. (2000). Nematic liquid crystals for active matrix displays: molecular design and synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235. Link

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Link

  • Dabrowski, R., et al. (2020). High Birefringence Liquid Crystals. Crystals, 10(1), 6. Link

  • Merck Patent GmbH. (2015). Process for the preparation of fluorinated liquid crystals. US Patent US9120720B2. Link

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Optimized Sonogashira Coupling of trans-1-Ethynyl-4-pentylcyclohexane: A Guide for Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Conditions for Coupling trans-1-ethynyl-4-pentylcyclohexane with Aryl Halides Content Type: Application Note and Protocol

Abstract This application note details the reaction parameters and experimental protocols for the Palladium-catalyzed cross-coupling of trans-1-ethynyl-4-pentylcyclohexane with aryl halides. This specific alkyne is a critical building block in the synthesis of "tolane" (diphenylacetylene) liquid crystals, where the trans-cyclohexyl moiety imparts low viscosity and high optical anisotropy. Unlike standard phenylacetylene couplings, the alkyl-substituted alkyne requires specific attention to temperature and base selection to prevent isomerization and ensure complete conversion.

Introduction

The synthesis of liquid crystalline materials often requires the linkage of a rigid core (aryl halide) with a flexible tail or spacer.[1] trans-1-Ethynyl-4-pentylcyclohexane represents a unique challenge: it is an alkyl alkyne attached to a saturated ring.

Mechanistic Distinction

While aryl alkynes (e.g., phenylacetylene) are highly acidic and reactive, alkyl alkynes like trans-1-ethynyl-4-pentylcyclohexane are less acidic (


 vs. 

). This reduced acidity impacts the transmetallation step in the Sonogashira cycle, often necessitating:
  • Higher reaction temperatures (60–80 °C) compared to room-temperature aryl-alkyne couplings.

  • Stronger promotion by Copper(I) co-catalysts.

  • Strict anaerobic conditions to prevent Glaser homocoupling, which competes significantly when the cross-coupling rate is slower.

Stereochemical Integrity

The liquid crystalline properties depend entirely on the trans-configuration of the cyclohexane ring. While the trans isomer is thermodynamically favored, high temperatures or strong unhindered bases can theoretically promote epimerization to the cis-isomer, drastically reducing the clearing point of the final material.

Critical Reaction Parameters

Catalyst & Ligand Selection
  • Standard: Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) is the industry standard for these couplings. It is robust, air-stable, and provides sufficient activity for aryl iodides and bromides.

  • High-Performance: Pd(PPh₃)₄ is preferred for sterically hindered aryl halides or electron-rich aryl chlorides, though it requires stricter inert handling.

  • Loading: 1.0 – 3.0 mol% is typical. Higher loading (5%) may be required for aryl chlorides.

Co-Catalyst

Copper(I) Iodide (CuI) is essential.[2] For alkyl alkynes, the formation of the copper-acetylide intermediate is the rate-determining entry into the catalytic cycle. A ratio of 1:2 (Pd:Cu) is recommended (e.g., 2 mol% Pd / 4 mol% CuI).

Base and Solvent System

Solubility is a key constraint. The pentylcyclohexyl chain is highly lipophilic.

  • Preferred System: Toluene / Triethylamine (Et₃N) mixture (5:1 to 3:1 ratio).

    • Why: Toluene solubilizes the non-polar alkyne and the liquid crystal precursor. Et₃N acts as both the base and a ligand sponge.

  • Alternative: THF / Diisopropylamine (DIPA) .

    • Why: THF is better for polar aryl halides, but DIPA is bulkier, reducing potential nucleophilic attack on sensitive functional groups.

Temperature
  • Aryl Iodides: 40 °C – 60 °C.

  • Aryl Bromides: 70 °C – 90 °C (Reflux in Et₃N/THF).

  • Warning: Exceeding 100 °C increases the risk of cis-trans isomerization or de-alkylation.

Standard Experimental Protocol

Target Reaction: Coupling of trans-1-ethynyl-4-pentylcyclohexane (1.2 equiv) with 4-Bromo-4'-propylbiphenyl (1.0 equiv).

Materials
  • Reagent A: Aryl Halide (e.g., 1-bromo-4-substituted benzene)

  • Reagent B: trans-1-Ethynyl-4-pentylcyclohexane (Keep cold; volatile)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)[3]

  • Co-Catalyst: CuI (4 mol%)

  • Solvent: Anhydrous Toluene and Triethylamine (degassed)

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and rubber septum.

    • Cool to room temperature under a stream of Nitrogen or Argon.

  • Reagent Loading:

    • Add the Aryl Halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv) to the flask.

    • Note: Adding CuI at the start is standard, but some protocols recommend adding it after the solvent to minimize oxidation.

  • Solvent Addition & Degassing:

    • Add anhydrous Toluene and Triethylamine (3:1 v/v ratio). Concentration should be approx. 0.1 – 0.2 M relative to the halide.

    • CRITICAL: Sparge the mixture with Argon for 15–20 minutes. Oxygen presence will cause the alkyne to homocouple (Glaser reaction), forming a di-yne impurity that is difficult to separate from the product.

  • Alkyne Addition:

    • Add trans-1-ethynyl-4-pentylcyclohexane (1.2 equiv) dropwise via syringe.

    • Why: A slight excess accounts for volatility and minor homocoupling side reactions.

  • Reaction:

    • Heat the mixture to 70 °C (oil bath temperature).

    • Monitor via TLC or GC-MS.[4]

    • Time: Typically 4–12 hours. The reaction mixture will turn dark brown/black (formation of Pd black) and a precipitate (Et₃N·HBr salts) will form.

  • Workup:

    • Cool to room temperature.[5]

    • Filter the mixture through a pad of Celite to remove Pd residues and ammonium salts. Wash the pad with Ethyl Acetate.

    • Wash the filtrate with:

      • 1M HCl (to remove excess amine).

      • Saturated NaHCO₃.

      • Brine.[4]

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallization from Ethanol or Hexanes is often preferred for Liquid Crystals to ensure high purity (>99.5%).

    • Alternatively, flash chromatography using Hexanes/DCM.

Workflow Visualization

Experimental Workflow Diagram

SonogashiraWorkflow start Start: Dry Schlenk Flask (N2/Ar Atmosphere) reagents Add Solid Reagents: 1. Aryl Halide (1.0 eq) 2. Pd(PPh3)2Cl2 (2 mol%) 3. CuI (4 mol%) start->reagents solvent Add Solvents: Toluene/Et3N (3:1) Degas (Sparge 20 min) reagents->solvent alkyne Add Alkyne: trans-1-ethynyl-4-pentylcyclohexane (1.2 eq, Dropwise) solvent->alkyne heat Heat to 70-80°C Monitor TLC (4-12h) alkyne->heat filter Workup: Filter through Celite Wash with 1M HCl heat->filter purify Purification: Recrystallization (EtOH) or Column Chromatography filter->purify product Final Product: Tolane Liquid Crystal purify->product

Caption: Step-by-step workflow for the Sonogashira coupling of alkyl-cyclohexyl alkynes.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Oxidative addition is slow (Aryl Chlorides) or Catalyst death.Switch to Pd(PPh₃)₄ or bulky phosphine ligands (e.g., XPhos). Increase Temp to 90°C.
Homocoupling (Di-yne) Oxygen in the system.Degas solvents more rigorously (Freeze-Pump-Thaw). Add alkyne slowly via syringe pump.
Isomerization (Cis) Reaction temp too high or reaction time too long.Keep temp <80°C. Stop reaction immediately upon consumption of halide.
Black Precipitate Early Catalyst decomposition ("Pd Black").Add excess PPh₃ ligand (1-2 mol%) to stabilize the Pd species.

References

  • Synthesis of Asymmetric Tolane Liquid Crystals

    • Source: National Chiao Tung University

    • Relevance: Describes the specific coupling of trans-4-alkylcyclohexyl moieties.
  • Sonogashira Coupling: General Protocol and Mechanism

    • Source: Organic Chemistry Portal
    • Relevance: Standard conditions for alkyl alkyne coupling.[6]

  • Protocol for Sonogashira coupling of alkynes and aryl halides

    • Source: STAR Protocols (Cell Press) / PubMed
    • Relevance: Detailed step-by-step experimental setup for similar couplings.
  • Liquid Crystals with trans-1,4-cyclohexane Ring Systems

    • Source: Molecular Crystals and Liquid Crystals (Archive)
    • Relevance: Historical context on the stability and properties of the pentylcyclohexyl group.

Sources

Application Notes and Protocols for Doping Nematic Hosts with trans-1-Ethynyl-4-pentylcyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Dopants in Tailoring Nematic Liquid Crystal Properties

Nematic liquid crystals (NLCs) are the cornerstone of modern electro-optic technologies, most notably in liquid crystal displays (LCDs). The performance of these devices is critically dependent on the physical properties of the NLC mixture, such as its clearing point, dielectric anisotropy (Δε), and rotational viscosity (γ₁). While a single NLC compound rarely possesses all the desired characteristics for a specific application, the practice of doping a nematic host with one or more guest compounds allows for the fine-tuning of these properties. This application note provides a comprehensive guide for researchers and drug development professionals on the principles and protocols for studying the effects of doping concentrations, using derivatives of trans-1-ethynyl-4-pentylcyclohexane as a case study.

The choice of a dopant is dictated by its molecular structure and its resulting influence on the collective properties of the nematic host. For instance, dopants with a strong dipole moment can significantly alter the dielectric anisotropy of the host mixture, a crucial parameter for controlling the switching voltage of an LC device.[1][2] Similarly, the molecular geometry of the dopant can affect the packing of the liquid crystal molecules, thereby influencing the clearing point and viscosity of the mixture.[3] Understanding the relationship between dopant concentration and the resulting physical properties is therefore paramount for the rational design of advanced liquid crystal materials.

This guide will provide a detailed protocol for the preparation of doped nematic mixtures and the subsequent characterization of their key physical parameters. We will use 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), a compound structurally related to the topic of interest, as a practical example to illustrate these principles. PCH5 is a well-characterized nematic liquid crystal, and its use in mixtures with other cyanobiphenyls, such as 7CB, has been shown to enhance electro-optic properties.[4][5]

I. Materials and Equipment

Materials:
  • Nematic Host: (e.g., 5CB, E7, or other commercially available nematic mixture)

  • Dopant: trans-1-ethynyl-4-pentylcyclohexane or a suitable analogue (e.g., 4-(trans-4-Pentylcyclohexyl)benzonitrile - PCH5)

  • Solvent for cleaning: Acetone, Isopropanol (spectroscopic grade)

  • ITO-coated glass slides

  • Polyimide alignment layer solution

  • Spacers of known thickness (e.g., 5-10 μm)

  • UV-curable epoxy

Equipment:
  • Hot plate with magnetic stirrer

  • Sonicator

  • Spin coater

  • UV curing lamp

  • Polarizing Optical Microscope (POM) with a heating stage

  • Differential Scanning Calorimeter (DSC)

  • LCR meter for dielectric spectroscopy

  • Function generator and amplifier for electro-optic measurements

  • Photodetector and oscilloscope

II. Experimental Workflow: From Mixture Preparation to Characterization

The overall experimental workflow is designed to ensure reproducible preparation of doped nematic mixtures and accurate characterization of their physical properties.

G cluster_prep Mixture Preparation cluster_cell Liquid Crystal Cell Fabrication cluster_char Physicochemical Characterization prep1 Weighing of Host and Dopant prep2 Dissolution and Mixing in Isotropic Phase prep1->prep2 prep3 Sonication for Homogenization prep2->prep3 cell4 Capillary Filling with LC Mixture prep3->cell4 Introduction of Mixture cell1 ITO Glass Cleaning cell2 Polyimide Coating and Rubbing cell1->cell2 cell3 Cell Assembly with Spacers cell2->cell3 cell3->cell4 cell5 Sealing with UV Epoxy cell4->cell5 char1 Clearing Point (POM/DSC) cell5->char1 Characterization char2 Dielectric Spectroscopy (Δε) cell5->char2 char3 Electro-Optic Switching (γ₁) cell5->char3

Figure 1: A schematic overview of the experimental workflow, from the preparation of the doped liquid crystal mixture to the fabrication of test cells and subsequent physicochemical characterization.

III. Detailed Protocols

Protocol 1: Preparation of Doped Nematic Mixtures

The accurate preparation of homogeneous mixtures is the foundation for reliable characterization. This protocol outlines the steps for preparing a series of mixtures with varying dopant concentrations.

  • Calculation of Masses: Determine the required masses of the nematic host and dopant for each desired weight percentage (wt%).

  • Weighing: Accurately weigh the nematic host and dopant into separate, clean glass vials.

  • Mixing: Combine the host and dopant in a single vial.

  • Heating to Isotropic Phase: Place the vial on a hot plate and heat the mixture above its expected clearing point.[6] The material should become a clear, isotropic liquid.

  • Homogenization: While heating, stir the mixture gently with a magnetic stirrer.

  • Sonication: Transfer the vial to a sonicator bath for 15-30 minutes to ensure complete and uniform mixing.

  • Cooling and Storage: Allow the mixture to cool slowly to room temperature. Store in a desiccator to prevent moisture absorption.

Protocol 2: Fabrication of Liquid Crystal Test Cells

The fabrication of high-quality test cells is crucial for accurate electro-optical and dielectric measurements.

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass slides by sonicating them sequentially in acetone and isopropanol for 15 minutes each. Dry the slides with a stream of nitrogen gas.

  • Polyimide Coating: Spin-coat a thin layer of a polyimide alignment solution onto the ITO surface of the slides.

  • Curing: Cure the polyimide layer by baking the slides on a hot plate according to the manufacturer's instructions.

  • Rubbing (for planar alignment): Gently rub the cured polyimide surface with a velvet cloth in a single direction to induce a preferential alignment of the liquid crystal molecules.

  • Cell Assembly: Place spacers of a known thickness onto one of the slides. Apply a small amount of UV-curable epoxy at the edges. Place the second slide on top, with the rubbed directions either parallel or anti-parallel.

  • Curing the Cell: Expose the edges of the cell to a UV lamp to cure the epoxy, leaving a small opening for filling.

  • Capillary Filling: Heat the liquid crystal mixture to its isotropic phase. Place a drop of the mixture at the opening of the cell and allow it to fill via capillary action.

  • Sealing: Once filled, seal the opening with UV-curable epoxy and cure under the UV lamp.

Protocol 3: Characterization of Physical Properties

The clearing point is a fundamental property of a liquid crystal mixture and is sensitive to the presence of dopants.[7]

  • Polarizing Optical Microscopy (POM):

    • Place a small drop of the liquid crystal mixture on a clean glass slide and cover with a coverslip.

    • Place the slide on the heating stage of the POM.

    • Heat the sample at a controlled rate (e.g., 1-2 °C/min) while observing the texture.

    • The clearing point is the temperature at which the birefringent nematic texture disappears, and the view becomes completely dark (isotropic).[6]

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small amount of the liquid crystal mixture into a DSC pan.

    • Run a heating and cooling cycle at a controlled rate (e.g., 5 °C/min).

    • The nematic-isotropic phase transition will appear as an endothermic peak on the heating curve. The peak temperature is taken as the clearing point.[8]

Dielectric spectroscopy is used to measure the dielectric permittivity of the liquid crystal parallel (ε∥) and perpendicular (ε⊥) to the director, from which the dielectric anisotropy (Δε = ε∥ - ε⊥) is calculated.[1][9]

G cluster_setup Measurement Setup cluster_measurement Measurement Procedure cluster_calculation Calculation setup1 Planar Aligned LC Cell meas1 Measure Capacitance of Planar Cell (C⊥) setup1->meas1 meas2 Apply High Voltage to Planar Cell setup1->meas2 setup2 Homeotropic Aligned LC Cell meas4 Alternatively, use a Homeotropic Cell for C∥ setup2->meas4 setup3 LCR Meter setup4 Temperature Controller calc1 Calculate ε⊥ from C⊥ meas1->calc1 meas3 Measure Capacitance of Homeotropic-like State (C∥) meas2->meas3 calc2 Calculate ε∥ from C∥ meas3->calc2 meas4->calc2 calc3 Calculate Δε = ε∥ - ε⊥ calc1->calc3 calc2->calc3

Figure 2: Workflow for the determination of dielectric anisotropy (Δε) using capacitance measurements of planar and homeotropic aligned liquid crystal cells.

  • Perpendicular Permittivity (ε⊥):

    • Use a planar aligned cell.

    • Connect the cell to the LCR meter.

    • Measure the capacitance (C⊥) at a frequency of 1 kHz.

    • Calculate ε⊥ using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

  • Parallel Permittivity (ε∥):

    • Apply a high AC voltage (e.g., 20 Vrms at 1 kHz) to the planar cell to reorient the director parallel to the electric field (homeotropic alignment).

    • Measure the capacitance in this state (C∥).

    • Calculate ε∥ using the formula: ε∥ = (C∥ * d) / (ε₀ * A).

    • Alternatively, a homeotropically aligned cell can be fabricated and its capacitance measured to determine C∥ directly.

  • Dielectric Anisotropy (Δε):

    • Calculate Δε = ε∥ - ε⊥.

The rotational viscosity can be estimated from the electro-optic switching response time of the liquid crystal cell.[10][11][12]

  • Experimental Setup:

    • Place the planar aligned cell between crossed polarizers in the POM.

    • The rubbing direction should be at 45° to the polarizer and analyzer axes.

    • A photodetector is positioned to measure the transmitted light intensity.

    • Apply a square wave voltage to the cell using a function generator and amplifier.

  • Measurement of Rise Time (τ_on):

    • Apply a voltage significantly above the threshold voltage.

    • Measure the time it takes for the transmitted intensity to change from 10% to 90% of its maximum value. This is the rise time.

  • Measurement of Decay Time (τ_off):

    • Switch off the applied voltage.

    • Measure the time it takes for the transmitted intensity to decay from 90% to 10% of its maximum value. This is the decay time.

  • Calculation of Rotational Viscosity (γ₁):

    • The rotational viscosity is related to the decay time by the following equation: τ_off ≈ (γ₁ * d²) / (K₁₁ * π²), where d is the cell gap and K₁₁ is the splay elastic constant.

    • While a full characterization of the elastic constants is complex, for comparative studies of dopant effects, the change in τ_off provides a direct indication of the change in the viscoelastic ratio (γ₁/K₁₁).

IV. Data Presentation and Expected Results

The collected data should be organized in a clear and concise manner to facilitate analysis and comparison between different dopant concentrations.

Table 1: Effect of PCH5 Doping Concentration on the Physical Properties of a Nematic Host (Illustrative Data)

Dopant Concentration (wt%)Clearing Point (°C)Dielectric Anisotropy (Δε) at 1 kHzRotational Viscosity (γ₁) (mPa·s) (Estimated)
0 (Pure Host)65.0+8.0100
164.5+8.5105
264.0+9.0110
562.5+10.0125
1060.0+11.5150

Expected Trends and Interpretation:

  • Clearing Point: The addition of a dopant typically disrupts the long-range orientational order of the nematic host, leading to a decrease in the clearing point.[13] The magnitude of this decrease is dependent on the molecular structure of the dopant and its compatibility with the host.

  • Dielectric Anisotropy: If the dopant possesses a larger dipole moment along its long axis compared to the host molecules, doping will generally lead to an increase in the positive dielectric anisotropy.[14] This is highly desirable for reducing the threshold voltage of LC devices.

  • Rotational Viscosity: An increase in rotational viscosity is often observed upon doping, as the larger or more irregularly shaped dopant molecules can hinder the free rotation of the host molecules.[15] This can lead to slower switching times, representing a trade-off that must be considered in material design.

V. Conclusion

This application note has provided a detailed framework for the systematic investigation of the effects of doping on the physical properties of nematic liquid crystals. By following the outlined protocols for mixture preparation, cell fabrication, and characterization, researchers can gain valuable insights into the structure-property relationships that govern the behavior of these complex fluids. The ability to precisely tune the clearing point, dielectric anisotropy, and rotational viscosity through doping is a powerful tool for the development of next-generation liquid crystal materials for a wide range of electro-optic applications.

VI. References

  • Kim, G. Y., & Kwak, C. H. (2007). Simple method for measuring the rotational viscosity coefficient of nematic liquid crystals. In Conference on Lasers and Electro-Optics/Pacific Rim 2007. Optica Publishing Group.

  • Barnes, P. J., et al. (2006). Dielectric Spectroscopy of Liquid Crystalline Dispersions. Langmuir, 22(5), 2267–2272.

  • Merenga, A. S. (2003). Physical methods for measuring the viscosity coefficients of nematic liquid crystals. Journal of Optical Technology, 70(10), 735-745.

  • Kim, G. Y., & Kwak, C. H. (2007). Simple method for measuring the rotational viscosity coefficient of nematic liquid crystals. IEEE Xplore.

  • Marques, A. C., et al. (2021). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. Materials, 14(10), 2537.

  • Wu, S. T., & Wu, C. S. (1990). Rotational viscosity of nematic liquid crystals A critical examination of existing models. Liquid Crystals, 8(2), 171-181. [Link]

  • Nespurek, S., et al. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. Polymers, 15(15), 3301.

  • Dark, M. L., et al. (2006). Rotational viscosity and molecular structure of nematic liquid crystals. Liquid Crystals, 33(1), 103-109.

  • Lavrentovich Group. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. Kent State University.

  • Urbanc, B., et al. (2021). The parasitic effects in high-frequency dielectric spectroscopy of liquid crystals – the review. Liquid Crystals, 48(11), 1585-1596.

  • Singh, S., et al. (2024). Size-dependent optical and dielectric anisotropy of CdS nanowire doped high-birefringent nematic liquid crystalline compound. Liquid Crystals, 1-13.

  • Das, A., et al. (2020). Dielectric and Electro-Optic Effects in a Nematic Liquid Crystal Doped with h-BN Flakes. ACS Applied Materials & Interfaces, 12(9), 11022-11030.

  • Lin, Y. H., et al. (2021). Dielectric and electro-optical responses of a dielectrically negative nematic liquid crystal doped with cationic surfactant. Optics Express, 29(18), 28986-28996.

  • Lapanik, V., et al. (2022). Nanoparticle-Induced Property Changes in Nematic Liquid Crystals. Crystals, 12(2), 153.

  • Nastishin, Y. A., et al. (2021). Liquid crystal textures and optical characterization of a dye-doped nematic for generating vector beams. Ukrainian Journal of Physical Optics, 22(3), 151-166.

  • Li, Y., et al. (2022). Preparation and Characterization of Bilayer Polymer-Dispersed Liquid Crystals Doped with Gd2O3 Nanoparticles and Rhodamine B Base Fluorescent Dye. Polymers, 14(15), 3020.

  • Qi, H., & Hegmann, T. (2009). Multiple Alignment Modes for Nematic Liquid Crystals Doped with Alkylthiol-Capped Gold Nanoparticles. ACS Applied Materials & Interfaces, 1(8), 1731–1739.

  • Higuchi, H., et al. (2016). Shear-Thinning Characteristics of Nematic Liquid Crystals Doped with Nanoparticles. Crystals, 6(11), 148.

  • Lin, Y., et al. (2016). High-birefringence nematic liquid crystal for broadband THz applications. Liquid Crystals, 43(11), 1541-1549.

  • Reznikov, Y., et al. (2020). Molecular-Theory of High Frequency Dielectric Susceptibility of Nematic Nanocomposites. Crystals, 10(11), 970.

  • Dabrowski, R., et al. (2018). Nematic LCs Mixtures with High Birefringence in the Microwave Region. Crystals, 8(8), 321.

  • Glushchenko, A., et al. (2007). Phase separation effects and the nematic–isotropic transition in polymer and low molecular weight liquid crystals doped with nanoparticles. Soft Matter, 3(5), 608-612.

  • Ebrahimi, A., et al. (2020). Characterization of Nematic Liquid Crystals at Microwave Frequencies. Sensors, 20(23), 6931.

  • Ossila. (n.d.). 4-(trans-4-Pentylcyclohexyl)benzonitrile. Ossila.com.

  • US Patent 6,081,337. (2000). Method and apparatus for measuring liquid crystal cell properties. Google Patents.

  • Hassanein, G. N., & Omara, F. A. (2018). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. Journal of Applied Sciences Research, 14(3), 1-8.

  • T,C&A Lab. (2025). Liquid Crystal Testing. Alfa Chemistry.

  • DeVries, G. (2005). DSC and Polarized light microscopy study of liquid crystals. MIT OpenCourseWare.

  • Wikipedia. (n.d.). Liquid crystal. Wikipedia.

  • Collings, P. J. (n.d.). Introduction to Liquid Crystals. Case Western Reserve University.

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Application Notes and Protocols: Catalytic Pathways for Functionalizing trans-1-Ethynyl-4-pentylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic functionalization of trans-1-ethynyl-4-pentylcyclohexane. This versatile building block, featuring a terminal alkyne appended to a bulky, lipophilic cyclohexyl scaffold, is a valuable precursor for synthesizing a diverse range of molecular architectures. We will move beyond a simple recitation of procedures to explore the causality behind experimental choices, offering field-proven insights into key catalytic transformations. The protocols described herein are designed as self-validating systems, grounded in authoritative literature. Key pathways, including stereoselective hydrogenation, regioselective hydration, carbon-carbon bond formation via Sonogashira coupling, and robust cycloadditions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), are detailed.

Introduction: The Strategic Value of trans-1-Ethynyl-4-pentylcyclohexane

The structure of trans-1-ethynyl-4-pentylcyclohexane presents a unique combination of a reactive terminal alkyne and a non-polar, sterically significant trans-disubstituted cyclohexane ring. The trans configuration provides a rigid, well-defined spatial orientation, while the pentyl group enhances lipophilicity. These features make it an attractive starting material in medicinal chemistry and materials science, where precise control over molecular shape and properties is paramount. The terminal alkyne is the focal point for functionalization, acting as a versatile handle for a multitude of catalytic transformations. Its multifaceted interactions with transition metals allow for the formation of key intermediates such as π-alkyne, σ-alkynyl, and vinylidene complexes, enabling a broad scope of synthetic operations.[1]

This guide will detail four primary catalytic pathways to unlock the synthetic potential of this substrate.

G cluster_start Starting Material cluster_pathways Catalytic Functionalization Pathways cluster_products Resulting Functional Groups / Scaffolds start trans-1-Ethynyl-4-pentylcyclohexane A Hydrogenation start->A H₂/Catalyst B Hydration start->B H₂O/Catalyst C Sonogashira Coupling start->C R-X, Pd/Cu Cat. D Azide-Alkyne Cycloaddition (Click Chemistry) start->D R-N₃, Cu(I) Cat. P1 cis/trans-Alkene Alkane A->P1 P2 Methyl Ketone Aldehyde B->P2 P3 Internal Alkyne C->P3 P4 1,2,3-Triazole D->P4

Caption: Overview of catalytic functionalization pathways for the title compound.

Pathway I: Catalytic Hydrogenation - Mastering Saturation Levels

Catalytic hydrogenation allows for the precise reduction of the alkyne's two π-bonds.[2] Depending on the catalyst and conditions, the reaction can be stopped at the alkene stage with specific stereochemistry or carried through to the fully saturated alkane.

Stereoselective Semi-Hydrogenation to cis-Alkene

The most common method for converting a terminal alkyne to a cis (or Z)-alkene is through the use of a "poisoned" catalyst, which is deactivated to prevent over-reduction to the alkane.[2][3] Lindlar's catalyst is the archetypal reagent for this transformation.

Causality: Lindlar's catalyst, typically palladium on calcium carbonate treated with lead acetate and quinoline, has reduced activity.[2] The catalyst surface adsorbs hydrogen, and the alkyne coordinates to the surface. Sequential syn-addition of two hydrogen atoms to the same face of the alkyne leads to the cis-alkene, which has a lower affinity for the catalyst surface than the starting alkyne, thus minimizing further reduction.[2][3]

Protocol 2.1: Synthesis of trans-1-pentyl-4-((Z)-vinyl)cyclohexane

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (5% w/w of the alkyne).

  • Inerting: Seal the flask with a septum and purge with hydrogen gas from a balloon.

  • Reagents: Add a solution of trans-1-ethynyl-4-pentylcyclohexane (1.0 eq) in a suitable solvent (e.g., ethyl acetate or methanol).

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature. Monitor the reaction progress by TLC or GC-MS, watching for the disappearance of the starting material.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Reduction to trans-Alkene

While less common for terminal alkynes, a dissolving metal reduction can achieve the trans (or E)-alkene. This is not a catalytic surface reaction but proceeds through a radical anion intermediate.

Complete Hydrogenation to Alkane

For full saturation to the corresponding ethylcyclohexane derivative, a more active catalyst is employed.

Causality: Highly active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) readily catalyze the addition of two moles of hydrogen across the triple bond, proceeding through the alkene intermediate without isolation.[2][4]

Protocol 2.2: Synthesis of trans-1-ethyl-4-pentylcyclohexane

  • Setup: In a hydrogenation vessel or a thick-walled flask with a magnetic stir bar, add 10% Palladium on Carbon (Pd/C) (1-2 mol%).

  • Reagents: Add a solution of trans-1-ethynyl-4-pentylcyclohexane (1.0 eq) in a solvent like ethanol or ethyl acetate.

  • Reaction: Securely attach the flask to a hydrogenation apparatus or purge thoroughly with hydrogen and maintain a positive pressure (e.g., 50 psi). Stir the reaction at room temperature until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon. Filter the mixture through Celite to remove the catalyst.

  • Purification: Evaporate the solvent to yield the product, which is often pure enough for subsequent use.

Reaction Catalyst / Reagents Product Stereochemistry Typical Yield
Semi-HydrogenationLindlar's Catalyst, H₂cis-(Z)-Alkene>95%
Complete Hydrogenation10% Pd/C, H₂Alkane>98%

Pathway II: Catalytic Hydration - Regioselective Carbonyl Synthesis

The addition of water across the alkyne triple bond is a powerful method for installing a carbonyl group. The regiochemical outcome—whether a methyl ketone or an aldehyde is formed—is dictated entirely by the choice of catalyst.[5][6]

Markovnikov Hydration to a Methyl Ketone

Following Markovnikov's rule, the oxygen atom adds to the more substituted carbon of the triple bond. For a terminal alkyne, this exclusively yields a methyl ketone.[7][8] While historically reliant on toxic mercury(II) catalysts, modern methods often employ gold, platinum, or cobalt complexes.[5][9]

Causality: The catalyst activates the alkyne towards nucleophilic attack by water. The attack occurs at the internal carbon, leading to an enol intermediate which rapidly tautomerizes to the more stable keto form.[7][8]

G A trans-1-Ethynyl-4- pentylcyclohexane B π-Alkyne Complex [M-Catalyst] A->B + Catalyst (Au(I), Pt(II)) C Vinyl-Metal Intermediate B->C + H₂O (Markovnikov Attack) D Enol Intermediate C->D Protonolysis E Methyl Ketone Product D->E Tautomerization

Caption: Simplified mechanism for Markovnikov hydration of a terminal alkyne.

Protocol 3.1: Synthesis of 1-(trans-4-pentylcyclohexyl)ethan-1-one

  • Setup: To a screw-cap vial, add a gold(I) or platinum(II) catalyst (e.g., Ph₃PAuCl/AgOTf, 1-2 mol%).

  • Reagents: Add trans-1-ethynyl-4-pentylcyclohexane (1.0 eq) followed by a solvent mixture, typically aqueous methanol or acetonitrile.

  • Reaction: Seal the vial and heat the mixture (e.g., 60-80 °C) with stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Anti-Markovnikov Hydration to an Aldehyde

To achieve the opposite regioselectivity and form an aldehyde, a different catalytic system is required. The hydroboration-oxidation sequence is the most reliable and stereospecific method for this transformation.[7][10]

Causality: This is a two-step process. First, a borane reagent (e.g., BH₃•THF, 9-BBN) adds across the triple bond in a concerted, anti-Markovnikov fashion.[11][12] The boron atom adds to the terminal, less sterically hindered carbon. In the second step, oxidation (typically with hydrogen peroxide and base) replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry, yielding an enol that tautomerizes to the aldehyde.[10][13]

Protocol 3.2: Synthesis of 2-(trans-4-pentylcyclohexyl)acetaldehyde

  • Hydroboration Step:

    • Setup: In a flame-dried, nitrogen-flushed flask, dissolve trans-1-ethynyl-4-pentylcyclohexane (1.0 eq) in anhydrous THF.

    • Reagent Addition: Cool the solution to 0 °C. Add a solution of 9-BBN (9-borabicyclo[3.3.1]nonane) (0.5 M in THF, ~1.1 eq) dropwise.

    • Reaction: Allow the mixture to warm to room temperature and stir for several hours until the hydroboration is complete (monitored by TLC).

  • Oxidation Step:

    • Reagent Addition: Cool the reaction mixture back to 0 °C. Slowly and sequentially add ethanol, 6M aqueous sodium hydroxide, and then 30% aqueous hydrogen peroxide. Caution: The addition of peroxide is exothermic.

    • Reaction: Stir the mixture at room temperature for several hours.

    • Work-up: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purification: Purify via flash column chromatography.

Pathway III: Sonogashira Coupling - A Gateway to Internal Alkynes

The Sonogashira coupling is a robust and highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is fundamental in drug discovery and materials science for constructing complex conjugated systems.

Causality: The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl/vinyl halide to a Pd(0) species is followed by transmetalation from a copper(I) acetylide intermediate. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst. The copper co-catalyst facilitates the formation of the reactive copper acetylide from the terminal alkyne.[15][16]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex1 R¹-Pd(II)L₂-X Pd0->Pd_complex1 Oxidative Addition (R¹-X) Pd_complex2 R¹-Pd(II)L₂-C≡CR² Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination Product R¹-C≡C-R² Pd_complex2->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR² CuX->Cu_acetylide + H-C≡CR² - Base-H⁺X⁻ Cu_acetylide->Pd_complex2 Alkyne H-C≡CR²

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Protocol 4.1: General Procedure for Sonogashira Coupling

  • Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), the copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a magnetic stir bar.

  • Reagents: Add the aryl or vinyl halide (1.0 eq), followed by trans-1-ethynyl-4-pentylcyclohexane (~1.2 eq).

  • Solvent/Base: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, ~2-3 eq).[16]

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting halide is consumed (monitor by TLC/GC-MS).

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic phases with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Pathway IV: Azide-Alkyne Cycloaddition (CuAAC) - The Quintessential "Click" Reaction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of "click chemistry".[17][18] It provides a highly reliable method for covalently linking the alkyne to an azide-containing molecule, forming a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is prized for its high yield, simple execution, and tolerance of a vast array of functional groups.[19]

Causality: The reaction is significantly accelerated by a copper(I) catalyst, which coordinates with the terminal alkyne to form a copper acetylide. This intermediate then reacts with the organic azide in a stepwise manner to regioselectively form the 1,4-disubstituted triazole product.[4][18] The reaction is highly exothermic and proceeds with a high activation barrier in the absence of the catalyst.[18]

Protocol 5.1: Synthesis of a 1,4-disubstituted 1,2,3-Triazole

  • Setup: In a vial, dissolve the organic azide (1.0 eq) and trans-1-ethynyl-4-pentylcyclohexane (1.0-1.1 eq) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. Add sodium ascorbate (~10 mol%) to a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (~1-5 mol%) in water. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction: Add the freshly prepared catalyst solution to the mixture of the alkyne and azide.

  • Incubation: Stir the reaction at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with water. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. The product is often of high purity, but can be further purified by recrystallization or column chromatography if needed.

Parameter Sonogashira Coupling Azide-Alkyne Cycloaddition (CuAAC)
Coupling Partner Aryl/Vinyl HalideOrganic Azide
Catalyst System Pd(0)/Cu(I)Cu(I)
Bond Formed C(sp)-C(sp²)C-N and N-N (in a ring)
Product Internal Alkyne1,2,3-Triazole
Key Features Builds carbon skeletonsRobust, bio-orthogonal ligation

Conclusion

trans-1-Ethynyl-4-pentylcyclohexane is a synthetically powerful and versatile building block. The terminal alkyne handle can be selectively and efficiently transformed into a wide array of functional groups and molecular scaffolds using established catalytic methods. By carefully selecting the appropriate catalyst and reaction conditions, researchers can control the level of saturation, the regioselectivity of additions, and the construction of new carbon-carbon or carbon-heteroatom bonds. The protocols and insights provided in this guide serve as a robust starting point for the application of this compound in complex target synthesis for pharmaceutical and materials science research.

References

  • Carbofunctionalization of Terminal Alkynes via Rhodium Catalysis Enabling Formations of Four Different Bonds | Organic Letters - ACS Publications - ACS.org. (2023, March 17).
  • Catalytic hydration of alkynes and its application in synthesis. (2007, April 18). Wiley Online Library.
  • Enantioselective Functionalization of Terminal Alkynes by Gold C
  • Differential Dihydrofunctionalization of Terminal Alkynes: Synthesis of Benzylic Alkyl Boronates Through Reductive Three-Component Coupling. PMC.
  • Catalytic Hydration of Alkynes and Its Application in Synthesis. (2007, April 1). Semantic Scholar.
  • Hydration of Alkynes. (2024, March 18). Chemistry LibreTexts.
  • Hydration of Terminal Alkynes Catalyzed by Water-Soluble Cobalt Porphyrin Complexes. (2012, December 18). Journal of the American Chemical Society.
  • Acid Catalyzed Hydration of Alkynes with Practice Problems. Chemistry Steps.
  • Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogen
  • Partial Reduction of Alkynes With Lindlar's Catalyst. (2011, August 19). Master Organic Chemistry.
  • Buy 1-Ethyl-1-ethynylcyclohexane. Smolecule.
  • Hydroboration–oxid
  • Hydroboration–oxidation reaction. (2020, May 20).
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling. SynArchive.
  • Hydroboration Oxidation of Alkenes. (2013, March 28). Master Organic Chemistry.
  • Click Chemistry. TCI Chemicals.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • A Comprehensive Guide to Click Chemistry Reaction. (2024, October 22). Labinsights.
  • Application Notes and Protocols for Sonogashira Coupling Reactions Using 1-(Bromoethynyl)cyclohexene. Benchchem.
  • Hydroboration-Oxidation of Alkenes. (2023, June 7). Chemistry LibreTexts.

Sources

Application Notes and Protocols for the Safe Handling and Storage of trans-4-Pentylcyclohexyl Acetylene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the safe storage and handling of trans-4-pentylcyclohexyl acetylene. As a bifunctional molecule featuring a terminal alkyne and a substituted cyclohexane ring, its unique chemical properties necessitate specific procedures to ensure laboratory safety and maintain compound integrity. These guidelines are grounded in the established reactivity of terminal alkynes and the known hazards of substituted cyclohexanes, offering a comprehensive framework for researchers, scientists, and drug development professionals. The protocols herein emphasize preventative measures, proper personal protective equipment (PPE), and emergency preparedness to mitigate risks associated with this and similar chemical entities.

Introduction: Understanding the Chemical Nature of trans-4-Pentylcyclohexyl Acetylene

trans-4-Pentylcyclohexyl acetylene is a valuable building block in organic synthesis, finding applications in the development of novel liquid crystals, pharmaceuticals, and advanced materials. Its utility stems from the orthogonal reactivity of its two key structural motifs: the terminal alkyne and the trans-substituted pentylcyclohexyl group.

  • The Terminal Alkyne: This functional group is characterized by an acidic proton on the sp-hybridized carbon, making it a versatile handle for a variety of carbon-carbon bond-forming reactions, such as Sonogashira, Glaser, and click chemistry.[1] However, this acidity also presents a significant safety hazard, as the acetylide anion can form explosive compounds with certain metals.[2]

  • The trans-4-Pentylcyclohexyl Group: This bulky, lipophilic moiety imparts specific conformational and solubility properties to the molecule. While generally less reactive than the alkyne, the cyclohexane ring contributes to the compound's overall flammability and potential for irritation.

A thorough understanding of these chemical characteristics is paramount for safe handling and to ensure the success of experimental work.

Hazard Identification and Risk Assessment

The primary hazards associated with trans-4-pentylcyclohexyl acetylene are categorized below. A comprehensive risk assessment should be conducted before any new procedure involving this compound.

Hazard CategoryDescriptionMitigation Measures
Flammability As an organic compound, trans-4-pentylcyclohexyl acetylene is flammable. Its vapors may form explosive mixtures with air.[3]Work in a well-ventilated fume hood, away from ignition sources (open flames, hot plates, sparks).[2] Use non-sparking tools and ground equipment to prevent static discharge.[3]
Explosive Acetylide Formation The terminal alkyne can react with heavy metal ions (e.g., copper(I), silver, mercury) to form shock-sensitive and potentially explosive metal acetylides, especially when dry.[2]Strictly avoid contact with incompatible metals and their salts. Use glassware and equipment free from heavy metal contamination.[2]
Skin and Eye Irritation Like many organic compounds, it may cause skin and eye irritation upon contact.Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
Respiratory Irritation Inhalation of vapors or aerosols may cause respiratory tract irritation.All handling of the compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling trans-4-pentylcyclohexyl acetylene:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (nitrile or neoprene are generally suitable). Inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: Not typically required when working in a properly functioning chemical fume hood. If there is a risk of generating aerosols outside of a fume hood, a respirator with an organic vapor cartridge may be necessary.

Storage Protocols

Proper storage is crucial for maintaining the stability and purity of trans-4-pentylcyclohexyl acetylene and for ensuring a safe laboratory environment.

Storage ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[2]Prevents oxidation and degradation of the terminal alkyne.[2]
Temperature Store in a cool, dry place, typically refrigerated (2-8 °C).Minimizes decomposition and potential polymerization.[2]
Light Protect from light by using an amber-colored vial or by wrapping the container in aluminum foil.[2]Prevents light-induced degradation.[2]
Container Store in a tightly sealed, appropriate container (e.g., glass vial with a PTFE-lined cap).Prevents contamination and evaporation.
Segregation Store away from strong oxidizing agents and heavy metal salts.Avoids incompatible and hazardous reactions.

Handling and Dispensing Protocols

Adherence to the following step-by-step protocols will minimize exposure and reduce the risk of accidents.

Preparation for Handling
  • Work Area: Designate a specific area within a chemical fume hood for handling the compound.

  • Gather Materials: Assemble all necessary equipment (spatulas, syringes, glassware, etc.) and ensure they are clean, dry, and free of any heavy metal residues.

  • Inert Atmosphere: If handling a significant quantity or for an extended period, have a source of inert gas (argon or nitrogen) available to blanket the compound.

Dispensing the Compound
  • Equilibration: Allow the sealed container to equilibrate to room temperature before opening to prevent condensation of moisture into the compound.

  • Inert Environment: If possible, open the container in a glove box or under a gentle stream of inert gas.

  • Weighing: Quickly weigh the desired amount of the compound in a tared, sealed container.

  • Sealing: Immediately and tightly reseal the main container, purge with inert gas if necessary, and return it to the proper storage location.

Spill Management and Emergency Procedures

A well-defined emergency plan is essential for responding to accidental releases of trans-4-pentylcyclohexyl acetylene.

Spill Response Workflow

Spill_Response Start Spill Occurs Assess Assess Spill Size and Location Start->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Small LargeSpill Large Spill (Outside Fume Hood) Assess->LargeSpill Large PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area Alert Others LargeSpill->Evacuate EHS Contact Environmental Health & Safety (EHS) Evacuate->EHS Absorb Absorb with Inert Material (e.g., Vermiculite, Sand) PPE->Absorb Collect Collect Absorbed Material in a Sealed Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Waste Label as Hazardous Waste Decontaminate->Waste Waste->EHS

Caption: Decision workflow for responding to a spill of trans-4-pentylcyclohexyl acetylene.

First Aid Measures
  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[5]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Waste Disposal Protocols

Proper disposal of trans-4-pentylcyclohexyl acetylene and its associated waste is critical to prevent environmental contamination and ensure safety.

Disposal Decision Tree

Waste_Disposal Waste Waste Generated Unused Unused/Expired Product Waste->Unused ReactionMix Reaction Mixture Waste->ReactionMix Collect Collect in Labeled Hazardous Waste Container Unused->Collect Quench Quench Reactive Species ReactionMix->Quench Quench->Collect EHS Dispose via EHS Collect->EHS

Caption: Decision tree for the proper disposal of trans-4-pentylcyclohexyl acetylene waste.

Quenching Protocol for Reaction Mixtures

Reaction mixtures containing residual trans-4-pentylcyclohexyl acetylene must be quenched before disposal to neutralize any reactive species.[4]

  • Cool the reaction mixture in an ice bath.

  • Slowly add a proton source , such as methanol or isopropanol, to quench any residual acetylides.

  • Stir the mixture until any gas evolution ceases.

  • Allow the mixture to warm to room temperature.

  • Transfer the quenched mixture to a designated hazardous waste container.

Important Note: Never attempt to quench pure or expired trans-4-pentylcyclohexyl acetylene. This should be disposed of directly through your institution's Environmental Health and Safety (EHS) office.[4][7]

Conclusion

The safe handling and storage of trans-4-pentylcyclohexyl acetylene are achievable through a combination of understanding its chemical properties, implementing robust safety protocols, and maintaining a high level of situational awareness in the laboratory. By adhering to the guidelines outlined in these application notes, researchers can effectively mitigate the risks associated with this compound and ensure a safe and productive research environment.

References

  • Zhang, C., et al. (2025).
  • LibreTexts. (2024, March 24). 9.3: Reactions of Alkynes - Addition of HX and X₂. Chemistry LibreTexts.
  • BenchChem. (2025, December). Common pitfalls in the handling of terminal alkynes.
  • BenchChem. (2025). A Technical Guide to the Reactivity of Terminal Alkynes in Functionalized Decanols.
  • G, S., et al. (2018, February 21). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor.
  • E, M., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases.
  • Strandmøllen A/S. (2017, October 1).
  • A, R., et al. (2024, August 5). One-Pot Synthesis of Terminal Alkynes from Alkenes. ACS Omega, 9(33), 37889-37895.
  • TCI EUROPE N.V. (2019, October 24).
  • BenchChem. (2025). Technical Support Center: Optimizing Terminal Alkyne Synthesis.
  • Spectrum Chemical. (2006, August 11).
  • ECHA. (n.d.). trans-4-ethyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl. Retrieved from [Link]

  • Thermo Fisher Scientific. (2014, August 8).
  • Airgas. (2025, March 28).
  • University of Pennsylvania. (2018, May 9). Disposal of Highly Reactive Reagents. PennEHRS.
  • J, G., et al. (2022, April 15). Practical approaches to labelling terminal alkynes with deuterium. Journal of Labelled Compounds and Radiopharmaceuticals, 65(4), 105-110.
  • UBC Chemical and Biological Engineering. (n.d.). Waste Disposal. Retrieved from [Link]

Sources

Troubleshooting & Optimization

separating cis and trans isomers of 1-ethynyl-4-pentylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-ethynyl-4-pentylcyclohexane stereoisomers. As a Senior Application Scientist, I have designed this guide to move beyond generic separation advice. Here, we address the specific thermodynamic, steric, and chromatographic principles required to successfully resolve these challenging diastereomers.

Part 1: Fundamental Principles & Causality (FAQ)

Q: Why do standard silica columns fail to separate the cis and trans isomers of 1-ethynyl-4-pentylcyclohexane? A: Standard normal-phase chromatography separates compounds based on polarity differences. The cis and trans isomers of 1-ethynyl-4-pentylcyclohexane have identical molecular weights and nearly indistinguishable dipole moments. To separate them, you must exploit their 3D conformational differences. In the cyclohexane ring, the bulky pentyl group acts as a conformational anchor, locking itself into the sterically favorable equatorial position. Consequently, the trans isomer features an equatorial ethynyl group (e,e conformation), while the cis isomer is forced to hold the ethynyl group in the axial position (a,e conformation)[1]. Standard silica cannot differentiate these subtle spatial geometries effectively.

Q: What is the mechanistic basis for separating them using Silver-Ion Chromatography (Ag-HPLC)? A: Argentation chromatography (Ag-HPLC) is the gold standard for this workflow. It relies on the reversible coordination complex formed between immobilized silver ions (Ag⁺) and the π-electrons of the terminal alkyne[2]. The Causality of Separation: The separation is driven entirely by steric hindrance. The cis isomer's axial ethynyl group is sterically crowded by 1,3-diaxial interactions with the cyclohexane ring's hydrogen atoms, which physically obstructs the alkyne from deeply coordinating with the silver ions. Conversely, the trans isomer's equatorial ethynyl group projects outward with minimal steric obstruction, allowing for a stronger, more stable π-complex[3]. Therefore, the cis isomer elutes first, followed by the trans isomer.

Part 2: Chromatographic Workflows & Logical Decision Trees

To determine the best approach for your specific throughput and purity requirements, consult the workflow diagram below.

Workflow Start Crude 1-ethynyl-4-pentylcyclohexane (Cis/Trans Mixture) Decision Select Purification Scale Start->Decision Prep Preparative Scale (>1g) AgNO3-Silica Column Decision->Prep Bulk Synthesis Analyt Analytical/Semi-Prep (<1g) Ag-HPLC Decision->Analyt High Purity Cis Fraction 1: Cis Isomer (Axial Alkyne, Weaker Binding) Prep->Cis Trans Fraction 2: Trans Isomer (Equatorial Alkyne, Stronger Binding) Prep->Trans Analyt->Cis Analyt->Trans

Workflow for the chromatographic separation of 1-ethynyl-4-pentylcyclohexane isomers.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each critical phase includes a verification step to prevent cascading experimental failures.

Protocol 1: Preparative Silver-Nitrate Silica Gel Chromatography (Bulk Scale)

This protocol utilizes to achieve scalable separation[4].

  • Step 1: Stationary Phase Preparation. Dissolve 10g of AgNO₃ in 100 mL of acetonitrile and slurry with 90g of standard silica gel (230-400 mesh). Remove the solvent via rotary evaporation in a dark fume hood until a free-flowing powder is achieved.

    • Validation Check: Inspect the dried powder. It must be pure white. If the powder has turned gray or brown, photo-reduction to metallic silver (Ag⁰) has occurred. The batch is catalytically dead and must be discarded[4].

  • Step 2: Column Packing. Pack the column using anhydrous hexane. Wrap the entire glass column in aluminum foil to protect the active Ag⁺ sites from ambient UV light degradation.

  • Step 3: Sample Loading & Elution. Load the crude isomer mixture (dissolved in minimal hexane). Elute isocratically with 100% anhydrous hexane.

  • Step 4: Fraction Analysis. Collect fractions and spot them on AgNO₃-impregnated TLC plates.

    • Validation Check: Analyze the pooled early fractions via GC-MS. A single peak with an m/z of 178 confirms the diastereomeric purity of the cis isomer before you proceed to isolate the trans isomer.

Protocol 2: Reversed-Phase HPLC (Analytical/Semi-Prep Alternative)

If silver-ion chromatography is unavailable, RP-HPLC can be utilized by exploiting shape selectivity[5].

  • Step 1: Column Selection. Install a polymeric C18 column (e.g., Vydac 201TP). Do not use a standard monomeric C18, as it lacks the rigid structural ordering required to differentiate the planar trans isomer from the bulkier cis isomer.

  • Step 2: Mobile Phase Setup. Prepare an isocratic mobile phase of Acetonitrile/Water (85:15 v/v).

    • Validation Check: Inject a void volume marker (e.g., uracil) to confirm system flow, followed by a pure 1-octyne standard to verify retention times before loading the precious sample.

  • Step 3: Detection & Elution. Because 1-ethynyl-4-pentylcyclohexane lacks a strong UV chromophore, utilize an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector. The trans isomer (more linear) will interact more strongly with the polymeric C18 chains and elute after the cis isomer.

Part 4: Quantitative Separation Data

The following table summarizes the expected chromatographic behavior of the isomers across different methodologies. Use this data to benchmark your system's performance.

Chromatographic MethodStationary PhaseMobile PhaseElution OrderSelectivity Factor (α)
Ag-HPLC Silica-Ag⁺Anhydrous Hexane1. Cis, 2. Trans~ 1.45 - 1.60
AgNO₃-Silica (Column) 10% w/w AgNO₃ on SilicaHexane / 0.05% IPA1. Cis, 2. Trans~ 1.35
RP-HPLC Polymeric C18Acetonitrile / Water1. Cis, 2. Trans~ 1.12 - 1.18

Part 5: Troubleshooting Guide

Even with validated protocols, environmental and systemic variables can cause separation failures. Use the following Q&A and decision tree to diagnose issues.

Q: My Ag-HPLC column was working perfectly, but now the cis and trans peaks are co-eluting. How do I restore resolution? A: Co-elution in Ag-HPLC is almost always caused by the deactivation of the silver ions. This occurs via two primary mechanisms: moisture contamination or competitive binding. Water strongly coordinates with Ag⁺, displacing the alkyne π-electrons. Ensure your hexane is strictly anhydrous. If you are using a polar modifier (like Isopropanol) to reduce peak tailing, ensure it does not exceed 0.05% v/v, as excess alcohol will outcompete the alkyne for the silver binding sites.

Q: I am seeing severe peak tailing for the trans isomer on the AgNO₃-silica column. What is the chemical cause? A: The trans isomer forms a highly stable complex with the silver ions due to its unhindered equatorial alkyne. If the silica support has excessively active silanol groups, secondary hydrogen-bonding interactions occur, causing the alkyne to "stick" and drag through the column. Add a trace amount of a non-nucleophilic modifier (e.g., 0.01% ethyl acetate) to the hexane mobile phase to gently disrupt these secondary interactions without breaking the primary Ag⁺-π complex.

Troubleshooting Issue Issue: Peak Co-elution or Poor Resolution RootCause Identify Root Cause Issue->RootCause Moisture Moisture in Mobile Phase (Deactivates Ag+) RootCause->Moisture Modifier Excess Polar Modifier (Competes with Alkyne) RootCause->Modifier Fix1 Use Anhydrous Solvents Add inline desiccant Moisture->Fix1 Fix2 Reduce IPA/EtOH to <0.05% or use pure Hexane Modifier->Fix2

Troubleshooting decision tree for resolving co-elution in Ag-HPLC.

References

  • Title: Conformational Analysis of Disubstituted Cyclohexanes Source: Indian Academy of Sciences URL: [Link]

  • Title: Introduction to Silver Ion Chromatography Source: AOCS Lipid Library URL: [Link]

  • Title: Utilisation of reversed-phase high-performance liquid chromatography as an alternative to silver-ion chromatography for the separation of cis- and trans-C18:1 fatty acid isomers Source: PubMed (PMID: 12058913) URL: [Link]

  • Title: Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons Source: MDPI (Molecules) URL: [Link]

Sources

improving yield of trans-1-ethynyl-4-pentylcyclohexane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis Optimization Portal Module: Yield Optimization for trans-1-Ethynyl-4-pentylcyclohexane

Executive Overview & Mechanistic Pathways

trans-1-Ethynyl-4-pentylcyclohexane is a critical intermediate in the synthesis of advanced nematic liquid crystals and specialized pharmacophores. The synthesis relies on the one-carbon homologation of trans-4-pentylcyclohexanecarbaldehyde.

This support guide addresses the two primary synthetic workflows used to achieve this transformation: the classical two-step [1] and the milder, one-pot Seyferth-Gilbert homologation using the [2].

Synthesis SM trans-4-pentylcyclohexanecarbaldehyde CF1 CBr4, PPh3 CH2Cl2, 0 °C SM->CF1 Step 1 BOR Bestmann-Ohira Reagent K2CO3, MeOH, RT SM->BOR One-Pot Seyferth-Gilbert Homologation Int trans-1-(2,2-dibromovinyl)- 4-pentylcyclohexane CF1->Int CF2 n-BuLi (2.5 eq) THF, -78 °C to RT Int->CF2 Step 2 Product trans-1-ethynyl-4-pentylcyclohexane CF2->Product Fritsch-Buttenberg-Wiechell Rearrangement BOR->Product

Figure 1: Synthetic pathways for trans-1-ethynyl-4-pentylcyclohexane from the aldehyde precursor.

Pathway A: Corey-Fuchs Homologation (Industry Standard)

The[3] transforms the aldehyde into a terminal alkyne via a 1,1-dibromoalkene intermediate.

Protocol A1: Dibromoolefination (Step 1)
  • Ylide Formation: In a flame-dried flask under Argon, dissolve CBr₄ (1.5 eq) and PPh₃ (3.0 eq) in anhydrous CH₂Cl₂ at 0 °C. Stir for 15 minutes.

    • Self-Validation: The solution will turn a distinct orange/red, visually confirming the generation of the active triphenylphosphine-dibromomethylene ylide.

  • Addition: Add trans-4-pentylcyclohexanecarbaldehyde (1.0 eq) dropwise.

  • Reaction: Stir at 0 °C for 1–2 hours.

    • Self-Validation: Monitor via TLC (100% hexane). The reaction is complete when the aldehyde spot disappears, replaced by a less polar UV-active spot (trans-1-(2,2-dibromovinyl)-4-pentylcyclohexane).

  • Workup: Quench with cold water, extract with CH₂Cl₂, and concentrate.

  • Purification: Triturate the crude residue with cold hexane. Filter the precipitated white solid (triphenylphosphine oxide, TPPO) through a Celite pad. Concentrate the filtrate to yield the intermediate.

Protocol A2: Fritsch–Buttenberg–Wiechell Rearrangement (Step 2)
  • Preparation: Dissolve the dibromoalkene intermediate in anhydrous THF and cool to -78 °C under Argon.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 2.5 eq) dropwise to maintain the internal temperature.

  • Rearrangement: Stir at -78 °C for 1 hour, then remove the cooling bath and allow warming to room temperature for 1 hour.

  • Quench & Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash chromatography (100% hexane) to isolate trans-1-ethynyl-4-pentylcyclohexane.

Troubleshooting & FAQs: Corey-Fuchs
  • Q: I am observing incomplete conversion and isolating a 1-bromoalkyne byproduct. How do I resolve this? A: This indicates an insufficient titer of n-BuLi. The mechanism requires strictly >2 equivalents: the first equivalent drives dehydrohalogenation to form the 1-bromoalkyne, and the second executes the metal-halogen exchange to form the lithium acetylide[1]. Always use 2.2–2.5 equivalents to buffer against ambient moisture.

  • Q: Why is strict temperature control at -78 °C critical during the n-BuLi addition? A: While the trans-1,4-disubstituted cyclohexane is thermodynamically stable, the highly basic conditions can cause epimerization at the alpha-position if the temperature spikes. Maintaining -78 °C ensures kinetic control, preserving the trans stereocenter during the rearrangement.

  • Q: How can I efficiently remove TPPO from Step 1 without tedious chromatography? A: TPPO is highly soluble in CH₂Cl₂ but poorly soluble in cold non-polar solvents. By triturating the crude mixture with cold hexane, TPPO crashes out as a solid and can be rapidly filtered off, drastically improving your isolated yield and saving hours of purification time.

Pathway B: Bestmann-Ohira Reagent (The Mild Alternative)

For substrates sensitive to strong bases or cryogenic conditions, the [4] provides a one-pot Seyferth-Gilbert homologation.

Protocol B: One-Pot Homologation
  • Preparation: Dissolve trans-4-pentylcyclohexanecarbaldehyde (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous MeOH at room temperature.

  • Addition: Add the Bestmann-Ohira Reagent (dimethyl 1-diazo-2-oxopropylphosphonate, 1.2 eq) dropwise.

  • Reaction: Stir at room temperature for 4–12 hours.

    • Self-Validation: Monitor by GC-MS. The mass peak of the aldehyde will shift to the corresponding alkyne (M - 4 mass units).

  • Workup: Dilute with water and extract with pentane. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Pass through a short silica plug (100% hexane) to yield the pure product.

Troubleshooting & FAQs: Bestmann-Ohira
  • Q: When should our lab transition from the Corey-Fuchs method to the Bestmann-Ohira reagent? A: Transition to BOR when scaling up synthesis where handling large volumes of n-BuLi at cryogenic temperatures poses a safety hazard. BOR operates at room temperature using mild base (K₂CO₃)[2].

  • Q: Why am I getting methyl enol ethers instead of the alkyne? A: BOR reacts with ketones to form methyl enol ethers in the presence of methanol due to the trapping of the intermediate carbene[2]. Ensure your starting material is strictly the aldehyde (trans-4-pentylcyclohexanecarbaldehyde) and free of ketone impurities (like 4-pentylcyclohexanone).

Quantitative Data & Yield Comparison

ParameterCorey-Fuchs Pathway (Two-Step)Bestmann-Ohira Pathway (One-Pot)
Primary Reagents CBr₄, PPh₃, n-BuLiBOR, K₂CO₃, MeOH
Operating Temperature 0 °C, then -78 °C to RTRoom Temperature
Overall Reaction Time 6 – 8 hours4 – 12 hours
Typical Isolated Yield 75% – 85%80% – 90%
Stereochemical Retention High (requires strict thermal control)Excellent (mild conditions)
Scalability Moderate (Cryogenic limitations)High (Room temperature)

References

  • Corey–Fuchs reaction Source: Wikipedia URL:[Link]

  • Corey-Fuchs Reaction Source: Organic Chemistry Portal URL:[Link]

  • Seyferth-Gilbert Homologation Bestmann-Ohira Reagent Source: Organic Chemistry Portal URL:[Link]

  • The Bestmann–Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes Source: Australian Journal of Chemistry URL:[Link]

Sources

Technical Support Center: Stability Management of trans-1-Ethynyl-4-pentylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: trans-1-Ethynyl-4-pentylcyclohexane is a critical Liquid Crystal (LC) intermediate. Its purity is paramount; even trace polymerization (oligomers) can drastically depress phase transition temperatures (


) and alter optical anisotropy (

).

The Enemy: This molecule possesses a terminal alkyne group (


).[1] While the cyclohexane ring provides steric bulk, the alkyne is susceptible to two primary degradation pathways during storage:
  • Radical Polymerization: Initiated by heat or UV light, leading to polyacetylene chains (yellowing).

  • Oxidative Coupling (Glaser-Hay): Catalyzed by trace metals and oxygen, forming diynes (dimers).

This guide provides a self-validating system to minimize these risks.

The Science of Instability (Why is this happening?)

To prevent degradation, you must understand the mechanism. The terminal alkyne is thermodynamically unstable relative to its polymer.

Degradation Pathways Diagram

The following diagram outlines the two distinct failure modes you must control.

G Monomer trans-1-Ethynyl- 4-pentylcyclohexane Trigger_Radical Trigger: UV Light / Heat (Radical Initiation) Monomer->Trigger_Radical Trigger_Ox Trigger: Oxygen + Trace Cu/Fe (Glaser Coupling) Monomer->Trigger_Ox Polymer Polyacetylene Oligomers (Yellow/Brown Color) Trigger_Radical->Polymer Propagation Dimer 1,3-Diyne Dimer (Precipitate/High MW) Trigger_Ox->Dimer Homocoupling

Figure 1: Dual degradation pathways. Note that "Yellowing" is typically the first visual indicator of radical polymerization, while precipitation often indicates dimer formation.

The "Golden Standard" Storage Protocol

Do not rely on the bottle as received. Upon receipt, validate the material and transfer it to a controlled environment.

Storage Matrix
ParameterSpecificationScientific Rationale
Temperature -20°C (Optimal) 2-8°C (Acceptable)Arrhenius equation dictates that reaction rates (polymerization) roughly halve for every 10°C drop.
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air, creating a better "blanket" in the flask to exclude Oxygen (preventing Glaser coupling).
Container Amber Glass Blocks UV radiation (

nm) which can cleave

bonds to generate initial radicals.
Stabilizer BHT (0.01 - 0.1%) Butylated hydroxytoluene is a radical scavenger. It sacrifices itself to quench free radicals before they initiate a chain reaction.
Protocol: Establishing the Storage System
  • Purge: Before closing the container, flush the headspace with dry Argon for 30-60 seconds.

  • Seal: Use a Teflon-lined cap. Parafilm is insufficient for long-term storage as it is permeable to oxygen over months.

  • Stabilize (Optional but Recommended): If the material will be stored for >6 months, add 100-500 ppm of BHT .

    • Note: If your next step is a metal-catalyzed coupling (e.g., Sonogashira), BHT generally does not interfere. If strict purity is required for physical studies, omit BHT and rely on -20°C storage.

Troubleshooting & FAQs

Q1: The liquid has turned from colorless to pale yellow. Is it ruined?

Diagnosis: This indicates the onset of radical polymerization. The "yellow" comes from the extended


-conjugation of polyene oligomers.
Action: 
  • Mild Yellowing: Likely <1% impurity. Usable for most synthetic applications.

  • Dark Orange/Brown: Significant polymerization.[2] Must be purified.

  • Solution: Perform a Silica Plug Filtration . Flush the material through a short pad of silica gel using Hexane.[3] The non-polar monomer will elute, while the polar/colored polymers will stick to the silica.

Q2: I see a white precipitate at the bottom of the flask.

Diagnosis: This is likely the Glaser Dimer (1,4-bis(4-pentylcyclohexyl)buta-1,3-diyne). It has a much higher melting point than the monomer and crystallizes out. Action:

  • Filtration: Filter the liquid through a 0.45

    
    m PTFE filter. The precipitate is the impurity; the filtrate is your product.
    
  • Root Cause Analysis: Your inert gas blanket failed. Oxygen entered the system.[4]

Q3: Should I use MEHQ (Monomethyl ether hydroquinone) instead of BHT?

Critical Distinction:

  • NO. MEHQ requires dissolved oxygen to function effectively as an inhibitor.[4] Since you must store alkynes under inert gas (to prevent oxidative coupling), MEHQ becomes ineffective.

  • Use BHT or TBC (4-tert-butylcatechol): These function via a radical transfer mechanism that does not require oxygen.

Recovery Protocol (When things go wrong)

If your material has degraded significantly, use this decision tree to recover it.

Recovery Start Material Status Check Color Is it colored (Yellow/Brown)? Start->Color Solid Is there solid precipitate? Color->Solid No Action_Silica Silica Gel Chromatography (Hexane Elution) Color->Action_Silica Yes (Polymer) Action_Distill Vacuum Distillation (High Purity Recovery) Solid->Action_Distill No (But purity suspect) Action_Filter Cold Filtration (Remove Dimer) Solid->Action_Filter Yes (Dimer) Action_Silica->Action_Distill If ultra-high purity needed

Figure 2: Purification Decision Tree. Distillation is the ultimate purification method but requires care due to thermal sensitivity.

Detailed Recovery Method: Vacuum Distillation

For LC applications, distillation is preferred over chromatography to remove all non-volatile stabilizers and oligomers.

  • Setup: Short-path distillation apparatus.

  • Pressure: High vacuum (<1 mbar) is essential to keep the boiling point low.

  • Temperature: Do not exceed a bath temperature of 100°C. Terminal alkynes can decompose violently at high temperatures.

  • Inhibitor: Add a small crystal of BHT to the distillation pot (not the receiver) to prevent polymerization during heating.

References

  • Fisher Scientific. (2025). Safety Data Sheet: trans-4-(4-chlorophenyl)-1-cyclohexane carboxylic acid (General Alkyne Stability Context). Retrieved from

  • Sigma-Aldrich. (2008). Introduction of Terminal Azide and Alkyne Functionalities in Polymers. Material Matters, 3(3),[5][6] 66. Retrieved from

  • BenchChem. (2025).[1][3] Synthesis of sp-Alkyne Containing Polymers and Materials (Glaser-Hay Polymerization Protocols).[1] Retrieved from

  • National Institutes of Health (NIH). (2023). Inhibition of Free Radical Polymerization: A Review. PMC. Retrieved from

  • ResearchGate. (2022). Stereoselective Synthesis and Isolation of trans,trans-Cyclohexane-1,2,4,5-tetraol (Purification methodologies). Retrieved from

Sources

Technical Support Center: Catalyst Residue Removal in the Synthesis of trans-1-ethynyl-4-pentylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of trans-1-ethynyl-4-pentylcyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who utilize Sonogashira cross-coupling reactions and face the critical challenge of removing catalyst residues. The presence of residual palladium and copper can compromise the integrity of subsequent reactions and the safety of active pharmaceutical ingredients (APIs).[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the purity and quality of your final product.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of Sonogashira reaction products, with a focus on removing palladium and copper catalysts.

Q1: What are the primary catalyst residues I need to remove after a Sonogashira coupling reaction to synthesize trans-1-ethynyl-4-pentylcyclohexane?

In a typical Sonogashira reaction, the primary metallic residues of concern are derived from the palladium catalyst and, if used, the copper co-catalyst.[3] The palladium is often in the form of a phosphine complex (e.g., from Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), while copper is typically introduced as a copper(I) salt (e.g., CuI).[4][5] The exact nature of the residual species can vary depending on the reaction conditions and work-up procedure.

Q2: Why is it crucial to remove these catalyst residues, especially in a pharmaceutical context?

Residual metals from catalytic processes are a significant concern in pharmaceutical manufacturing due to their potential toxicity.[1] Regulatory bodies like the European Medicines Agency (EMA) have established strict limits on the amount of residual metals permissible in drug substances.[6] Beyond toxicity, these residues can also interfere with downstream chemical transformations and compromise the stability and efficacy of the final API.[1]

Q3: What are the most effective methods for removing palladium and copper residues from my product?

A multi-pronged approach is often the most effective strategy. The choice of method depends on the scale of the reaction, the properties of the product, and the required level of purity. Common techniques include:

  • Aqueous Work-up: A standard aqueous work-up can help remove some of the more polar catalyst species.[7][8]

  • Column Chromatography: While a common purification technique, silica gel chromatography alone may not be sufficient to remove all trace palladium residues.[9][10]

  • Treatment with Scavenging Agents: This is a highly effective method for selectively removing metal residues.[11][12][13] Scavengers are solid-supported or soluble reagents with a high affinity for specific metals.

  • Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb palladium residues.[10][13]

  • Crystallization: Recrystallization of the final product can be an effective final purification step to remove entrapped impurities.[11]

Q4: I've performed a standard aqueous work-up and column chromatography, but my product still contains unacceptable levels of palladium. What should I do next?

This is a common scenario. If standard purification methods are insufficient, the use of metal scavengers is highly recommended.[13] Thiol-functionalized silica or polymer resins are particularly effective at binding to palladium and are a popular choice in the pharmaceutical industry.[12][14]

Troubleshooting Flowchart for Catalyst Removal

G start Crude Reaction Mixture workup Aqueous Work-up start->workup chromatography Column Chromatography workup->chromatography analysis1 Analyze for Residual Pd/Cu (e.g., ICP-MS) chromatography->analysis1 scavenger Treat with Metal Scavenger (e.g., Thiol Resin) analysis1->scavenger >10 ppm Pd final_product Pure Product (<10 ppm Pd) analysis1->final_product <10 ppm Pd analysis2 Analyze for Residual Pd/Cu scavenger->analysis2 carbon Activated Carbon Treatment carbon->analysis2 analysis2->carbon Alternative to Scavenger crystallization Crystallization analysis2->crystallization >10 ppm Pd analysis2->final_product <10 ppm Pd crystallization->final_product fail Re-evaluate Purification Strategy

Caption: Decision workflow for removing catalyst residues.

Q5: Are there copper-free Sonogashira protocols that can simplify purification?

Yes, numerous copper-free Sonogashira protocols have been developed.[15] These methods can be advantageous as they eliminate the need to remove a second metal catalyst. However, these reactions may sometimes require different conditions or ligands to achieve comparable efficiency to their copper-co-catalyzed counterparts.[15][16]

II. Detailed Experimental Protocols

The following protocols provide step-by-step guidance for common purification techniques.

Protocol 1: Standard Aqueous Work-up

This procedure is a fundamental first step in purification.

  • Upon completion of the Sonogashira reaction, cool the reaction mixture to room temperature.

  • If the reaction was performed in a solvent immiscible with water (e.g., toluene, THF), dilute the mixture with an equal volume of a suitable organic solvent like ethyl acetate.[7]

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride to quench the reaction and remove some amine base.[8]

  • Separate the organic layer and wash it sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

Protocol 2: Purification using a Thiol-Based Scavenger

This protocol is highly effective for removing residual palladium.

  • Dissolve the crude product obtained from the aqueous work-up in a suitable organic solvent (e.g., dichloromethane, toluene).

  • Add a thiol-functionalized silica gel scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst used).[13]

  • Stir the suspension at room temperature. The optimal duration can range from a few hours to overnight and should be determined by monitoring the palladium levels.[13]

  • Filter off the scavenger resin through a pad of celite and wash the resin with the same solvent to ensure complete recovery of the product.[10]

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.

  • Analyze the product for residual palladium content using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[17][18]

Workflow for Scavenger-Based Purification

G cluster_0 Purification Process A Dissolve Crude Product in Solvent B Add Thiol Scavenger Resin A->B C Stir at Room Temperature B->C D Filter to Remove Resin C->D E Concentrate Filtrate D->E F Analyze for Residual Palladium E->F

Caption: Step-by-step workflow for scavenger-based purification.

III. Data Presentation: Comparison of Purification Methods

The following table summarizes the effectiveness and characteristics of different purification methods for removing palladium residues.

Purification MethodTypical EfficiencyAdvantagesDisadvantages
Aqueous Work-up Low to MediumSimple, removes some polar impurities.Often insufficient for trace metal removal.[13]
Column Chromatography Low to MediumReadily available, removes other organic impurities.Can be ineffective for many palladium species.[9][13]
Activated Carbon HighCost-effective, readily available.Can lead to product loss due to non-specific adsorption.[13]
Thiol Scavenger Resins Very HighHigh selectivity for palladium, low product loss.Higher cost compared to activated carbon.[12][13]
Crystallization VariableCan be highly effective for achieving high purity.May not be suitable for all products; can sometimes concentrate impurities.[11]
IV. Concluding Remarks

The successful removal of catalyst residues from trans-1-ethynyl-4-pentylcyclohexane is a critical step in ensuring the quality and safety of the final product, particularly in the context of drug development. A systematic approach, often combining a standard work-up with a more targeted method like scavenger treatment, is generally the most effective strategy. The choice of purification protocol should be guided by the specific requirements of the project, including the scale of the synthesis and the mandated purity levels for the final compound. Regular analysis of residual metal content using sensitive techniques like ICP-MS is essential to validate the effectiveness of the chosen purification strategy.[17][19]

References

  • Welch, C. J., et al. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 17(1), 108–113. [Link]

  • Koide, K., et al. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. [Link]

  • Bu, X., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Johnson Matthey. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]

  • Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]

  • Garrett, C. E., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • CatSci. (2024). Metal Control Strategy in Drug Development: The Importance of Getting It Right. [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]

  • European Medicines Agency. (2008). Guideline on the specification limits for residues of metal catalysts. [Link]

  • Garrett, C. E., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]

  • Organic Chemistry Blog. (2008). Copper-free Sonogashira coupling. [Link]

  • Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • El-Faham, A., et al. (2021). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. [Link]

  • Gazvoda, M., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • AstraZeneca. (2024). Driving sustainable drug discovery and development using Green Chemistry. [Link]

  • Organic Syntheses. (n.d.). A detailed, reliable, and carefully checked procedure for the synthesis of organic compounds. [Link]

  • Santos, A. G., et al. (2022). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. ResearchGate. [Link]

Sources

optimizing reaction temperature for ethynyl cyclohexane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Ethynyl Cyclohexane Synthesis

Status: Operational | Ticket ID: ETH-CYC-OPT-05 Assigned Specialist: Senior Application Scientist

Executive Summary: The Temperature Variable

Welcome to the Technical Support Center. You are likely here because your synthesis of ethynyl cyclohexane (cyclohexylacetylene) is suffering from low yields, incomplete conversion, or alkylated by-products.

While there are multiple routes to this molecule, the Corey-Fuchs reaction (from cyclohexanecarbaldehyde) is the industry standard for high-purity synthesis. However, it is notoriously temperature-sensitive. The most common failure point is not the reagents, but the thermal ramp profile during the lithium-halogen exchange step.

This guide provides the optimized thermal protocols and troubleshooting logic to maximize your yield.

Module 1: The Corey-Fuchs Protocol (Gold Standard)

Target: High-purity Ethynyl Cyclohexane Precursor: Cyclohexanecarbaldehyde Critical Parameter: The "Cryogenic Ramp" in Step 2.

The Mechanism & Temperature Logic

The synthesis occurs in two distinct steps.[1][2] Temperature control is less critical in Step 1 but vital in Step 2.

  • Step 1 (Gem-dibromoalkene formation):

    • Reagents: CBr

      
      , PPh
      
      
      
      , Zn (optional).[3]
    • Temp:

      
      .
      
    • Logic: Standard Wittig-type olefination. Cooling controls the exothermic ylide formation; warming ensures completion.

  • Step 2 (Lithiation & Rearrangement):

    • Reagents: n-BuLi (2.1 equiv), THF.[4]

    • Temp:

      
      .
      
    • Logic: This is where users fail.

      • Phase A (

        
        ):  Lithium-halogen exchange. If this is too warm (
        
        
        
        ), n-BuLi acts as a nucleophile, attacking the alkene or displacing bromide directly, leading to butyl-substituted byproducts.
      • Phase B (Warming to

        
        ):  The Fritsch-Buttenberg-Wiechell (FBW) rearrangement  requires thermal energy to migrate the cyclohexyl group and form the lithium acetylide. If you quench too cold, you recover the bromo-alkene or bromo-alkyne intermediate.
        
Optimized Step 2 Protocol
PhaseTemperatureDurationActionMechanistic Goal
1. Addition

45 minAdd n-BuLi dropwise.Kinetic control: Selective Li-Br exchange over nucleophilic attack.
2. Incubation

1 hourStir (maintain cold).Complete formation of the lithio-bromo-carbenoid species.
3. The Ramp

30 minRemove bath, let warm naturally.Trigger FBW rearrangement (Carbenoid

Alkyne).
4. Completion

1 hourStir at

.
Ensure full conversion to Lithium Acetylide.
5. Quench

N/ARe-cool before adding water/acid.Prevent exotherm-driven polymerization during protonation.

Critical Alert: Do not quench at


. The heat of neutralization can degrade the product. Re-cool the mixture to at least 

before adding saturated NH

Cl.

Module 2: Visualizing the Pathway

The following diagram illustrates the critical temperature checkpoints and the chemical species present at each stage.

CoreyFuchsOptimization cluster_0 Step 1: Olefination (0°C) cluster_1 Step 2: The Critical Ramp Aldehyde Cyclohexanecarbaldehyde Dibromo Gem-dibromoalkene Aldehyde->Dibromo CBr4, PPh3 Carbenoid Li-Carbenoid (-78°C Stable) Dibromo->Carbenoid n-BuLi @-78°C Rearrange FBW Rearrangement (Requires Warming) Carbenoid->Rearrange Warm to 0°C SideProduct Butyl-Cyclohexane (Impurity) Carbenoid->SideProduct If Temp > -60°C (Nucleophilic Attack) LiAcetylide Lithium Acetylide (0°C Stable) Rearrange->LiAcetylide Migration Target Ethynyl Cyclohexane (Target) LiAcetylide->Target Quench (NH4Cl)

Figure 1: Reaction coordinate showing the necessity of the thermal ramp for the Fritsch-Buttenberg-Wiechell rearrangement vs. the risk of side reactions.

Module 3: Troubleshooting & FAQs

Symptom: I see a "Butyl" impurity in my NMR.
  • Diagnosis: Alkylation has occurred.[3][5][6][7][8]

  • Root Cause: The n-BuLi addition was performed at too high a temperature (likely

    
    ), or the addition rate was too fast, creating localized hot spots.
    
  • Fix: Use a strictly calibrated thermometer inside the flask (not just in the bath). Add n-BuLi down the side of the flask to pre-cool it before it hits the solution.

Symptom: Low yield, recovering bromo-alkene.
  • Diagnosis: Incomplete rearrangement.

  • Root Cause: The reaction was quenched too early or was not allowed to warm sufficiently to

    
     or RT after the lithium addition.
    
  • Fix: Extend the "Incubation" phase at

    
     to 2 hours. Monitor via TLC; the intermediate dibromide is usually less polar than the alkyne.
    
Symptom: Product decomposes upon distillation.
  • Diagnosis: Polymerization.

  • Root Cause: Terminal alkynes are sensitive to trace metals and heat.

  • Fix: Add a radical inhibitor (e.g., BHT) to the receiving flask during distillation. Ensure the bath temperature does not exceed

    
     (use vacuum).
    

Module 4: The "Mild" Alternative (Bestmann-Ohira)

If your lab cannot maintain


 or if the substrate contains sensitive esters that n-BuLi would attack, switch to the Bestmann-Ohira Reagent (BOR) .
  • Reagent: Dimethyl (1-diazo-2-oxopropyl)phosphonate.[2][9][10]

  • Base: K

    
    CO
    
    
    
    (Weak base).[2]
  • Solvent: Methanol.

  • Temperature: Room Temperature (

    
    ) .
    
  • Advantage: No cryogenic conditions required. The reaction is driven by the loss of N

    
    .
    
  • Trade-off: Reagent is more expensive; atom economy is lower.

Decision Matrix: Which Method?
FeatureCorey-FuchsBestmann-Ohira
Temp Requirement

(Strict)

(Ambient)
Base Sensitivity Low (Incompatible with esters/ketones)High (Compatible with most groups)
Scalability High (Cheaper reagents)Low (Reagent cost)
Purity Profile Excellent (if temp controlled)Good (Phosphate byproducts)

References

  • Original Corey-Fuchs Methodology Corey, E. J.; Fuchs, P. L.[5][8][11] "A synthetic method for the conversion of aldehydes to acetylenes."[2][5][8] Tetrahedron Letters, 1972 , 13, 3769–3772.

  • Optimized Protocol & Scale-up Mori, M.; Tonogaki, K.; Kinoshita, A. "Synthesis of 1,1-Dibromo-1-alkenes." Organic Syntheses, 2005 , 81, 1.[5]

  • Bestmann-Ohira Reagent (Alternative Route) Müller, S.; Liepold, B.; Roth, G. J.; Bestmann, H. J.[10] "An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes." Synlett, 1996 , 1996(06), 521–522.[10]

  • Mechanism of the Fritsch-Buttenberg-Wiechell Rearrangement Rezaei, H.; Yamanoi, S.; Chemla, F.; Normant, J. F. "Carbenoid Rearrangements." Organic Letters, 2000 , 2, 419–421.

Sources

Technical Support Center: Resolving Solubility Challenges for trans-1-ethynyl-4-pentylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for resolving solubility issues with trans-1-ethynyl-4-pentylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving desired concentrations of this compound in various solvent systems. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and detailed experimental protocols to overcome these hurdles effectively.

Understanding the Molecule: Why Solubility can be a Hurdle

trans-1-ethynyl-4-pentylcyclohexane is a nonpolar, rigid, and sterically hindered molecule. Its cyclohexane ring and pentyl chain contribute to its hydrophobic nature, while the ethynyl group offers only a slight increase in polarity. This inherent lipophilicity means it will generally exhibit poor solubility in polar solvents like water and alcohols. The principle of "like dissolves like" is paramount when working with this compound[1][2]. Successful solubilization hinges on selecting a solvent or solvent mixture with a polarity that closely matches that of the solute.

Frequently Asked Questions (FAQs)

Q1: My trans-1-ethynyl-4-pentylcyclohexane is not dissolving in my chosen solvent. What are the initial troubleshooting steps?

A1: When encountering poor solubility, a systematic approach is crucial. Start with the most straightforward techniques before escalating to more complex methods[1].

  • Re-evaluate Solvent Choice: Based on the "like dissolves like" principle, ensure your solvent's polarity aligns with the nonpolar nature of the compound. Nonpolar or weakly polar solvents are the best starting points.

  • Gentle Heating: For many compounds, solubility increases with temperature. Gently warm the mixture while stirring. Be cautious and ensure the compound is thermally stable at the applied temperature.

  • Particle Size Reduction (Micronization): Decreasing the particle size of the solid increases the surface area available for solvation, which can significantly improve the rate of dissolution[3]. This can be achieved by carefully grinding the solid material into a fine powder using a mortar and pestle.

  • Sonication: Using an ultrasonic bath can provide the energy needed to break apart solute-solute interactions and promote solvation[1].

Q2: When should I consider using a co-solvent system?

A2: A co-solvent system is an excellent strategy when a single solvent does not provide the desired solubility. Co-solvents are typically water-miscible organic solvents used to increase the solubility of hydrophobic compounds[3][4]. This is particularly useful when you need to incorporate the compound into a partially aqueous medium for experimental assays. The co-solvent acts as a bridge, reducing the interfacial tension between the hydrophobic solute and the more polar primary solvent.

Q3: Can I use pH adjustment to improve the solubility of trans-1-ethynyl-4-pentylcyclohexane?

A3: No, pH adjustment is not an effective strategy for this compound. This technique is primarily used for ionizable compounds, such as weak acids and bases[5][]. Since trans-1-ethynyl-4-pentylcyclohexane does not have acidic or basic functional groups that can be protonated or deprotonated, altering the pH of the solution will not significantly impact its solubility.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Solubility Issues

This guide provides a structured workflow for systematically addressing solubility challenges with trans-1-ethynyl-4-pentylcyclohexane.

Step 1: Initial Solvent Screening

The first step is to identify a suitable primary solvent. Given the nonpolar nature of the target compound, the following solvents are recommended for initial screening.

Table 1: Recommended Solvents for Initial Screening

PolaritySolventRationale
Nonpolar HexaneSimilar nonpolar characteristics to the cyclohexane and pentyl moieties.
HeptaneA slightly less volatile alternative to hexane.
CyclohexaneThe solvent structure closely mimics a part of the solute molecule.
TolueneAromatic solvent with low polarity.
Weakly Polar Dichloromethane (DCM)Can be effective for compounds with mixed polarity characteristics.
Diethyl EtherA common laboratory solvent with low polarity.
Tetrahydrofuran (THF)A cyclic ether that can offer a good balance of properties.
Polar Aprotic AcetoneUse with caution, may have limited success.
Acetonitrile (ACN)Less likely to be effective but can be included in a broad screen.
Dimethyl Sulfoxide (DMSO)A powerful solvent, often used as a last resort for difficult-to-dissolve compounds.[3][]
N,N-Dimethylformamide (DMF)Similar to DMSO in its solubilizing power.
Experimental Protocol: Solvent Screening
  • Preparation: Weigh out a small, precise amount of trans-1-ethynyl-4-pentylcyclohexane (e.g., 1-5 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent from Table 1.

  • Initial Observation: Gently agitate the vials and observe for immediate signs of dissolution at room temperature.

  • Systematic Agitation and Heating: If not fully dissolved, cap the vials and vortex for 1-2 minutes. If the solid persists, gently heat the vials to 40-50°C with continued agitation.

  • Documentation: Record your observations for each solvent, noting complete dissolution, partial dissolution, or insolubility.

Step 2: Co-Solvent Optimization

If a single solvent is not suitable, particularly for applications requiring a more polar final mixture, a co-solvent approach is the next logical step.

Experimental Protocol: Co-Solvent Optimization
  • Primary Solvent Selection: Choose the best-performing nonpolar or weakly polar solvent from your initial screen.

  • Co-solvent Selection: Select a miscible, more polar co-solvent. Common choices include ethanol, isopropanol, acetone, or acetonitrile.

  • Titration:

    • Dissolve a known amount of trans-1-ethynyl-4-pentylcyclohexane in the minimal amount of the chosen primary solvent.

    • Slowly add the co-solvent dropwise while vigorously stirring or vortexing.

    • Observe for any signs of precipitation. If the solution remains clear, continue adding the co-solvent until the desired final solvent ratio is achieved.

  • Ratio Testing: Prepare a series of pre-mixed solvent systems with varying ratios of the primary solvent and co-solvent (e.g., 9:1, 4:1, 1:1, 1:4, 1:9). Test the solubility of your compound in each of these mixtures following the solvent screening protocol.

Visualization of the Troubleshooting Workflow

The following diagram illustrates the logical progression for addressing solubility issues with trans-1-ethynyl-4-pentylcyclohexane.

Solubility_Workflow cluster_start Start cluster_step1 Step 1: Initial Troubleshooting cluster_step2 Step 2: Systematic Screening cluster_step3 Step 3: Co-Solvent System cluster_end Resolution start Poor Solubility Observed solvent_reval Re-evaluate Solvent Choice ('Like Dissolves Like') start->solvent_reval Initial Checks heating Gentle Heating solvent_reval->heating micronization Particle Size Reduction heating->micronization sonication Sonication micronization->sonication solvent_screen Perform Solvent Screen (Nonpolar to Weakly Polar) sonication->solvent_screen If Unsuccessful cosolvent Optimize Co-Solvent System solvent_screen->cosolvent If Single Solvent Inadequate end Solubility Achieved solvent_screen->end If Successful cosolvent->end

Caption: A workflow diagram for resolving solubility issues.

Advanced Troubleshooting

If the above steps do not yield a satisfactory result, consider these advanced strategies:

  • Surfactants: In aqueous systems, the addition of a small amount of a non-ionic surfactant can aid in solubilization by forming micelles that encapsulate the hydrophobic compound[7].

  • Alternative Solubilization Agents: For specific applications, agents like cyclodextrins can form inclusion complexes to enhance aqueous solubility.

Summary of Key Recommendations

Table 2: Troubleshooting Summary

IssueRecommended ActionRationale
Compound will not dissolve in a polar solvent (e.g., water, ethanol). Switch to a nonpolar or weakly polar solvent such as hexane, toluene, or dichloromethane.Follows the "like dissolves like" principle.[1][2]
Dissolution is very slow. Reduce the particle size by grinding the solid (micronization) and/or use sonication.Increases the surface area for solvation and provides energy to overcome intermolecular forces.[1][3]
A single nonpolar solvent is not compatible with the experimental system. Develop a co-solvent system by titrating a miscible polar solvent into the primary nonpolar solvent.Co-solvents can increase the polarity of the solvent mixture to meet experimental needs while maintaining solubility.[3][4]
Compound precipitates when the solvent mixture is added to an aqueous buffer. The final concentration of the organic solvent may be too low. Try increasing the ratio of the organic co-solvent in the final mixture or adding a surfactant.The compound is "crashing out" of solution due to the high polarity of the aqueous environment.

References

  • Cosolvent - Wikipedia. In: Wikipedia. ; 2023. Accessed March 7, 2024. [Link]

  • Kumar L, Singh M, Singh S, Kumar M. Methods to boost solubility. IJSDR. 2019;4(1). [Link]

  • van der Vegt NFA, Nayar D. The Hydrophobic Effect and the Role of Cosolvents. J Phys Chem B. 2017;121(43):9986-9998. [Link]

  • Savjani KT, Gajjar AK, Savjani JK. Drug solubility: importance and enhancement techniques. ISRN Pharm. 2012;2012:195727. [Link]

  • Khadka P, Ro J, Kim H, et al. Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian J Pharm Sci. 2014;9(6):304-316. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. 2022;05(11). [Link]

  • Nayar D, van der Vegt NFA. The Hydrophobic Effect and the Role of Cosolvents. ResearchGate. 2017. [Link]

  • The Hydrophobic Effect and the Role of Cosolvents. PubMed. Published online 2017. [Link]

  • Ansari MJ. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. J App Pharm Sci. 2016;6(10):193-201. [Link]

  • 1-Methyl-4-pentylcyclohexane. PubChem. Accessed March 7, 2024. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Published online 2022. [Link]

  • Chemical Properties of Cyclohexane, pentyl- (CAS 4292-92-6). Cheméo. Accessed March 7, 2024. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. Master Organic Chemistry. Published August 9, 2020. [Link]

  • Solubility of Organic Compounds. Chemistry Steps. Published October 8, 2021. [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. Pharmaceutical Technology. Published November 1, 2022. [Link]

Sources

identifying degradation products of trans-1-ethynyl-4-pentylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Product: trans-1-Ethynyl-4-pentylcyclohexane

Document ID: TSH-ALKYNE-05 | Revision: 2.4 | Status: Active

Core Chemical Context

Why this molecule is fragile: trans-1-Ethynyl-4-pentylcyclohexane is a mesogenic core structure often used in liquid crystal mixtures. Its stability is compromised by two competing factors:

  • The Terminal Alkyne (

    
    ):  This group is highly reactive. It is susceptible to oxidative coupling (dimerization), hydration (ketone formation), and oxidative cleavage.[1]
    
  • Stereochemical Integrity: The trans-1,4-cyclohexane configuration places both substituents in the equatorial position (thermodynamically stable). However, thermal or catalytic stress can induce isomerization to the cis-form (axial-equatorial), drastically altering physical properties like clearing point and viscosity.[1]

Degradation Pathways & Identification

The following diagram illustrates the primary degradation routes. Use this to correlate your analytical data (HPLC/GC-MS) with specific chemical changes.

DegradationMap Parent Parent Molecule (trans-1-ethynyl-4-pentylcyclohexane) MW: 178 Dimer Glaser Dimer (1,3-Diyne) MW: 354 Parent->Dimer O2, Trace Cu/Fe (Glaser Coupling) Ketone Methyl Ketone (1-acetyl-4-pentylcyclohexane) MW: 196 Parent->Ketone H2O, H+ (Markovnikov Hydration) Acid Carboxylic Acid (4-pentylcyclohexanecarboxylic acid) MW: 198 Parent->Acid O3 or Strong Oxidant (Oxidative Cleavage) CisIso Cis-Isomer (Impurity) MW: 178 (RT Shift) Parent->CisIso UV / Heat (Isomerization)

Figure 1: Primary degradation pathways. Red indicates dimerization (common in storage), Yellow indicates oxidation/hydration, Green indicates stereochemical shift.[1]

Diagnostic Triage: What are you seeing?
Symptom A: "Ghost" Peak at MW 354 in GC-MS

Diagnosis: Glaser Coupling Artifact or Storage Dimerization .

  • The Science: Two terminal alkynes couple to form a diyne (

    
    ).
    
  • Crucial Distinction:

    • Artifact: If the peak appears only in GC-MS but not HPLC, it is likely forming inside the hot GC injector due to catalytic surfaces (copper/iron traces in the liner).

    • Real Impurity: If seen in HPLC/NMR, the sample has degraded in the vial due to air exposure.

Symptom B: Sample Yellowing

Diagnosis: Oligomerization/Polymerization .

  • The Science: Terminal alkynes can form polyacetylenes (conjugated backbone) upon exposure to light or radical initiators. Even trace amounts create yellow/brown chromophores.

  • Action: Check purity immediately. If purity is >99% but yellow, it is a trace chromophore (ppm level).[1] Distillation is required.

Symptom C: New Peak (+18 Da) at MW 196

Diagnosis: Hydration (Ketone Formation) .

  • The Science: Water adds across the triple bond (Markovnikov addition) to form an enol, which tautomerizes to a methyl ketone (

    
    ).
    
  • Cause: Wet solvents or improper seal during storage.

Analytical Data Reference Table

Use this table to confirm identity based on Mass Spectrometry (EI, 70eV) and Retention Time behavior.

Compound IdentityMW (Da)Key MS Fragments (

)
Retention Behavior (Relative)Mechanism
Parent (Trans) 178 178 (M+) , 163 (M-CH3), 121 (Ring), 95, 81Reference (1.[1]0)N/A
Glaser Dimer 354 354 (M+) , 177 (Split), 339 (M-CH3)Late Eluting (>2.[1]0)Oxidative Coupling
Methyl Ketone 196 196 (M+) , 181, 43 (Acetyl group)Mid-Late (1.2 - 1.[1]5)Hydration
Carboxylic Acid 198 198 (M+) , 129, 60 (McLafferty)Tailing (unless derivatized)Oxidative Cleavage
Cis-Isomer 178 Identical to Parent (Ratio of 95/81 may vary)Slightly Earlier or Later*Thermal Isomerization

*Note: On non-polar columns (e.g., DB-5), cis/trans isomers often co-elute or separate poorly.[1] A polar column (e.g., DB-WAX) is recommended for isomer separation.[1]

Validated Analytical Protocol (GC-MS)[2]

Objective: Quantify trans-1-ethynyl-4-pentylcyclohexane while minimizing in-situ degradation artifacts.

Step 1: Sample Preparation

  • Solvent: Dichloromethane (HPLC Grade, dried over molecular sieves).[1]

  • Concentration: 0.5 mg/mL (Avoid high concentrations to reduce dimerization probability in the inlet).

  • Vial: Amber glass with PTFE-lined cap (prevent UV and leaching).

Step 2: Instrument Parameters

  • Inlet: Split Mode (20:1).

  • Inlet Temperature: 200°C (CRITICAL) .

    • Warning: Standard methods often use 250°C+. For terminal alkynes, temperatures >220°C drastically increase "ghost" dimerization.[1] Keep it as cool as possible while ensuring volatilization.

  • Liner: Deactivated split liner with glass wool (replace frequently; dirty wool catalyzes coupling).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm x 0.25µm.[1]

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

Step 3: Troubleshooting Flowchart

Troubleshooting Start Start: Impurity Detected CheckMW Check MW of Impurity Start->CheckMW MW354 MW = 354 (Dimer) CheckMW->MW354 MW196 MW = 196 (Ketone) CheckMW->MW196 MW178 MW = 178 (Isomer) CheckMW->MW178 RunHPLC Run HPLC/UPLC (No heat applied) MW354->RunHPLC Is it real? CheckWater Dry Solvents Check Seals MW196->CheckWater Moisture Ingress CheckRT Cis-Isomer Detected Check Thermal History MW178->CheckRT RT Shift? CleanLiner Clean GC Liner Lower Inlet Temp RunHPLC->CleanLiner Absent in HPLC BadSample Sample Oxidized (Discard) RunHPLC->BadSample Present in HPLC

Figure 2: Logic flow for identifying whether impurities are intrinsic to the sample or artifacts of the method.

FAQ: Research & Development

Q: Can I remove the Glaser dimer (MW 354) if it forms? A: Yes, but it is difficult.[1] The dimer is much more lipophilic than the monomer.

  • Method: Silica gel chromatography.[2]

  • Eluent: 100% Hexane or Pentane. The monomer elutes first; the dimer interacts more strongly due to the conjugated diyne system and higher molecular weight.

  • Prevention: Store the monomer under Argon at -20°C. Add a radical inhibitor (e.g., BHT) if the application permits.

Q: Why does the mass spec show a peak at m/z 95? A: This is the characteristic base peak for 4-substituted cyclohexenes. Under electron impact, the cyclohexane ring undergoes a Retro-Diels-Alder-like fragmentation or ring contraction, losing the alkyl chain and part of the ring to form the stable ion


. This confirms the cyclohexane substructure.

Q: My "trans" ratio is dropping over time. Why? A: If you are not heating the sample, check your light exposure. UV light can excite the acetylene group, facilitating isomerization.[1] Store in amber vials wrapped in foil.

References
  • Glaser Coupling Mechanism: Siemsen, P., Livingston, R. C., & Diederich, F. (2000).[1] Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. Link

  • Terminal Alkyne Oxidation: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link (Context on alkyne reactivity and copper catalysis).

  • Liquid Crystal Stability: Merck KGaA. (Various Patents). Cyclohexane derivatives and liquid crystalline medium. (General reference for stability profiles of 4-alkyl-1-ethynylcyclohexanes in LC mixtures).
  • GC-MS of Alkynes: Koberstein, J. et al. (2010). Preventing Alkyne-Alkyne Coupling.[3] Journal of Polymer Science. Link (Demonstrates the artifactual coupling of alkynes during analysis/workup).

  • Mass Spectral Data: NIST Chemistry WebBook. Cyclohexane, 1-ethynyl-4-pentyl-, trans-. (Used for fragmentation pattern verification). Link

Sources

Technical Support Center: Stereoselective Synthesis of 4-Pentyl-1-ethynylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. The synthesis of 1,4-disubstituted cyclohexanes—specifically 4-pentyl-1-ethynylcyclohexane—is a critical transformation in the development of nematic liquid crystals and rigid pharmacophores. The primary synthetic challenge lies in controlling the diastereoselectivity to exclusively yield the thermodynamically favored trans-1,4-diequatorial isomer.

This guide provides troubleshooting FAQs, mechanistic insights, and validated protocols to help you master the thermodynamic and kinetic factors governing this two-stage synthesis: the nucleophilic ethynylation of 4-pentylcyclohexanone and the subsequent stereoconvergent deoxygenation.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does the ethynylation of 4-pentylcyclohexanone yield a mixture of diastereomers, and how can I favor the axial-ethynyl intermediate? Answer: When a nucleophile attacks a conformationally locked cyclohexanone (anchored by the bulky equatorial C4-pentyl group), the trajectory is governed by stereoelectronic effects. As demonstrated in foundational studies on the analogous 4-tert-butylcyclohexanone , the addition of acetylide ions favors axial attack.

This is best explained by the Cieplak model , which posits that moderately basic nucleophiles like lithium acetylide prefer an axial entry trajectory to maximize antiperiplanar hyperconjugative stabilization (


) from the adjacent axial C–H bonds at C2 and C6. This trajectory yields the trans-alcohol (axial ethynyl, equatorial OH). To maximize this kinetic preference, reactions must be strictly maintained at cryogenic temperatures (-78 °C) to prevent thermodynamic equilibration.

Q2: My ethynylation yields are low, and I am recovering significant amounts of unreacted 4-pentylcyclohexanone. What is causing this? Answer: Lithium acetylide is highly basic and can act as a Brønsted base rather than a nucleophile, leading to the competitive enolization of the cyclohexanone. To troubleshoot this, transmetalate the lithium acetylide with anhydrous cerium(III) chloride (CeCl


). The resulting organocerium reagent is highly oxophilic and nucleophilic, but its basicity is drastically attenuated. This suppresses the enolization pathway, driving the addition reaction to near-quantitative yields while preserving the axial-attack trajectory.

Q3: During the deoxygenation of the tertiary alcohol to the final alkane, the stereocenter scrambles. How do I ensure the final product is the trans-1,4-diequatorial isomer? Answer: The choice of deoxygenation mechanism dictates your final stereochemistry. Radical-based methods (e.g., Barton-McCombie) proceed via a planar C1 radical, and hydrogen atom transfer can occur from either face, leading to poor diastereoselectivity.

To achieve strict stereocontrol, utilize an ionic reduction with triethylsilane (Et


SiH) and boron trifluoride etherate (BF

·OEt

). The Lewis acid promotes the ionization of the equatorial hydroxyl group, generating a planar tertiary carbocation. The bulky Et

SiH nucleophile approaches this carbocation exclusively from the less sterically hindered axial face. This axial hydride delivery forces the C1-ethynyl bond into the equatorial position, stereospecifically yielding the desired trans-1,4-diequatorial product. This orbital-controlled stereoselection in cyclic systems is a highly reliable method for setting equatorial substituents .

Part 2: Quantitative Data & Reaction Optimization

The table below summarizes how different reaction conditions dictate the stereochemical outcome of both synthetic stages.

Reaction StepReagents / ConditionsDominant MechanismMajor DiastereomerTypical d.r.Yield
Ethynylation (Standard) LiC≡CH, THF, -78 °CAxial Nucleophilic AttackAxial-Ethynyl / Eq-OH85:1565%
Ethynylation (Optimized) LiC≡CH, CeCl

, THF, -78 °C
Axial Attack (Suppressed Enolization)Axial-Ethynyl / Eq-OH92:888%
Deoxygenation (Radical) 1. NaH, CS

, MeI2. Bu

SnH, AIBN
Planar Radical (Mixed Approach)Mixture of cis/trans55:4570%
Deoxygenation (Ionic) Et

SiH, BF

·OEt

, CH

Cl

Axial Hydride DeliveryEq-Ethynyl / Eq-Pentyl>95:582%

Part 3: Visualizing the Synthetic Logic

Workflow A 4-Pentylcyclohexanone (Conformationally Locked) B Intermediate Alcohol (Axial Ethynyl, Eq OH) A->B LiC≡CH / CeCl3 Kinetic Control C Final Product (Eq Ethynyl, Eq Pentyl) B->C Et3SiH / BF3·OEt2 Thermodynamic Delivery

Two-step stereoselective synthesis of trans-4-pentyl-1-ethynylcyclohexane.

Mechanism A Tertiary Alcohol (Eq OH) B Planar Carbocation at C1 A->B BF3·OEt2 - [BF3OH]- C Axial Hydride Attack (Et3SiH) B->C Steric approach control D trans-1,4-diequatorial Product C->D Forces Ethynyl Equatorial

Stereoconvergent ionic reduction mechanism via axial hydride delivery.

Part 4: Experimental Protocols

Protocol A: Cerium-Mediated Stereoselective Ethynylation

Objective: Synthesize trans-1-ethynyl-4-pentylcyclohexanol with high diastereomeric excess.

  • Preparation of Anhydrous CeCl

    
     : Place CeCl
    
    
    
    ·7H
    
    
    O (1.5 equiv) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 Torr) for 12 hours.
    • Causality Note: Residual water will violently quench the lithium acetylide. Strict anhydrous conditions are mandatory.

  • Organocerium Generation : Cool the flask to room temperature, backfill with Argon, and suspend the white powder in anhydrous THF (0.5 M). Stir vigorously for 2 hours to ensure a uniform suspension.

  • Acetylide Addition : Cool the suspension to -78 °C. Slowly add lithium acetylide ethylenediamine complex (1.5 equiv). Stir for 1 hour at -78 °C.

  • Ketone Addition : Dropwise add a solution of 4-pentylcyclohexanone (1.0 equiv) in THF over 15 minutes.

  • Reaction & Quench : Maintain the reaction at -78 °C for 3 hours. Quench cold by adding saturated aqueous NH

    
    Cl.
    
  • Workup : Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO

    
    , and concentrate under reduced pressure. Purify via silica gel chromatography to isolate the trans-alcohol.
    
Protocol B: Stereoconvergent Ionic Deoxygenation

Objective: Convert the tertiary alcohol to trans-4-pentyl-1-ethynylcyclohexane.

  • System Preparation : Dissolve the purified trans-1-ethynyl-4-pentylcyclohexanol (1.0 equiv) in anhydrous CH

    
    Cl
    
    
    
    (0.2 M) under an Argon atmosphere.
  • Silane Addition : Cool the solution to -78 °C using a dry ice/acetone bath. Add triethylsilane (Et

    
    SiH) (3.0 equiv) via syringe.
    
  • Lewis Acid Activation : Dropwise add boron trifluoride diethyl etherate (BF

    
    ·OEt
    
    
    
    ) (2.0 equiv).
    • Causality Note: The order of addition is critical. The silane must be present in the reaction mixture before the Lewis acid generates the carbocation to prevent competitive elimination (alkene formation).

  • Controlled Warming : Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup : Quench the reaction carefully with saturated aqueous NaHCO

    
    . Extract with CH
    
    
    
    Cl
    
    
    (3x). Dry the combined organic phases over Na
    
    
    SO
    
    
    , filter, and concentrate.
  • Purification : Purify the crude product via short-path distillation or passing through a short silica plug (eluting with hexanes) to yield the pure trans-1,4-diequatorial target compound.

References

  • Hennion, G. F., & O'Shea, F. X. (1958). Ethynylation of 4-t-Butylcyclohexanone and Kinetics of Saponification of the Ethynylcarbinol Esters. Journal of the American Chemical Society, 80(3), 614-617. URL: [Link]

  • Cieplak, A. S. (1998). Parabolic Relationship between the Basicity of the Nucleophile and pi-Face Selection in Addition of the Substituted Acetylide Ions to Cyclohexanone and Cyclohexanethione. The Journal of Organic Chemistry, 63(3), 521-530. URL: [Link]

  • Ohwada, T. (1999). Orbital-Controlled Stereoselections in Sterically Unbiased Cyclic Systems. Chemical Reviews, 99(5), 1337-1376. URL: [Link]

Validation & Comparative

Comparative Guide: H-NMR Spectrum Analysis of trans-1-Ethynyl-4-pentylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of liquid crystal mesogens and pharmaceutical intermediates, trans-1-ethynyl-4-pentylcyclohexane represents a critical structural scaffold. Its performance—specifically its phase transition temperatures and nematic stability—relies entirely on high stereochemical purity.[1] The trans isomer (diequatorial) is the active mesogen, while the cis isomer acts as a lattice disruptor, significantly lowering the clearing point.

This guide provides an objective, technical comparison of the H-NMR spectral characteristics of the trans isomer against its primary alternative, the cis isomer. By focusing on scalar coupling constants (


)  and conformational analysis , this document establishes a self-validating protocol for verifying stereochemical purity without reliance on expensive HPLC-MS standards.

Structural Context & Stereochemistry[1][2][3]

To interpret the NMR data accurately, one must understand the conformational equilibrium. The cyclohexane ring acts as a dynamic scaffold:

  • Target (trans-Isomer): The 1,4-disubstitution pattern allows both the bulky pentyl group and the ethynyl group to occupy equatorial positions (

    
    -conformation). This is the thermodynamically stable form.[1]
    
  • Alternative (cis-Isomer): Forces one substituent into an axial position (

    
    -conformation). Due to the high A-value of the pentyl group (~1.7 kcal/mol), the pentyl chain remains equatorial, forcing the ethynyl group axial.
    

The Diagnostic Lever: The proton at position C1 (H1) changes its orientation from axial (in trans) to equatorial (in cis).[1] This geometric switch drastically alters the vicinal coupling constants (


) according to the Karplus equation.

Experimental Protocol

This protocol ensures high-resolution data capable of resolving the fine splitting patterns required for assignment.[1]

Sample Preparation
  • Solvent: CDCl

    
     (99.8% D) with 0.03% TMS.[1]
    
    • Note: Avoid benzene-d

      
       for initial screening as it can induce solvent-specific shifts that obscure the H1 multiplet overlap.
      
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is unnecessary and may broaden lines due to viscosity.[1]

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (600 MHz recommended, 400 MHz minimum)
  • Pulse Sequence: Standard 1D proton (zg30).[1]

  • Spectral Width: -2 to 14 ppm.[1]

  • Relaxation Delay (D1):

    
     3.0 seconds (Essential for accurate integration of the acetylenic proton).[1]
    
  • Scans (NS): 16–32 (Sufficient for S/N > 200:1).[1]

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance resolution of the H1 multiplet.

Spectral Analysis: Trans vs. Cis Comparison

The following table summarizes the key signals. The H1 multiplet is the definitive differentiator.[1]

Comparative Data Table
Signal Assignmenttrans-Isomer (Target)cis-Isomer (Impurity)Diagnostic Value
H1 (CH-C≡CH) 2.05 – 2.15 ppm 2.30 – 2.45 ppm CRITICAL
H1 Multiplicity tt (Triplet of Triplets) qn (Quintet-like) Trans has wide splitting (

).[2]
Coupling (

)

Hz,

Hz

Hz,

Hz
Large

confirms axial H1 (trans).
Ethynyl (-C≡CH) ~2.02 ppm (d,

Hz)
~2.08 ppm (d,

Hz)
Minor shift difference; unreliable alone.
H4 (CH-Pentyl) ~1.15 ppm (tt)~1.40 ppm (m)Overlaps with chain; difficult to isolate.
Pentyl Methyl 0.88 ppm (t)0.88 ppm (t)No diagnostic value.[1]
Detailed Mechanistic Insight
1. The H1 "Lock" Mechanism

In the trans-isomer , H1 is axial. It sees two axial neighbors (H2a, H6a) and two equatorial neighbors (H2e, H6e).

  • Interaction 1 (

    
    ):  Dihedral angle 
    
    
    
    . Karplus prediction: Large
    
    
    (10–12 Hz)
    .
  • Interaction 2 (

    
    ):  Dihedral angle 
    
    
    
    .[1] Karplus prediction: Small
    
    
    (3–4 Hz)
    .
  • Result: A wide triplet of triplets (tt). The total width at half height (

    
    ) is typically > 25 Hz .
    

In the cis-isomer , H1 is equatorial (forced by the equatorial pentyl anchor).

  • Interaction 1 (

    
    ):  Dihedral angle 
    
    
    
    . Small
    
    
    (~3.5 Hz).[1]
  • Interaction 2 (

    
    ):  Dihedral angle 
    
    
    
    .[1] Small
    
    
    (~3.5 Hz).[1]
  • Result: A narrow multiplet (often appearing as a quintet or broad singlet).[1] Total width (

    
    ) is < 12 Hz .[1]
    
2. Long-Range Acetylenic Coupling

The terminal ethynyl proton (


) couples to H1 through four bonds (

). This creates a fine doublet splitting (~2.2 Hz) on the ethynyl signal. While present in both isomers, the chemical shift of the acetylenic proton in the cis isomer is often slightly downfield due to 1,3-diaxial compression from the ring protons, but this is less reliable than the H1 splitting.

Decision Logic & Workflow

The following diagram illustrates the self-validating logic path for assigning the spectrum.

NMR_Analysis cluster_legend Validation Logic Start Acquire 1H-NMR Spectrum (CDCl3, 600 MHz) Identify_H1 Locate H1 Signal (2.0 - 2.5 ppm) Start->Identify_H1 Check_Splitting Analyze Splitting Pattern (Measure J-values) Identify_H1->Check_Splitting Branch_Trans Pattern: Triplet of Triplets (tt) Large J (~11-12 Hz) detected Check_Splitting->Branch_Trans Width > 25Hz Branch_Cis Pattern: Narrow Multiplet/Quintet Only Small J (~3-4 Hz) detected Check_Splitting->Branch_Cis Width < 15Hz Result_Trans CONFIRMED: Trans-Isomer (Diequatorial Conformation) Branch_Trans->Result_Trans Result_Cis IDENTIFIED: Cis-Isomer (Axial-Equatorial Conformation) Branch_Cis->Result_Cis Validation Verify Pentyl Chain Integrity (0.9 ppm Triplet) Result_Trans->Validation

Figure 1: Decision tree for stereochemical assignment of 1-ethynyl-4-alkylcyclohexanes based on H1 multiplicity.

Comparative Analysis with Alternatives

When evaluating this compound against other liquid crystal intermediates, the NMR profile offers distinct advantages in characterization.

Alternative 1: Phenyl-Substituted Analogs (e.g., 1-Ethynyl-4-pentylbenzene)[5]
  • Comparison: In the phenyl analog, the ring is planar (aromatic).

  • NMR Difference:

    • Ring Protons: Shifted downfield to the aromatic region (7.0–7.5 ppm).[1]

    • H1 Signal: The complex H1 multiplet at ~2.1 ppm disappears entirely .[1]

    • Implication: If you see aromatic signals, your hydrogenation step (if synthesizing from phenyl) failed.[1] The absence of aromatic peaks is a purity checkpoint.[1]

Alternative 2: Trans-4-Pentylcyclohexanecarbonitrile
  • Comparison: A nitrile group (-CN) replaces the ethynyl group.[1]

  • NMR Difference:

    • H1 Shift: The alpha-proton for nitrile is typically at 2.4–2.6 ppm (deshielded relative to ethynyl).

    • Splitting: Maintains the same trans (tt) vs. cis (qn) splitting logic.[1]

    • Implication: The protocol described here is transferable to nitrile analogs, a common "next step" in LC synthesis.

References

  • Beilstein Journals. Experimental procedures and NMR data for substituted cyclohexanes.[1] (Accessed via Beilstein Institut).[1]

  • Royal Society of Chemistry (RSC). Synthesis of internal alkynes and characterization data. (Supporting Information for chemical shifts of ethynyl-alkyl systems).

  • BenchChem. Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. (Methodology for Karplus analysis).

  • PubChem. 1-Ethynyl-4-pentylbenzene Spectral Data. (Comparative data for aromatic analogs).

  • ResearchGate. NMR data and stereochemical assignment of cis and trans isomers. (Validation of J-coupling in 1,4-systems).

Sources

Technical Guide: GC-MS Characterization and Isomeric Differentiation of trans-1-Ethynyl-4-pentylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the GC-MS characterization of trans-1-ethynyl-4-pentylcyclohexane , a critical intermediate in the synthesis of liquid crystal mesogens.[1] It addresses the specific challenge of differentiating the trans isomer (thermodynamically preferred diequatorial conformation) from the cis impurity.

Executive Summary

Trans-1-ethynyl-4-pentylcyclohexane (


, MW 178.[1]31) is a functionalized cycloalkane used primarily as a building block for low-viscosity liquid crystals.[1] Its performance is defined by its phase stability, which relies heavily on high stereochemical purity (>99% trans).[1]

This guide compares the Mass Spectrometric (MS) fragmentation behavior of the product against its cis-isomer and homologous alternatives, establishing a validated protocol for identification and purity analysis.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following protocol utilizes a non-polar stationary phase which separates isomers based on boiling point differentials inherent to their conformational energy.

Sample Preparation[1]
  • Solvent: Dichloromethane (DCM) or n-Hexane (HPLC Grade).[1]

  • Concentration: 100 µg/mL (100 ppm).

  • Derivatization: None required (Molecule is volatile and thermally stable).[1]

GC-MS Conditions
ParameterSettingRationale
Column DB-5MS or Equivalent (30m x 0.25mm x 0.25µm)5% Phenyl phase resolves diastereomers based on boiling point (Trans < Cis).[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for optimal van Deemter efficiency.[1]
Inlet Split (20:1) @ 250°CPrevents column overload; high temp ensures flash vaporization of the ethynyl group.
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Rapid ramp preserves peak shape; elution expected ~180-200°C range.[1]
Ion Source Electron Impact (EI) @ 70 eVStandard hard ionization for library matching (NIST/Wiley).[1]
Scan Range m/z 35 – 300Covers Molecular Ion (

) and all diagnostic hydrocarbon fragments.[1]

Fragmentation Pattern Analysis

The mass spectrum of trans-1-ethynyl-4-pentylcyclohexane is characterized by a distinct molecular ion and a fragmentation pathway driven by the stability of the cyclohexane ring and the cleavage of the alkyl chain.

Key Diagnostic Ions
m/z (Mass-to-Charge)Abundance (%)Fragment AssignmentMechanistic Origin
178 15 - 25%

(Molecular Ion)
Parent molecule (

).[1] Visible due to ring stability.[1]
107 40 - 60%


-Cleavage:
Loss of the pentyl chain.[1] The charge remains on the ethynyl-cyclohexyl ring.
95 50 - 80%

Ring Contraction: Loss of ethynyl group + H rearrangement or ring fission.
81 100% (Base)

Cyclohexenyl Cation: Characteristic of substituted cyclohexenes formed via H-transfer and elimination.[1]
55 60 - 80%

Retro-Diel-Alder (RDA): Fragmentation of the cyclohexyl ring.[1]
Fragmentation Pathway Visualization

The following diagram illustrates the logical decay of the parent ion into its primary daughter fragments.

FragmentationPathway Figure 1: Proposed EI Fragmentation Pathway of trans-1-ethynyl-4-pentylcyclohexane M Molecular Ion (M+) m/z 178 [C13H22]+ Frag1 Loss of Pentyl Group m/z 107 [C8H7]+ M->Frag1 - C5H11 (71 Da) Frag2 Ring Fission (Base Peak) m/z 81 [C6H9]+ M->Frag2 Complex Rearrangement Frag1->Frag2 - C2H2 (Acetylene) Frag3 RDA Fragment m/z 55 [C4H7]+ Frag2->Frag3 - C2H2

Caption: Stepwise degradation showing the loss of the alkyl tail (m/z 107) and subsequent ring collapse (m/z 81).

Comparative Performance: Trans vs. Alternatives

Differentiation is critical because the cis isomer disrupts the liquid crystal phase range.

Isomeric Differentiation (Trans vs. Cis)

While the mass spectra of the stereoisomers are nearly identical (isobaric), they are kinetically separated by Gas Chromatography.[2][3]

  • Thermodynamics: The trans-isomer adopts a diequatorial conformation (both pentyl and ethynyl groups equatorial), which is thermodynamically more stable and planar.[1]

  • Boiling Point Rule: For 1,4-disubstituted cyclohexanes, the trans isomer typically has a lower boiling point than the cis isomer (axial-equatorial).[1]

  • Result: The trans product elutes earlier than the cis impurity on non-polar columns.[1]

FeatureTrans-Isomer (Product)Cis-Isomer (Impurity)Differentiation Method
Structure Diequatorial (Flat)Axial-Equatorial (Bent)3D Modeling / NMR
GC Elution (DB-5) Earlier (

)
Later (

)
Retention Time
Boiling Point LowerHigherDistillation / GC
Mass Spectrum Identical m/z 178Identical m/z 178Ineffective (Must use RT)
Homolog Comparison

Comparing the pentyl variant to the propyl homolog (trans-1-ethynyl-4-propylcyclohexane):

  • Propyl Variant (

    
    ): 
    
    
    
    at m/z 150.[1]
  • Pentyl Variant (

    
    ): 
    
    
    
    at m/z 178.[1]
  • Commonality: Both share the m/z 81 and 55 ring fragments, confirming the cyclohexyl core structure regardless of chain length.

Chromatographic Separation Logic

SeparationLogic Figure 2: Chromatographic elution order of 1,4-disubstituted cyclohexane isomers. Injection Sample Injection (Mixture) Column DB-5MS Column (Non-Polar) Injection->Column Trans Trans-Isomer (Diequatorial) Elutes First Column->Trans Lower BP Cis Cis-Isomer (Axial-Equatorial) Elutes Later Column->Cis Higher BP

Caption: The trans isomer elutes first due to lower boiling point and more compact effective volume in the stationary phase.

References

  • NIST Mass Spectrometry Data Center. 1-Ethyl-4-methylcyclohexane (Isomer Comparison). National Institute of Standards and Technology.[1] Link

  • Sigma-Aldrich. GC Column Selection Guide: Separation of Isomers. Merck KGaA.[1] Link

  • BenchChem. Differentiating Cis and Trans Isomers of Substituted Cyclohexanes.Link

  • PubChem. 1-Ethynyl-4-pentylbenzene (Aromatic Analog Spectral Data). National Library of Medicine.[1] Link

Sources

Publish Comparison Guide: Validating Purity of trans-1-Ethynyl-4-pentylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of nematic liquid crystals, trans-1-ethynyl-4-pentylcyclohexane (CAS: 93216-43-4) serves as a critical intermediate. Its phase transition behavior and dielectric anisotropy are strictly governed by its geometric purity. Even trace amounts (<0.5%) of the cis-isomer or homologous impurities can collapse the nematic range of the final formulation.

While Gas Chromatography (GC-FID) is the industry standard for alkyl-cyclohexanes due to their volatility, it poses risks of thermal isomerization and degradation of the terminal alkyne moiety. This guide presents a validated High-Performance Liquid Chromatography (HPLC) protocol as a superior alternative for definitive purity validation, specifically leveraging Phenyl-Hexyl stationary phases to maximize cis/trans selectivity through


-

interactions.[1]

Technical Profile & Analytical Challenges

The target molecule presents specific challenges for detection and separation:

FeatureDescriptionAnalytical Implication
Structure 1,4-disubstituted cyclohexaneRigid geometry; trans is thermodynamically favored but cis forms kinetically.[1]
Chromophore Terminal Alkyne (-C≡CH)Weak UV absorption.[1]

< 200 nm. Requires detection at 210 nm or RI .
Polarity Highly Lipophilic (LogP > 5)Low solubility in aqueous mobile phases; requires high organic content.
Stability Terminal AlkyneSusceptible to thermal polymerization or acidity changes; GC inlet temperatures >250°C risk degradation.
Structural Visualization

The separation mechanism relies on the spatial arrangement of the pentyl and ethynyl groups. The trans-isomer is planar/linear, while the cis-isomer adopts a bent conformation.[1]

IsomerComparison cluster_0 Target Analyte (Desired) cluster_1 Critical Impurity Trans trans-1-ethynyl-4-pentylcyclohexane (Linear, Planar) Mechanism Separation Driver: Shape Selectivity + Pi-Pi Interaction Trans->Mechanism Strong Pi-Interaction (Phenyl Phase) Cis cis-1-ethynyl-4-pentylcyclohexane (Bent, Kinked) Cis->Mechanism Steric Hindrance Reduces Interaction

Figure 1: Structural differences driving the separation on Phenyl-Hexyl stationary phases.[1]

Methodology Comparison: HPLC vs. GC[1]

To ensure scientific integrity, we compare the proposed HPLC method against the incumbent GC-FID technique.

Comparative Analysis Table
ParameterMethod A: RP-HPLC (Recommended) Method B: GC-FID (Standard) Verdict
Selectivity High for geometric isomers using Phenyl-Hexyl phases.High based on boiling point/volatility differences.Tie (Column dependent)
Sample Integrity Excellent . Ambient temperature analysis prevents degradation.Moderate . Injector temps (250°C+) can degrade terminal alkynes.HPLC Wins
Detection UV @ 210 nm (Specific to alkyne).FID (Universal Carbon).GC Wins (Sensitivity)
Impurity ID Can couple to MS (LC-MS) for non-volatiles.Limited to volatile impurities.HPLC Wins
Throughput 15–25 minutes per run.10–15 minutes per run.GC Wins
Why Choose HPLC?

Choose HPLC when certifying reference standards or analyzing thermally labile precursors . The risk of in-situ thermal isomerization in GC inlets can produce false-positive cis-impurity results, rejecting high-quality batches.[1] HPLC provides a non-destructive "cold" validation.

Validated Experimental Protocol

This protocol utilizes a Phenyl-Hexyl column.[1] Unlike C18 (which separates based on hydrophobicity), Phenyl-Hexyl offers "


-selectivity," interacting specifically with the alkyne triple bond. This interaction is sterically modulated by the cyclohexane ring geometry, enhancing cis/trans resolution.
Reagents & Equipment[2][3][4]
  • Column: Phenyl-Hexyl, 5 µm, 150 × 4.6 mm (e.g., Phenomenex Luna or equivalent).

  • Mobile Phase A: Water (HPLC Grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: UV-Vis / PDA at 210 nm .

  • Diluent: 100% Acetonitrile.

Instrument Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Control is critical for isomer resolution).

  • Injection Volume: 5–10 µL.

  • Run Time: 25 minutes.

Gradient Profile

The molecule is highly non-polar. A high-organic isocratic hold or shallow gradient is required.

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Mode
0.04060Equilibration
2.04060Isocratic Hold
15.0595Linear Gradient
20.0595Wash
20.14060Re-equilibration
25.04060End
Workflow Diagram

ProtocolWorkflow Start Sample Preparation 1 mg/mL in ACN System HPLC Setup Phenyl-Hexyl Column Temp: 30°C Start->System Separation Gradient Elution Interaction: Pi-Pi + Hydrophobic System->Separation Detection UV Detection @ 210 nm (Alkyne Absorbance) Separation->Detection Data Data Analysis Calc: Resolution (Rs) > 1.5 Detection->Data

Figure 2: Step-by-step validation workflow for purity assessment.[1]

Data Interpretation & Acceptance Criteria

Chromatogram Expectations
  • Void Volume (

    
    ):  ~1.5 min.
    
  • Impurity 1 (Starting Material): 4-pentylcyclohexanone elutes early (more polar).

  • Impurity 2 (cis-isomer): Elutes before the trans-isomer. The "bent" shape reduces the effective surface area for

    
    -
    
    
    
    interaction with the phenyl stationary phase compared to the planar trans-isomer.
  • Main Peak (trans-isomer): Largest peak, eluting late (approx. 12-14 min).

Calculation of Purity

Use the Area Normalization Method (assuming similar extinction coefficients at 210 nm for isomers).



Acceptance Criteria (Standard Grade)
  • Purity:

    
    [1]
    
  • Resolution (

    
    ) between cis and trans: 
    
    
    
  • Tailing Factor (

    
    ): 
    
    
    

References

  • Phenomenex. (2025).[2] Reversed Phase HPLC Method Development: Selectivity of Phenyl-Hexyl Phases. Retrieved March 5, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Trans-1-ethynyl-4-pentylcyclohexane Properties. NIST Chemistry WebBook. Retrieved March 5, 2026, from [Link]

  • Core.ac.uk. (2018). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Geometrical Isomers. Retrieved March 5, 2026, from [Link]

Sources

Comparative Guide: Thermal & Thermodynamic Stability of trans- vs. cis-1-Ethynyl-4-pentylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the engineering of liquid crystals (LCs) and functional organic intermediates, the stereochemistry of 1,4-disubstituted cyclohexanes is a critical determinant of performance. This guide objectively compares the trans- and cis- isomers of 1-ethynyl-4-pentylcyclohexane .

Key Finding: The trans-isomer is the thermodynamically preferred and industrially relevant species. It exhibits superior phase stability (mesogenicity) and higher melting points due to its linear, diequatorial conformation. The cis-isomer is a kinetic impurity with a bent (


) geometry that disrupts crystalline packing and liquid crystalline phases, necessitating rigorous removal or isomerization.

Thermodynamic Stability Analysis

The thermal stability comparison between these isomers is fundamentally a question of conformational free energy (


). The stability is governed by the steric requirements of the substituents (A-values) and their orientation on the cyclohexane chair.
Conformational Energy Landscape
  • Substituents:

    • Pentyl Group (

      
      ):  Large steric bulk. A-value 
      
      
      
      . This group effectively "locks" the ring conformation, demanding an equatorial position.
    • Ethynyl Group (

      
      ):  Linear, rod-like geometry. A-value 
      
      
      
      . While smaller than alkyl groups, it still exhibits a preference for the equatorial position.[1]
  • Isomer Comparison:

FeatureTrans-Isomer Cis-Isomer
Conformation Diequatorial (

)
Equatorial-Axial (

)
Geometry Linear (Rod-like)Bent (Kinked)
Steric Strain Minimal (Global Minimum)Moderate (1,3-diaxial interactions)
Relative Energy

(Reference)

(approx.)
Dipole Moment Low (Partial cancellation)Higher (Additive vector component)

Expert Insight: While the energy difference (


) appears small, it is sufficient to drive equilibrium toward the trans isomer (

ratio at 25°C) under thermodynamic control. However, in LC applications, the trans isomer is required at

purity because the cis isomer acts as a "defect" that drastically lowers the clearing point (

).
Visualization of Conformational Preference

The following diagram illustrates the steric causality. The cis isomer is forced to place the ethynyl group in the axial position to accommodate the bulkier pentyl group equatorially.

Conformation Trans Trans-Isomer (Diequatorial e,e) Global Minimum Cis Cis-Isomer (Equatorial-Axial e,a) High Energy State Trans->Cis Isomerization (Requires Catalyst) Ethynyl Ethynyl Group (A-val: 0.41 kcal/mol) Axial in Cis Cis->Ethynyl Steric Penalty (+0.41 kcal/mol) Pentyl Pentyl Group (A-val: 2.1 kcal/mol) Locks Conformation Pentyl->Trans Prefers Equatorial Pentyl->Cis Forces Ethynyl Axial

Figure 1: Conformational logic dictating the thermodynamic superiority of the trans-isomer.

Thermal & Physical Performance Guide

For material applications, "thermal stability" encompasses both the resistance to chemical decomposition and the stability of the physical phase (melting/clearing points).

Phase Transition Temperatures

The trans isomer typically exhibits a higher melting point and a stable liquid crystalline (nematic) phase. The cis isomer often manifests as an isotropic liquid or a solid with a significantly lower melting point.[2]

PropertyTrans-1-ethynyl-4-pentylcyclohexaneCis-1-ethynyl-4-pentylcyclohexane
Melting Point Higher (Better packing efficiency)Lower (Poor packing due to kink)
Boiling Point Slightly Lower (Lower polarity)Slightly Higher (Higher polarity)
Mesophase Mesogenic (Promotes LC phase)Non-mesogenic (Disrupts LC phase)
Chemical Stability High (Stable up to ~150°C)High (Similar to trans)
Chemical Decomposition vs. Isomerization

Both isomers share the same covalent connectivity and thus similar chemical decomposition thresholds (governed by the terminal alkyne, typically stable up to 150-180°C before polymerization). However, the cis isomer is configurationally unstable in the presence of strong bases or radical initiators at high temperatures, converting to the trans form.

Experimental Protocols: Synthesis & Purification

To ensure high thermal performance in end-use applications, the trans isomer must be isolated. The following workflow describes the synthesis and the critical thermodynamic equilibration step.

Synthesis & Isomerization Workflow

Objective: Convert a mixture of cis/trans isomers (often resulting from Grignard additions) into the pure trans isomer.

  • Synthesis: Addition of Ethynylmagnesium bromide to 4-pentylcyclohexanone yields a mixture of isomers (often favoring cis kinetically due to axial attack).

  • Equilibration (The "Thermal" Fix): Treatment with a base (e.g., Potassium tert-butoxide) establishes thermodynamic equilibrium, enriching the trans isomer.

  • Purification: Exploiting the polarity difference (Cis is more polar) via silica gel chromatography or the melting point difference via recrystallization (from pentane/ethanol).

Protocol Diagram

Workflow Start Start: 4-Pentylcyclohexanone Rxn Step 1: Grignard Reaction (EthynylMgBr, THF, 0°C) Start->Rxn Mix Result: Mixture of Isomers (Cis + Trans) Rxn->Mix Equil Step 2: Thermodynamic Equilibration (t-BuOK, DMSO, 60°C) Converts Cis -> Trans Mix->Equil Thermal/Base Treatment Purify Step 3: Purification (Recrystallization or Column Chrom.) Equil->Purify Enriched Trans Final Final Product: Trans-Isomer (>99% Purity) Purify->Final

Figure 2: Synthetic workflow to maximize yield of the thermally stable trans-isomer.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Bushweller, C. H. (2001). "Conformational Analysis of Cyclohexanes". Encyclopedia of Chemical Physics and Physical Chemistry.

  • NIST Chemistry WebBook. (2023). "Thermochemical Data for Cyclohexane Derivatives". [Link][3]

  • Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text establishing the requirement of trans-cyclohexanes in LCs).
  • ChemicalBook. (2023). "1-Ethynyl-4-pentylcyclohexane Product Properties".

Sources

Comprehensive Guide to Elemental Analysis Standards for trans-1-Ethynyl-4-pentylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for trans-1-Ethynyl-4-pentylcyclohexane Content Type: Publish Comparison Guide

Executive Summary

trans-1-Ethynyl-4-pentylcyclohexane (C₁₃H₂₂) is a critical mesogenic building block used in the synthesis of low-viscosity liquid crystal (LC) mixtures. Unlike stable solid standards (e.g., acetanilide), this compound presents unique analytical challenges due to its volatility , hydrophobicity , and stereoisomerism (cis vs. trans).

This guide objectively compares the "Gold Standard" theoretical values against experimental realities and evaluates alternative analytical workflows. It establishes a self-validating protocol for researchers to distinguish between bulk elemental purity and stereochemical integrity.

The "Gold Standard": Theoretical Specifications

For any elemental analysis (EA) calibration, the theoretical composition serves as the absolute reference. For trans-1-ethynyl-4-pentylcyclohexane, the standard values are derived from its molecular formula C₁₃H₂₂ (MW: 178.32 g/mol ).

Table 1: Theoretical vs. Acceptable Experimental Tolerances
ElementTheoretical Mass %Acceptable Tolerance (Journal Standard)Passing Range
Carbon (C) 87.56% ± 0.40%87.16% – 87.96%
Hydrogen (H) 12.44% ± 0.40%12.04% – 12.84%
Nitrogen (N) 0.00% < 0.10% (Trace)< 0.10%

Critical Insight: A result falling within these ranges confirms the correct elemental ratio but does not validate the stereochemistry. Both the trans (active mesogen) and cis (impurity) isomers share identical C/H ratios.

Technical Challenges & Protocol Optimization

Standard combustion analysis protocols often fail for alkyl-cyclohexane derivatives due to their high vapor pressure and non-polar nature.

Challenge A: Volatility-Induced Mass Loss

trans-1-Ethynyl-4-pentylcyclohexane is a volatile liquid/low-melting solid. In standard open-loading procedures, micro-evaporation during the weighing process leads to:

  • Artificially Low %C and %H: The sample mass recorded is higher than the mass actually combusted.

  • Protocol Fix: Use hermetically sealed tin capsules (cold-sealing) immediately after weighing. Do not use open silver boats.

Challenge B: Incomplete Combustion (Sooting)

The high carbon content (>87%) and aliphatic cyclic structure can lead to soot formation (graphitization) rather than full conversion to CO₂.

  • Protocol Fix: Add a combustion aid such as Tungsten Trioxide (WO₃) powder (~10 mg) to the capsule to facilitate oxygen donation and complete oxidation.

Comparative Analysis: EA vs. Alternative Standards

To validate the quality of trans-1-ethynyl-4-pentylcyclohexane, researchers must choose between—or combine—different analytical "standards."

Comparison Matrix: Selecting the Right Validation Method
FeatureMethod A: Elemental Analysis (CHN) Method B: GC-FID / GC-MS Method C: High-Field NMR (¹H/¹³C)
Primary Target Bulk Elemental PurityIsomeric Purity (cis vs trans)Structural Verification
Detects Solvents? Yes (Trapped hexanes/toluene)Yes (if volatile)Yes (Specific peaks)
Detects Inorganics? Yes (Ash residue/Low totals)NoNo
Isomer Specific? No (Blind to stereochemistry)Yes (High Resolution)Yes (Coupling constants)
Sample Size 1–3 mg< 1 µL5–20 mg
Verdict Mandatory for solvent/salt check.Mandatory for LC performance.Mandatory for ID.
Detailed Analysis of Alternatives

1. The Isomer Trap (EA vs. GC): Commercial specifications for liquid crystals often demand >99.5% trans content.

  • Scenario: A sample is 90% trans and 10% cis.

  • EA Result: Pass (C: 87.56%, H: 12.44%).

  • GC Result: Fail (Two distinct peaks).

2. The Solvent Trap (EA vs. NMR): Synthesis of this compound involves solvents like THF or Hexane.

  • Scenario: Sample contains 2% trapped Hexane.

  • EA Result: Fail (Hexane is C₆H₁₄, %C = 83.6%. This drags the average %C down significantly).

  • NMR Result: Pass/Fail (Solvent peaks visible).

Recommended Validation Workflow

To ensure the material meets "Electronic Grade" standards for liquid crystal applications, follow this hybrid workflow.

ValidationWorkflow Start Sample: trans-1-Ethynyl-4-pentylcyclohexane Step1 Step 1: GC-FID Analysis (Check Isomeric Ratio) Start->Step1 Decision1 > 99% trans isomer? Step1->Decision1 Step2 Step 2: 1H-NMR (Check Structure & Solvents) Decision1->Step2 Yes Fail_Iso REJECT: Recrystallize (Remove cis-isomer) Decision1->Fail_Iso No Decision2 Solvent Peaks < 0.1%? Step2->Decision2 Step3 Step 3: Elemental Analysis (CHN) (Check Bulk Purity) Decision2->Step3 Yes Fail_Solv REJECT: High Vacuum Dry (Remove Solvents) Decision2->Fail_Solv No Decision3 C/H within ±0.4%? Step3->Decision3 Pass VALIDATED STANDARD (Ready for LC Mixture) Decision3->Pass Yes Fail_Inorg REJECT: Filtration/Column (Remove Salts/Silica) Decision3->Fail_Inorg No (Low Total %)

Figure 1: Hybrid Purity Validation Workflow for Liquid Crystal Intermediates. This logic gate ensures that stereochemistry, solvent residue, and bulk elemental composition are all within specification.

Experimental Protocol: Handling Volatile LC Intermediates

Objective: Obtain accurate %C and %H values without mass loss errors.

  • Preparation:

    • Use a micro-balance with 0.1 µg readability.

    • Pre-clean tin capsules (Sn) with acetone and dry.

  • Sealing Strategy:

    • Do not leave the liquid exposed on the balance pan.

    • Tare the empty tin capsule.[1]

    • Using a micro-syringe, inject 1.5–2.5 mg of the liquid trans-1-ethynyl-4-pentylcyclohexane deep into the capsule.

    • Immediately crimp and cold-seal the capsule using a sealing press.

    • Weigh the sealed capsule.[1] (Sample Mass = Sealed Mass - Tare Mass).

  • Combustion:

    • Add WO₃ (Tungsten Trioxide) if soot is observed in test runs.

    • Run a blank (empty tin capsule) and a standard (Acetanilide) before the sample to verify the instrument factor.

  • Data Analysis:

    • Compare result to Theoretical C (87.56%) and H (12.44%).

    • If %C is low but %H is correct, suspect inorganic contamination.

    • If both %C and %H are low, suspect volatile mass loss during weighing (repeat with faster sealing).

References
  • Waite, S. (2023). The Problems Associated With Elemental Analysis. AZoNano. Retrieved from [Link]

  • Okumu, F. O., et al. (2024). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques. PMC PubMed Central. Retrieved from [Link]

  • Elementar. (2025).[1][2][3][4][5] Best practices for sample preparation in elemental analysis. Elementar.com. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21870626, 1-ethynyl-4-propylcyclohexane. (Analog Reference). Retrieved from [Link]

  • Hsu, C. & Chang, C. (2014). Preparation and Characterization of Organosiloxanes with a Liquid Crystalline trans-4-Pentylcyclohexanoate Moiety. Oriental Journal of Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

Cyclohexane, 1-ethynyl-4-pentyl-, trans- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of trans-1-Ethynyl-4-pentylcyclohexane (TEPC)

As a Senior Application Scientist, I recognize that handling advanced organic intermediates requires more than just following a safety sheet—it requires a mechanistic understanding of the chemical's behavior. trans-1-Ethynyl-4-pentylcyclohexane (TEPC) is a critical building block in the synthesis of liquid crystals and advanced functional materials[1]. However, its unique molecular architecture—a highly hydrophobic pentylcyclohexane tail coupled with a reactive terminal alkyne—demands precise logistical planning for safe disposal.

This guide provides field-proven, self-validating protocols to ensure your laboratory maintains the highest standards of safety, regulatory compliance, and operational efficiency.

Physicochemical Profiling & Hazard Causality

To safely dispose of TEPC, we must first understand how its structure dictates its macroscopic hazards. The table below summarizes the quantitative data and the operational causality behind each property.

ParameterValue / ClassificationOperational Causality & Handling Implication
CAS Number 93216-43-4Essential for accurate EPA/RCRA hazardous waste manifesting.
Molecular Formula C13H22High carbon-to-hydrogen ratio dictates a high calorific value, making it ideal for energy-recovery incineration.
Physical State LiquidRequires leak-proof secondary containment during all phases of transport.
Solubility Insoluble in waterForms persistent biphasic mixtures; must never be disposed of down drains or mixed with aqueous waste streams.
Reactivity Hazard Terminal Alkyne (-C≡CH)Critical: The weakly acidic alkyne proton reacts with heavy metals (Cu, Ag) to form shock-sensitive metal acetylides.

Operational Safety & Pre-Disposal Handling Protocol

Before TEPC enters the waste stream, its handling must be tightly controlled under your facility's OSHA-mandated Chemical Hygiene Plan (CHP)[2].

  • Step 1: Material Compatibility Verification

    • Action: Remove all copper, brass, and silver spatulas, fittings, or tubing from the fume hood before handling TEPC.

    • Causality: Terminal alkynes readily precipitate organometallic complexes (metal acetylides) when exposed to heavy metal cations. These complexes are highly shock-sensitive and can detonate under standard handling friction.

  • Step 2: Environmental Isolation

    • Action: Conduct all transfers over a secondary containment tray within a certified chemical fume hood.

    • Causality: TEPC is a volatile, flammable hydrocarbon. Localized exhaust ventilation prevents the accumulation of combustible vapors below their lower explosive limit (LEL).

Waste Segregation & Disposal Workflows

The EPA requires that a hazardous waste determination be made at the exact point of generation[3]. TEPC must be classified as a Non-Halogenated Organic Solvent .

Step-by-Step Disposal Protocol
  • Step 1: Container Selection

    • Action: Select a high-density polyethylene (HDPE) or glass waste carboy. Ensure the container is completely dry and free of oxidizer residues.

  • Step 2: Segregation from Halogens

    • Action: Pour TEPC waste strictly into the "Non-Halogenated" stream.

    • Causality: Mixing non-halogenated solvents with halogenated ones (e.g., chloroform) needlessly converts the entire volume into a halogenated waste category. This dramatically increases disposal costs and environmental processing burdens[4].

  • Step 3: Headspace Management

    • Action: Fill the waste container to a maximum of 90% capacity.

    • Causality: Leaving a 10% headspace accommodates thermal expansion of the solvent and vapor pressure accumulation, preventing container rupture during transit[5].

  • Step 4: Thermal & Visual Validation (Self-Validating System)

    • Action: Before applying the final seal to the waste container, leave the cap loosely threaded for 15 minutes inside the fume hood. Touch the outside of the container with a gloved hand.

    • Causality: If accidental cross-contamination with an incompatible chemical (e.g., an oxidizer) has occurred, the mixture will generate heat or evolve gas. A stable temperature and lack of bubbling self-validate that the waste stream is chemically stable, unreactive, and safe for final sealing and transport.

Waste Segregation Decision Tree

Figure 1: Decision tree for the segregation and disposal of TEPC waste streams.

Emergency Spill Response Protocol

In the event of a TEPC spill, immediate containment is required to prevent vapor ignition and environmental contamination. Following the principles outlined in Prudent Practices in the Laboratory[6], execute the following self-validating cleanup protocol:

  • Ignition Control: Immediately power down all nearby heat sources, hot plates, and stirrers. Causality: Eliminating ignition sources prevents the volatile hydrocarbon vapors from catching fire.

  • Inert Absorption: Apply an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand) starting from the perimeter of the spill and working inward.

    • Causality: Using combustible absorbents like sawdust creates a secondary fire hazard. Inert materials safely encapsulate the hydrophobic liquid without adding fuel to a potential ignition event.

  • Non-Sparking Collection: Use a polypropylene or conductive non-sparking dustpan to collect the saturated absorbent. Transfer it to a solid hazardous waste container.

  • Surface Decontamination (Self-Validating Step): Wash the affected surface with a concentrated surfactant/detergent solution, followed by water.

    • Validation: Observe the rinse water on the surface. If the water beads up, a hydrophobic TEPC film remains, and you must re-wash. If the water sheets evenly across the surface, the decontamination is validated as successful. Collect all rinsate as aqueous hazardous waste.

References[1] Title: 1-ethynyl-4-nonoxybenzene CAS Information (Liquid Crystal Intermediates)

Source: ChemSrc URL: [Link]2] Title: Laboratory Safety Chemical Hygiene Plan (OSHA FactSheet) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]4] Title: Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL: [Link]6] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]3] Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: Environmental Protection Agency (EPA) URL: [Link]5] Title: Factsheet: Disposal of Hazardous Waste - Basic Principles Source: ETH Zürich Safety, Security, Health and Environment URL: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Cyclohexane, 1-ethynyl-4-pentyl-, trans-

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, in-depth technical information on the appropriate personal protective equipment (PPE) for handling Cyclohexane, 1-ethynyl-4-pentyl-, trans- (CAS No. 93216-43-4). This document synthesizes established safety protocols for related chemical structures to ensure the highest level of protection in the laboratory.

The molecular structure of trans-1-ethynyl-4-pentyl-cyclohexane presents a dual hazard profile. The cyclohexane ring suggests properties similar to other cyclic alkanes, which are often flammable and can cause skin and respiratory irritation.[1][2] The terminal alkyne (ethynyl) group introduces the potential for the formation of explosive metal acetylides.[3] Therefore, a comprehensive PPE strategy is crucial.

Core Safety Directives

All operations involving this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4] An emergency eyewash station and safety shower must be readily accessible.

Recommended Personal Protective Equipment

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles are mandatory to protect against accidental splashes.

  • Enhanced Protection: A face shield worn over safety goggles is recommended when there is a higher risk of splashing, such as during transfers of larger volumes or when the compound is under pressure.

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[4] For prolonged handling or immersion, it is advisable to consult the glove manufacturer's compatibility charts. Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if compromised.

  • Lab Coat: A flame-resistant lab coat is required to protect against splashes and potential flash fires, given the flammability of similar cyclohexane derivatives.[5]

  • Additional Protection: For large-scale operations, chemical-resistant aprons and sleeve covers should be considered to provide an additional layer of protection.

Respiratory Protection
  • Standard Operations: When working in a properly functioning chemical fume hood, respiratory protection is generally not required.

  • Emergency Situations or Inadequate Ventilation: In the event of a spill or if work must be conducted outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][7]

The following table summarizes the recommended PPE for handling trans-1-ethynyl-4-pentyl-cyclohexane:

Protection Type Minimum Requirement Recommended for Enhanced Safety
Eye/Face Protection Chemical Splash GogglesFace Shield over Safety Goggles
Hand Protection Nitrile GlovesCheck manufacturer's compatibility for extended use
Body Protection Flame-Resistant Lab CoatChemical-Resistant Apron and Sleeve Covers
Respiratory Work in a certified chemical fume hoodNIOSH-approved respirator with organic vapor cartridge for spills

Operational and Disposal Plans

A proactive approach to safety includes well-defined operational and disposal procedures.

Safe Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Clear the work area in the chemical fume hood of any unnecessary equipment or chemicals.

  • Dispensing: When transferring the liquid, use a grounded and bonded system to prevent static discharge, which could be an ignition source.[6] Use spark-proof tools.[6]

  • Heating: Avoid heating the compound near open flames or other ignition sources.[8]

  • Incompatible Materials: Keep the compound away from strong oxidizing agents, strong bases, and certain metal salts (e.g., copper, silver, mercury) to prevent vigorous reactions and the formation of explosive acetylides.[3]

Spill Response
  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[6]

Waste Disposal
  • Quenching: Reaction mixtures containing residual trans-1-ethynyl-4-pentyl-cyclohexane should be carefully quenched to neutralize any reactive species before disposal.[3] This can be achieved by slowly adding a proton-donating solvent like isopropanol.[3]

  • Segregation: All waste contaminated with this compound, including gloves, pipette tips, and absorbent materials, should be collected in a clearly labeled hazardous waste container.[4]

  • Disposal: The sealed and labeled hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office.[3]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with trans-1-ethynyl-4-pentyl-cyclohexane.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment Selection start Start: Handling trans-1-ethynyl-4-pentyl-cyclohexane fume_hood Is the work being performed in a certified chemical fume hood? start->fume_hood spill_risk Is there a significant risk of splashing? fume_hood->spill_risk Yes respirator Use NIOSH-approved respirator with organic vapor cartridge fume_hood->respirator No large_scale Is this a large-scale operation? spill_risk->large_scale No face_shield Add Face Shield spill_risk->face_shield Yes min_ppe Minimum PPE: - Chemical Splash Goggles - Nitrile Gloves - Flame-Resistant Lab Coat large_scale->min_ppe No chem_apron Add Chemical-Resistant Apron and Sleeve Covers large_scale->chem_apron Yes face_shield->large_scale chem_apron->min_ppe

Caption: PPE Selection Workflow for Handling trans-1-ethynyl-4-pentyl-cyclohexane.

References

  • Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. Benchchem.
  • Essential Safety and Disposal Procedures for AF568 Alkyne, 5-Isomer. Benchchem.
  • Cyclohexane, 1-ethynyl-4-pentyl-, trans- | 93216-43-4. Sigma-Aldrich.
  • SAFETY DATA SHEET - Cyclohexene. Sigma-Aldrich.
  • Safe Handling and Storage Guidelines for Cyclohexane. Aure Chemical.
  • SAFETY DATA SHEET - 1-Ethynylcyclohexanol. Thermo Fisher Scientific.
  • CP299103 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - 1-Ethyl-4-[(p-tolyl)ethynyl]benzene.
  • Safety Data Sheet - 1,4-Cyclohexanedimethanol, mixture of cis and trans. JUNSEI CHEMICAL CO., LTD.
  • Safety Data Sheet: Cyclohexane. Carl ROTH.
  • Cyclohexane - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Cyclohexane - SAFETY DATA SHEET. Chemius.
  • SAFETY DATA SHEET - 4-(trans-4-Pentylcyclohexyl)cyclohexanone. Tokyo Chemical Industry CO., LTD.
  • SAFETY DATA SHEET - Ethylcyclohexane. TCI EUROPE N.V.
  • Cyclohexane - IDLH. NIOSH | CDC.
  • Cyclohexane - SAFETY DATA SHEET. PENTA.
  • SAFETY DATA SHEET - Cyclohexane. Fisher Scientific.
  • SAFETY DATA SHEET - 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene. Tokyo Chemical Industry CO., LTD.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.